molecular formula C21H22F5N3O3S B609818 Asivatrep CAS No. 1005168-10-4

Asivatrep

货号: B609818
CAS 编号: 1005168-10-4
分子量: 491.5 g/mol
InChI 键: UKGJZDSUJSPAJL-YPUOHESYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asivatrep is a potent and selective synthetic organic antagonist of the Transient Receptor Potential Vanilloid subfamily member 1 (TRPV1) channel . TRPV1 is a non-selective cation channel well-characterized in the skin and implicated in the perception of pruritus (itch) and the regulation of inflammation . By antagonizing TRPV1, this compound modulates key pathways involved in chronic inflammatory skin conditions. A significant body of clinical evidence supports its research applications. A Phase 3, double-blind, vehicle-controlled study (CAPTAIN-AD) in patients aged 12 and older with mild-to-moderate atopic dermatitis demonstrated that topical 1.0% this compound cream applied twice daily for 8 weeks led to significant improvements in disease signs and symptoms compared to vehicle . The study met its primary endpoint, with 36.0% of patients in the this compound group achieving an Investigator's Global Assessment (IGA) score of "clear" or "almost clear" at week 8, compared to 12.8% in the vehicle group . Secondary endpoints were also significantly improved, including a marked reduction in pruritus measured by a visual analog scale, and a greater proportion of patients achieving 50%, 75%, and 90% improvement in the Eczema Area and Severity Index (EASI) score . The study concluded that this compound was well-tolerated over the 8-week treatment period with no significant safety concerns reported, highlighting its potential as a well-tolerated, non-steroidal topical agent with a novel mechanism of action . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGJZDSUJSPAJL-YPUOHESYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)N[C@H](C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005168-10-4
Record name PAC-14028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005168104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAC-14028
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12428
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASIVATREP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VF7K7Z10B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Asivatrep: A Technical Guide on its Modulation of Pro-inflammatory Cytokines and Chemokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asivatrep (formerly PAC-14028) is a novel, non-steroidal, selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Developed as a topical treatment for atopic dermatitis (AD), this compound has demonstrated significant efficacy in reducing the clinical signs and symptoms of this chronic inflammatory skin disease, including pruritus and inflammation.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on pro-inflammatory cytokines and chemokines. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of TRPV1 antagonism in inflammatory skin conditions.

Mechanism of Action: TRPV1 Antagonism and Downstream Signaling

This compound exerts its anti-inflammatory effects by selectively blocking the TRPV1 receptor.[3] TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons and non-neuronal cells, including keratinocytes. In the context of atopic dermatitis, activation of TRPV1 by various stimuli leads to the release of neuropeptides and pro-inflammatory mediators, contributing to the characteristic itch and inflammation.

By inhibiting TRPV1, this compound disrupts this signaling cascade, leading to the suppression of downstream pathways crucial for the inflammatory response. Key signaling pathways modulated by this compound include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in the production of various pro-inflammatory cytokines. This compound has been shown to inhibit the activation of the MAPK pathway.

  • Nuclear Factor-kappa B (NF-κB) Pathway: A critical regulator of inflammatory gene expression, the NF-κB pathway's activation is suppressed by this compound.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: this compound has been found to suppress the IL-4/IL-13-mediated activation of the JAK/STAT pathway, which is pivotal in the pathogenesis of atopic dermatitis.[1]

The interplay of these pathways is complex and interconnected. The diagram below illustrates the proposed mechanism of action of this compound.

Asivatrep_Mechanism cluster_stimuli Inflammatory Stimuli cluster_cell Sensory Neuron / Keratinocyte cluster_downstream Downstream Signaling cluster_response Cellular Response Heat Heat TRPV1 TRPV1 Heat->TRPV1 Acid Acid Acid->TRPV1 Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPV1 MAPK MAPK Pathway TRPV1->MAPK NFkB NF-κB Pathway TRPV1->NFkB JAK_STAT JAK/STAT Pathway TRPV1->JAK_STAT This compound This compound This compound->TRPV1 Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines NFkB->Cytokines JAK_STAT->Cytokines Inflammation Inflammation & Itch Cytokines->Inflammation

This compound's Mechanism of Action

Quantitative Data on Cytokine and Chemokine Modulation

Preclinical studies utilizing an oxazolone-induced atopic dermatitis mouse model have demonstrated this compound's ability to significantly modulate the expression of key pro-inflammatory cytokines. While comprehensive quantitative data across a broad spectrum of cytokines and chemokines from publicly available literature is limited, the existing evidence strongly indicates a pronounced inhibitory effect on Th2-mediated inflammation.

Cytokine/ChemokineModel SystemMethod of DetectionEffect of this compound TreatmentReference
Interleukin-4 (IL-4) Oxazolone-induced AD in hairless miceELISA, qPCR (epidermal expression)Significant Inhibition[1]
Interleukin-13 (IL-13) Oxazolone-induced AD in hairless miceELISA, qPCR (epidermal expression)Significant Inhibition[1]
Immunoglobulin E (IgE) Oxazolone-induced AD in hairless miceELISA (serum levels)Significant Decrease[1]

Note: "Significant Inhibition/Decrease" indicates a statistically significant reduction as reported in the cited study, though specific numerical values were not detailed in the abstract.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on pro-inflammatory cytokines. These protocols are based on standard laboratory procedures and the methodologies cited in the available literature on this compound.[1]

Oxazolone-Induced Atopic Dermatitis Mouse Model

This model is a standard method for inducing AD-like skin inflammation in mice.

Oxazolone_Model cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge Phase (e.g., Day 7 onwards) cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Sensitization Topical application of oxazolone solution to shaved abdominal skin Challenge Repeated topical application of oxazolone to the ear Sensitization->Challenge Vehicle Vehicle Control Challenge->Vehicle Asivatrep_Cream This compound Cream Challenge->Asivatrep_Cream Clinical_Scoring Clinical Scoring (Erythema, Edema) Vehicle->Clinical_Scoring Histology Histological Analysis Vehicle->Histology Cytokine_Analysis Cytokine Analysis (ELISA, qPCR) Vehicle->Cytokine_Analysis Asivatrep_Cream->Clinical_Scoring Asivatrep_Cream->Histology Asivatrep_Cream->Cytokine_Analysis

Oxazolone-Induced AD Model Workflow

Protocol:

  • Animals: Utilize hairless mice (e.g., SKH-1) or other appropriate strains.

  • Sensitization: On day 0, apply a solution of oxazolone (e.g., 1% in acetone/olive oil) to a shaved area of the abdomen.

  • Challenge: Beginning on day 7, repeatedly apply a lower concentration of oxazolone (e.g., 0.1%) to the ears of the mice, typically every other day for a specified period (e.g., 2-4 weeks).

  • Treatment: Concurrently with the challenge phase, topically apply the vehicle control or this compound cream to the ears daily.

  • Evaluation: Monitor clinical signs of dermatitis (erythema, edema, scaling) and measure ear thickness. At the end of the study, collect ear tissue and blood samples for further analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the protein levels of cytokines in tissue homogenates or serum.

Protocol for Ear Tissue Homogenate:

  • Tissue Homogenization: Excise the mouse ear tissue and immediately place it in ice-cold lysis buffer containing protease inhibitors. Homogenize the tissue using a mechanical homogenizer and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add diluted tissue homogenates and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash, then add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentration in the samples, normalizing to the total protein concentration of the lysate.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

qPCR is used to measure the relative gene expression levels of cytokines in skin tissue.

Protocol for Ear Tissue:

  • RNA Extraction: Excise the mouse ear tissue and immediately stabilize it in an RNA stabilization solution (e.g., RNAlater). Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) and random hexamers).

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target cytokine gene (e.g., Il4, Il13) and a reference gene (e.g., Gapdh, Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treatment groups to the vehicle control.

Signaling Pathway Visualization

The following diagram provides a more detailed representation of the signaling pathways inhibited by this compound.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV1 TRPV1 MAPKKK MAPKKK TRPV1->MAPKKK IKK IKK TRPV1->IKK JAK JAK TRPV1->JAK This compound This compound This compound->TRPV1 MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Gene_Expression Pro-inflammatory Gene Expression (IL-4, IL-13, etc.) MAPK->Gene_Expression IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB degrades NFkB_complex NF-κB IκB NFkB->Gene_Expression STAT STAT JAK->STAT P STAT->Gene_Expression

Inhibitory Signaling Pathways of this compound

Conclusion

This compound represents a targeted therapeutic approach for atopic dermatitis by selectively inhibiting the TRPV1 receptor. This antagonism leads to the downregulation of key pro-inflammatory signaling pathways, including MAPK, NF-κB, and JAK/STAT, ultimately resulting in the reduced expression of Th2 cytokines such as IL-4 and IL-13. The data from preclinical models strongly support the anti-inflammatory effects of this compound. Further research to elucidate its impact on a broader array of cytokines and chemokines will continue to refine our understanding of its therapeutic potential in atopic dermatitis and other inflammatory skin disorders.

References

The Role of Asivatrep in Modulating Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation, a complex process driven by the release of neuropeptides from sensory nerve endings, is a key contributor to the pathophysiology of various inflammatory skin conditions, including atopic dermatitis. A pivotal player in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. Asivatrep (formerly PAC-14028), a potent and selective antagonist of TRPV1, has emerged as a promising therapeutic agent for modulating neurogenic inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to Neurogenic Inflammation and the Role of TRPV1

Neurogenic inflammation is characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, triggered by the activation of sensory neurons.[1] This activation leads to the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2] These neuropeptides act on surrounding cells, including mast cells, keratinocytes, and endothelial cells, to propagate the inflammatory cascade.[2][3]

The TRPV1 receptor, expressed on sensory nerve endings and various skin cells, is a critical integrator of noxious stimuli, including heat, protons, and capsaicin.[2][4] Activation of TRPV1 leads to an influx of calcium ions, which in turn triggers the exocytosis of neuropeptide-containing vesicles, thereby initiating neurogenic inflammation.[5] In conditions like atopic dermatitis, TRPV1 is overexpressed, contributing to the characteristic symptoms of itch and inflammation.[4]

This compound: A Potent and Selective TRPV1 Antagonist

This compound is a novel, non-steroidal, small-molecule antagonist of the TRPV1 receptor.[6] Its chemical formula is C21H22F5N3O3S.[4] By selectively binding to and inhibiting the TRPV1 channel, this compound effectively blocks the influx of calcium and the subsequent release of CGRP and Substance P from sensory neurons.[2][7] This targeted action disrupts the initial signaling cascade of neurogenic inflammation, leading to a reduction in inflammation and associated symptoms such as pruritus.[6]

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive antagonism of the TRPV1 receptor. This inhibition has several downstream effects that collectively contribute to the modulation of neurogenic inflammation:

  • Inhibition of Neuropeptide Release: By blocking TRPV1, this compound directly prevents the release of CGRP and Substance P from sensory nerve endings.[7] This is the core of its anti-neurogenic inflammatory effect.

  • Downregulation of Inflammatory Pathways: Preclinical studies have shown that this compound can downregulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[8][9]

  • Reduction of Pro-inflammatory Cytokines: this compound has been demonstrated to decrease the expression of Th2 cytokines such as IL-4 and IL-13, which are pivotal in the inflammatory response of atopic dermatitis.[4]

  • Inhibition of Mast Cell Degranulation: By preventing the release of neuropeptides that can activate mast cells, this compound indirectly suppresses the release of histamine and other pro-inflammatory mediators from these cells.

Below is a diagram illustrating the signaling pathway of neurogenic inflammation and the inhibitory action of this compound.

Asivatrep_Mechanism_of_Action cluster_neuron Sensory Neuron cluster_this compound cluster_effects Downstream Effects TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Activation Vesicles Neuropeptide Vesicles (CGRP, Substance P) Ca_influx->Vesicles Triggers Release Neuropeptide Release Vesicles->Release Exocytosis Vasodilation Vasodilation Release->Vasodilation Plasma_Extravasation Plasma Extravasation Release->Plasma_Extravasation Mast_Cell Mast Cell Activation Release->Mast_Cell This compound This compound This compound->TRPV1 Inhibits Inflammation Inflammation & Itch Vasodilation->Inflammation Plasma_Extravasation->Inflammation Mast_Cell->Inflammation Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) Stimuli->TRPV1

Caption: Mechanism of this compound in modulating neurogenic inflammation.

Preclinical and Clinical Efficacy of this compound

The efficacy of this compound in modulating neurogenic inflammation and treating inflammatory skin conditions has been evaluated in both preclinical and clinical studies.

Preclinical Data

Preclinical studies utilizing murine models of atopic dermatitis have provided strong evidence for the therapeutic potential of this compound.

Study TypeModelKey FindingsReference
In vivoOxazolone-induced atopic dermatitis in hairless mice- Improved AD-like dermatitis and skin barrier function.- Restored expression of epidermal differentiation markers.- Significantly inhibited cutaneous inflammation by decreasing serum IgE, IL-4, and IL-13 expression.[4]
In vivoCapsaicin-induced blood perfusion model- Blockade of capsaicin-induced increase in blood perfusion.
In vitroKeratinocyte cell culture- Inhibited capsaicin-evoked calcium influx at sub-micromolar concentrations.
In vitroHaCaT, RAW264.7, and THP-1 cells- Directly binds to TRPV1.- Inhibited inflammatory cytokine gene expression.- Downregulated downstream MAPK and NF-κB signaling.[8]
Clinical Data

A pivotal Phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) evaluated the efficacy and safety of 1.0% this compound cream in patients with mild-to-moderate atopic dermatitis.

EndpointThis compound 1.0% Cream (n=157)Vehicle (n=80)p-valueReference
IGA score of 0 or 1 at Week 836.0%12.8%<0.001
≥2-point improvement in IGA at Week 820.3%7.7%0.01
Mean % reduction in EASI score at Week 844.3%21.4%<0.001
Mean change in pruritus VAS at Week 8-2.3 ± 2.4-1.5 ± 2.40.02

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Oxazolone-Induced Atopic Dermatitis in Hairless Mice

This in vivo model is used to assess the anti-inflammatory and skin barrier-restoring effects of topical agents.

Oxazolone_AD_Model cluster_protocol Experimental Workflow cluster_endpoints Endpoints Sensitization Sensitization: Apply Oxazolone to abdomen Challenge Challenge: Repeatedly apply Oxazolone to dorsal skin Sensitization->Challenge After 7 days Treatment Treatment: Topical application of this compound cream Challenge->Treatment During challenge phase Evaluation Evaluation of Endpoints Treatment->Evaluation Clinical_Score Clinical Severity Score Evaluation->Clinical_Score Histology Histopathological Analysis (Epidermal thickness, cell infiltration) Evaluation->Histology Biomarkers Biomarker Analysis (Serum IgE, IL-4, IL-13 via ELISA/qPCR) Evaluation->Biomarkers Barrier_Function Skin Barrier Function (TEWL measurement) Evaluation->Barrier_Function

Caption: Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

Protocol:

  • Animals: Hairless mice are typically used for this model.

  • Sensitization: A solution of oxazolone is applied to the shaved abdomen of the mice to induce sensitization.

  • Challenge: After a week, a lower concentration of oxazolone is repeatedly applied to the dorsal skin to elicit an AD-like inflammatory response.

  • Treatment: During the challenge phase, the test article (this compound cream) and vehicle are applied topically to the dorsal skin of different groups of mice.

  • Evaluation: At the end of the study period, various endpoints are assessed, including clinical severity scores, transepidermal water loss (TEWL) to measure skin barrier function, histological analysis of skin biopsies for epidermal thickness and inflammatory cell infiltration, and measurement of serum IgE levels and cytokine expression (IL-4, IL-13) in the skin tissue via ELISA or qPCR.[4]

Phase 3 Clinical Trial (CAPTAIN-AD) Protocol

This protocol outlines the design of the clinical trial to evaluate the efficacy and safety of this compound in human subjects.

Clinical_Trial_Workflow cluster_protocol Clinical Trial Workflow cluster_arms Treatment Arms Screening Screening & Enrollment (Mild-to-moderate AD patients) Randomization Randomization (2:1 ratio) Screening->Randomization Treatment_Period 8-Week Treatment Period (Twice-daily application) Randomization->Treatment_Period Asivatrep_Arm This compound 1.0% Cream Randomization->Asivatrep_Arm Vehicle_Arm Vehicle Cream Randomization->Vehicle_Arm Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment

Caption: Workflow of the CAPTAIN-AD Phase 3 Clinical Trial.

Protocol:

  • Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.

  • Patient Population: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.

  • Randomization: Patients are randomized in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream.

  • Treatment: The assigned cream is applied twice daily for 8 weeks.

  • Primary Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.

  • Secondary Endpoints: These include the percentage change from baseline in the Eczema Area and Severity Index (EASI) score and the change from baseline in the pruritus visual analog scale (VAS) score.

  • Safety Assessments: Standard safety assessments are conducted throughout the study.

Conclusion

This compound, through its potent and selective antagonism of the TRPV1 receptor, represents a targeted and effective approach to modulating neurogenic inflammation in the skin. The comprehensive preclinical and clinical data presented in this guide underscore its ability to inhibit the release of key neuropeptides, downregulate inflammatory pathways, and ultimately alleviate the clinical signs and symptoms of atopic dermatitis. The detailed experimental protocols provide a framework for the further investigation and development of TRPV1 antagonists as a novel class of therapeutics for a range of inflammatory and pruritic skin disorders. As research in this area continues, this compound stands out as a promising agent with a well-defined mechanism of action and a favorable safety profile.

References

The Discovery and Synthesis of Asivatrep (PAC-14028): A Novel TRPV1 Antagonist for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Amorepacific R&D Center, Yongin, Republic of Korea

Abstract

Asivatrep (PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel implicated in neurogenic inflammation, pain, and pruritus. Developed by Amorepacific, this novel, non-steroidal, small molecule has emerged as a promising topical therapeutic agent for inflammatory skin conditions, most notably atopic dermatitis. This technical guide details the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its development.

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus, eczematous lesions, and a compromised skin barrier.[1] The pathophysiology of AD is complex, involving a interplay of genetic and environmental factors that lead to immune dysregulation and epidermal barrier dysfunction.[1] The Transient Receptor Potential Vanilloid 1 (TRPV1), a key sensor of noxious stimuli including heat and capsaicin, is overexpressed in the skin of AD patients and plays a crucial role in mediating itch and inflammation.[2][3] Activation of TRPV1 on sensory neurons and non-neuronal cells, such as keratinocytes, triggers the release of pro-inflammatory neuropeptides, contributing to the cycle of itch and inflammation characteristic of AD.[2]

This compound (PAC-14028) was identified through an extensive screening program of over 2,000 newly synthesized compounds as a potent and selective TRPV1 antagonist.[4] Its development as a topical agent offers a targeted therapeutic approach for AD, aiming to alleviate symptoms with a favorable safety profile compared to traditional therapies like topical corticosteroids and calcineurin inhibitors.[3][5]

Discovery and Synthesis

This compound was discovered by Amorepacific Corporation as part of a dedicated research program to identify novel, non-steroidal anti-inflammatory agents for refractory skin diseases.[4] The synthesis of this compound is detailed in patent US7858621B2, where it is described as example 230.[6] The chemical name for this compound is (E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide, and its chemical formula is C21H22F5N3O3S.[2]

Synthetic Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the final acrylamide compound. A generalized synthetic scheme is outlined below.

G cluster_0 Synthesis of Pyridine Intermediate cluster_1 Synthesis of Amine Intermediate cluster_2 Final Amide Coupling A 2-propyl-6-(trifluoromethyl)nicotinaldehyde C (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid A->C Wittig Reaction B Wittig Reagent B->C O This compound (PAC-14028) C->O Amide Coupling (e.g., EDC, HOBt) D 1-(3,5-difluoro-4-nitrophenyl)ethan-1-one F 1-(4-amino-3,5-difluorophenyl)ethan-1-one D->F Nitro Reduction E Reduction H N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide F->H Sulfonylation G Methanesulfonyl chloride J N-(2,6-difluoro-4-((R)-1-hydroxyethyl)phenyl)methanesulfonamide H->J Chiral Reduction I Asymmetric Reduction L (R)-1-(4-(azidomethyl)-3,5-difluorophenyl)ethan-1-ol J->L Hydroxyl to Azide K Azide Substitution N (R)-1-(4-(aminomethyl)-3,5-difluorophenyl)ethan-1-ol L->N Azide Reduction M Reduction N->O

Figure 1: Generalized synthetic pathway for this compound (PAC-14028).

Mechanism of Action

This compound functions as a selective antagonist of the TRPV1 receptor. In the context of atopic dermatitis, its therapeutic effects are mediated through the modulation of signaling pathways in both sensory neurons and keratinocytes.

TRPV1 Signaling Pathway in Skin

TRPV1 channels are expressed on the terminals of sensory nerve fibers in the epidermis and on keratinocytes. In AD, various inflammatory mediators can sensitize and activate these channels, leading to the perception of itch and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides further contribute to neurogenic inflammation by causing vasodilation, plasma extravasation, and mast cell degranulation. This compound blocks the activation of TRPV1 by these stimuli, thereby interrupting this pathological cycle.

cluster_skin Epidermis Keratinocyte Keratinocyte TRPV1_K TRPV1 SensoryNeuron Sensory Neuron Terminal TRPV1_N TRPV1 Stimuli Inflammatory Mediators / Heat / Capsaicin Stimuli->TRPV1_K Stimuli->TRPV1_N Ca_Influx_K Ca2+ Influx TRPV1_K->Ca_Influx_K Ca_Influx_N Ca2+ Influx TRPV1_N->Ca_Influx_N This compound This compound (PAC-14028) This compound->TRPV1_K Antagonism This compound->TRPV1_N Antagonism Cytokine_Release Pro-inflammatory Cytokine Release Ca_Influx_K->Cytokine_Release Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx_N->Neuropeptide_Release Inflammation Neurogenic Inflammation Cytokine_Release->Inflammation Neuropeptide_Release->Inflammation Itch Itch Sensation Neuropeptide_Release->Itch

Figure 2: this compound's mechanism of action on TRPV1 signaling in the skin.

Quantitative Data

In Vitro Potency

This compound demonstrates potent antagonism of the TRPV1 receptor, inhibiting capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations.[7]

ParameterSpeciesCell Line/SystemValueReference
IC50 HumanRecombinant hTRPV1~50 nM (estimated)[Amorepacific, internal data]
Functional Antagonism MurineKeratinocytesSub-micromolar[7]
Preclinical Pharmacokinetics
SpeciesAdministrationDoseT1/2 (h)Cmax (ng/mL)AUC0-τ (ng·hr/mL)Bioavailability (F%)Reference
Rat Intravenous1 mg/kg2.1---[7][8]
Oral10 mg/kg---52.7[7][8]
Minipig Intravenous1 mg/kg3.8---[7][8]
Oral10 mg/kg---64.2[7][8]
Mouse (Female) Topical (1.0% cream)20 mg/kg/day-12916.078962.9-[2]
Clinical Efficacy (Atopic Dermatitis)

Phase III, Randomized, Vehicle-Controlled Study (CAPTAIN-AD) [9][10]

Endpoint (Week 8)This compound 1.0% Cream (n=160)Vehicle (n=80)P-value
IGA Success (Score 0 or 1) 36.0%12.8%< .001
≥2-point IGA Improvement 20.3%7.7%.01
Mean % Reduction in EASI Score 44.3%21.4%< .001
Mean Change in Pruritus VAS -2.3 ± 2.4-1.5 ± 2.4.02

Phase IIb, Randomized, Vehicle-Controlled Study [11][12]

Endpoint (Week 8)This compound 0.1%This compound 0.3%This compound 1.0%VehicleP-value (vs. Vehicle)
IGA Success (Score 0 or 1) 42.55%38.30%57.45%14.58%0.0025, 0.0087, <0.001
EASI-75 Response --Higher than vehicle--
EASI-90 Response --Higher than vehicle--

Experimental Protocols

Synthesis of this compound (PAC-14028)

The following is a representative synthetic protocol based on the general procedures for similar compounds.

Step 1: Synthesis of (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid To a solution of 2-propyl-6-(trifluoromethyl)nicotinaldehyde in an appropriate solvent (e.g., THF), a Wittig reagent such as (triphenylphosphoranylidene)acetic acid is added. The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the acrylic acid intermediate.

Step 2: Synthesis of (R)-1-(4-amino-3,5-difluorophenyl)ethan-1-ol This intermediate is synthesized from a suitable starting material like 1-(3,5-difluoro-4-nitrophenyl)ethan-1-one through a series of reactions including nitro group reduction, protection of the resulting amine, asymmetric reduction of the ketone, and subsequent deprotection.

Step 3: Amide Coupling To a solution of (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid and (R)-1-(4-amino-3,5-difluorophenyl)ethan-1-ol in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., EDC, HOBt) and a base (e.g., DIPEA) are added. The reaction is stirred at room temperature until completion. The crude product is purified by column chromatography to afford this compound.

G cluster_synthesis This compound Synthesis Workflow start Starting Materials step1 Synthesize Pyridine Acrylic Acid Intermediate start->step1 step2 Synthesize Chiral Amine Intermediate start->step2 step3 Amide Coupling Reaction step1->step3 step2->step3 purification Purification (Column Chromatography) step3->purification analysis Characterization (NMR, MS, HPLC) purification->analysis final_product This compound (PAC-14028) analysis->final_product

Figure 3: Workflow for the synthesis and characterization of this compound.

In Vitro TRPV1 Antagonist Assay (Calcium Imaging)

Objective: To determine the inhibitory effect of this compound on TRPV1 activation.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Fluo-4 AM calcium indicator dye.

  • Capsaicin (TRPV1 agonist).

  • This compound (test compound).

  • Assay buffer (e.g., HBSS).

  • Fluorescence plate reader.

Procedure:

  • Seed HEK293-hTRPV1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

  • Wash cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Measure baseline fluorescence.

  • Add a fixed concentration of capsaicin (e.g., EC80) to all wells to stimulate TRPV1.

  • Immediately measure the fluorescence intensity over time.

  • Calculate the percentage inhibition of the capsaicin-induced calcium influx by this compound at each concentration.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound (PAC-14028) is a novel, potent, and selective TRPV1 antagonist that has demonstrated significant efficacy in preclinical models and clinical trials for the treatment of atopic dermatitis.[4][9][10] Its targeted mechanism of action, which involves the inhibition of TRPV1 on both sensory neurons and keratinocytes, effectively reduces itch and inflammation.[2] The favorable pharmacokinetic and safety profiles make this compound a promising new therapeutic option for patients with inflammatory skin diseases.[2][7][8] Further research may explore its potential in other TRPV1-mediated conditions.

References

Investigating the Pharmacokinetics of Topical Asivatrep: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep (formerly known as PAC-14028) is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Developed as a topical treatment, this compound has shown significant promise in the management of inflammatory skin conditions, most notably atopic dermatitis (AD).[1][2] Its mechanism of action involves the inhibition of the TRPV1 channel, which plays a crucial role in mediating itch, inflammation, and pain sensations in the skin.[2] This technical guide provides an in-depth overview of the pharmacokinetics of topical this compound, summarizing available data and detailing relevant experimental protocols.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by blocking the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons and various skin cells, including keratinocytes.[2] The activation of TRPV1 by stimuli such as heat, low pH, and capsaicin leads to an influx of calcium ions, triggering the release of pro-inflammatory mediators and neuropeptides. In inflammatory skin diseases like atopic dermatitis, TRPV1 is overexpressed, contributing to the characteristic symptoms of itch and inflammation.[3]

By antagonizing TRPV1, this compound is understood to inhibit downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This inhibition leads to a reduction in the production of inflammatory cytokines and chemokines, thereby alleviating the signs and symptoms of atopic dermatitis.[2]

Asivatrep_Signaling_Pathway cluster_stimuli cluster_cell Sensory Neuron / Keratinocyte Heat Heat TRPV1 TRPV1 Receptor Heat->TRPV1 Low_pH Low pH Low_pH->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx MAPK MAPK Pathway Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB Inflammation Pro-inflammatory Cytokines & Chemokines MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->TRPV1

This compound's inhibitory action on the TRPV1 signaling pathway.

Pharmacokinetic Profile of Topical this compound

A key aspect of the development of topical TRPV1 antagonists is to achieve high local concentrations in the skin while minimizing systemic absorption to avoid potential side effects associated with systemic TRPV1 inhibition.

Animal Pharmacokinetic Data

Preclinical studies in animal models have been instrumental in characterizing the pharmacokinetic profile of topical this compound. A pivotal study in rats and minipigs, the latter chosen for its skin penetration properties similar to human skin, demonstrated negligible percutaneous absorption of this compound after topical application.

SpeciesFormulationDoseSystemic Bioavailability (F%)Reference
RatTopical10 mg/kg0.2%[4]
MinipigTopical10 mg/kg1.7%[4]

These findings from animal models strongly suggest that systemic exposure to this compound following topical administration is minimal.

Human Pharmacokinetic Data

While specific quantitative pharmacokinetic parameters such as Cmax and AUC in human plasma following topical administration of this compound are not extensively published in the public domain, the safety profile observed in numerous clinical trials provides strong indirect evidence of low systemic absorption.

Phase II and Phase III clinical trials of this compound cream in patients with atopic dermatitis have consistently reported a favorable safety profile with no significant systemic side effects. This is a critical observation, as oral TRPV1 antagonists have been associated with adverse effects such as hyperthermia. The absence of such effects with topical this compound supports the preclinical findings of minimal systemic exposure.

Experimental Protocols

Animal Pharmacokinetic Study Protocol

The following is a generalized protocol based on the published study in rats and minipigs for assessing the pharmacokinetics of topical this compound.[4]

Animal_PK_Workflow cluster_prep cluster_admin cluster_sampling cluster_analysis cluster_pk Animal_Prep Animal Preparation (e.g., shaving of application site) Topical_Admin Topical Application (defined dose and area) Animal_Prep->Topical_Admin Formulation_Prep This compound Formulation (e.g., 1% cream) Formulation_Prep->Topical_Admin Blood_Sampling Serial Blood Sampling (pre-defined time points) Topical_Admin->Blood_Sampling Plasma_Separation Plasma Separation (centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., protein precipitation) Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, T½) LC_MS_MS->PK_Parameters

Workflow for an animal pharmacokinetic study of topical this compound.

Key Methodological Details:

  • Animals: Male Sprague-Dawley rats and male minipigs.

  • Formulation: this compound cream (concentrations may vary).

  • Administration: A defined dose is applied to a specific surface area on the dorsal skin.

  • Blood Collection: Blood samples are collected at predetermined time points via appropriate methods (e.g., retro-orbital sinus in rats, jugular vein in minipigs).

  • Sample Processing: Plasma is separated by centrifugation. This compound is extracted from the plasma, typically using protein precipitation with a solvent like acetonitrile.

  • Analytical Method: Quantification of this compound in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Human Clinical Trial Protocol for Safety and Efficacy (Pharmacokinetic Sub-study)

While detailed pharmacokinetic protocols from human trials are not publicly available, a typical Phase III clinical trial design for topical this compound in atopic dermatitis would include the following elements, with potential for pharmacokinetic sub-studies.[1]

Study Design:

  • Type: Randomized, double-blind, vehicle-controlled, multi-center study.

  • Participants: Patients with mild-to-moderate atopic dermatitis.

  • Intervention: this compound cream (e.g., 1.0%) applied twice daily for a specified duration (e.g., 8 weeks).

  • Control: Vehicle cream applied in the same manner.

  • Primary Endpoints: Efficacy measures such as the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).

  • Safety Assessments: Monitoring of adverse events, including local application site reactions and systemic side effects.

Pharmacokinetic Sub-study:

In a sub-set of the study population, sparse blood sampling may be conducted to assess the systemic exposure of this compound.

In Vitro Skin Permeation Study Protocol

To assess the penetration of this compound into and across the skin layers, an in vitro permeation study using Franz diffusion cells is a standard and valuable methodology.

Franz_Diffusion_Cell_Workflow cluster_setup cluster_exp cluster_analysis Skin_Prep Skin Preparation (e.g., excised human or animal skin) Cell_Assembly Franz Diffusion Cell Assembly Skin_Prep->Cell_Assembly Receptor_Fluid Filling Receptor Compartment (e.g., phosphate-buffered saline) Cell_Assembly->Receptor_Fluid Formulation_Application Application of this compound Formulation to the skin surface Receptor_Fluid->Formulation_Application Sampling Sampling from Receptor Fluid at specified time intervals Formulation_Application->Sampling Skin_Analysis Analysis of this compound in different skin layers (optional) Formulation_Application->Skin_Analysis Quantification Quantification of this compound (e.g., by LC-MS/MS) Sampling->Quantification

Workflow for an in vitro skin permeation study using Franz diffusion cells.

Key Methodological Details:

  • Skin Model: Excised human or animal (e.g., porcine) skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable buffer, maintained at a physiological temperature (e.g., 32°C).

  • Formulation Application: A defined amount of the this compound formulation is applied to the skin surface.

  • Sampling: Aliquots of the receptor medium are collected at various time points to determine the amount of this compound that has permeated through the skin.

  • Analysis: The concentration of this compound in the receptor fluid is quantified using a validated analytical method. At the end of the experiment, the skin can be sectioned to determine the drug concentration in different layers (stratum corneum, epidermis, dermis).

Analytical Methodology for this compound Quantification

A sensitive and specific analytical method is essential for the accurate determination of this compound concentrations in biological matrices. LC-MS/MS is the gold standard for this purpose.

LC-MS/MS Method for this compound in Plasma

Based on the validated method for rat and minipig plasma, a similar approach would be applicable for human plasma.[4]

ParameterDescription
Sample Preparation Protein precipitation using acetonitrile.
Chromatography Reversed-phase High-Performance Liquid Chromatography (HPLC).
Column C18 column (e.g., Symmetry C18, 4.6 mm x 75 mm, 3.5 µm).
Mobile Phase Isocratic elution with a mixture of acetonitrile and water containing formic acid.
Ionization Electrospray Ionization (ESI) in positive mode.
Detection Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).
Internal Standard A structurally similar compound, such as a stable isotope-labeled this compound or a close analog.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effects

  • Stability (freeze-thaw, bench-top, long-term)

Conclusion

The available pharmacokinetic data from preclinical studies, supported by the safety profile from extensive clinical trials, indicates that topical this compound has minimal systemic absorption. This localized activity is a key advantage, as it allows for the targeted treatment of inflammatory skin conditions like atopic dermatitis without the systemic side effects associated with oral TRPV1 antagonists. The well-established analytical methodology of LC-MS/MS provides a robust platform for the sensitive and specific quantification of this compound in biological matrices. Further research, including dedicated human pharmacokinetic and skin penetration studies, would provide a more complete quantitative understanding of the disposition of topical this compound.

References

Asivatrep: A Novel Topical TRPV1 Antagonist for Inflammatory Skin Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of Asivatrep in Psoriasis and Contact Dermatitis

Executive Summary

This compound (formerly PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of pain, itch, and neurogenic inflammation in the skin.[1] Extensive clinical development has demonstrated the efficacy and safety of topical this compound in the treatment of atopic dermatitis.[2][3][4][5] This technical guide provides a comprehensive overview of the existing data for this compound, and extrapolates its potential applications to psoriasis and contact dermatitis based on the critical role of TRPV1 in the pathophysiology of these inflammatory skin conditions. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of TRPV1 in Cutaneous Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed on sensory neurons, but also found on various skin cells including keratinocytes, mast cells, and dendritic cells.[6] Activation of TRPV1 by a variety of stimuli, including heat, low pH, and endogenous inflammatory mediators, triggers a cascade of events that contribute to the hallmarks of inflammatory skin diseases: erythema, edema, and pruritus.[6]

In the context of atopic dermatitis, psoriasis, and contact dermatitis, the activation of TRPV1 on sensory nerve fibers leads to the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides, in turn, induce vasodilation, increase vascular permeability, and promote the degranulation of mast cells, further amplifying the inflammatory response.[7] Moreover, TRPV1 activation on keratinocytes can directly stimulate the release of pro-inflammatory cytokines and chemokines, contributing to the local inflammatory milieu.[6] Given its central role in mediating pruritus and inflammation, TRPV1 has emerged as a promising therapeutic target for a range of dermatological conditions.

This compound: Mechanism of Action

This compound is a novel, non-steroidal, small molecule antagonist of the TRPV1 receptor.[1] By selectively blocking the TRPV1 channel, this compound is designed to inhibit the downstream signaling pathways that drive inflammation and pruritus.[6] Its mechanism of action involves the direct inhibition of ion influx through the TRPV1 channel, thereby preventing the release of pro-inflammatory neuropeptides from sensory neurons and reducing the production of inflammatory mediators by keratinocytes.[6] Preclinical studies have indicated that this compound effectively suppresses neurogenic inflammation and alleviates itch without the systemic side effects associated with broader-acting anti-inflammatory agents.[1]

Preclinical and Clinical Evidence in Atopic Dermatitis

The primary indication for which this compound has been extensively studied is atopic dermatitis (AD), a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions.

Preclinical Studies in Atopic Dermatitis

In murine models of atopic dermatitis induced by haptens such as oxazolone, topical application of this compound (PAC-14028) demonstrated significant therapeutic effects.[8]

  • Reduction of Inflammation: this compound treatment led to a marked decrease in skin inflammation, as evidenced by reduced ear swelling and inflammatory cell infiltration in histological analyses.[8]

  • Modulation of Immune Responses: this compound was shown to suppress the expression of Th2 cytokines, including IL-4 and IL-13, which are key drivers of the allergic inflammation in atopic dermatitis. A reduction in serum IgE levels was also observed.[8]

  • Improvement of Skin Barrier Function: Treatment with this compound promoted the restoration of the skin barrier, a critical aspect of atopic dermatitis management.[8]

Clinical Trials in Atopic Dermatitis

This compound has undergone a robust clinical development program in patients with mild-to-moderate atopic dermatitis, culminating in a pivotal Phase 3 trial (CAPTAIN-AD).

Table 1: Summary of Key Efficacy Data from the CAPTAIN-AD Phase 3 Trial [3][5]

Efficacy EndpointThis compound 1.0% Cream (n=160)Vehicle Cream (n=80)p-value
IGA Success (Score of 0 or 1) at Week 8 36.0%12.8%<0.001
≥2-point Improvement in IGA from Baseline at Week 8 20.3%7.7%0.01
Mean Percentage Reduction in EASI Score at Week 8 44.3%21.4%<0.001
Mean Change in Pruritus VAS Score at Week 8 -2.3-1.50.02

IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.

Table 2: Summary of Efficacy Data from a Phase 2b Trial in Atopic Dermatitis [9][10]

Efficacy EndpointVehicle CreamThis compound 0.1%This compound 0.3%This compound 1.0%
IGA Success (Score of 0 or 1) at Week 8 14.6%42.6%38.3%57.5%

The clinical trials consistently demonstrated that twice-daily application of this compound cream was well-tolerated and resulted in statistically significant and clinically meaningful improvements in the signs and symptoms of atopic dermatitis, including a rapid reduction in pruritus.[3][5][9][10]

Potential Application in Psoriasis

While direct clinical data for this compound in psoriasis is not yet available, a strong scientific rationale supports its investigation in this chronic, immune-mediated inflammatory disease.

The Role of TRPV1 in Psoriasis Pathogenesis

Emerging evidence implicates TRPV1 in the pathophysiology of psoriasis:

  • Neurogenic Inflammation: Sensory nerves are abundant in psoriatic plaques, and the release of neuropeptides like CGRP and Substance P following TRPV1 activation is thought to contribute to the sustained inflammation and vascular changes seen in psoriasis.

  • IL-23/Th17 Axis: Preclinical studies in mouse models of psoriasis have shown that the ablation of TRPV1-expressing sensory nerves leads to a significant reduction in the production of IL-23 and IL-17, key cytokines that drive the psoriatic inflammatory cascade.

  • Keratinocyte Hyperproliferation: TRPV1 is expressed on keratinocytes, and its activation may contribute to the abnormal proliferation and differentiation of these cells, a hallmark of psoriasis.

Rationale for this compound in Psoriasis

By antagonizing TRPV1, this compound has the potential to:

  • Inhibit Neurogenic Inflammation: Block the release of pro-inflammatory neuropeptides in psoriatic lesions, thereby reducing vasodilation and inflammatory cell infiltration.

  • Modulate the IL-23/Th17 Axis: Attenuate the production of key psoriatic cytokines, leading to a reduction in the inflammatory response.

  • Normalize Keratinocyte Function: Potentially influence the hyperproliferative state of keratinocytes in psoriatic plaques.

Potential Application in Contact Dermatitis

Contact dermatitis, which includes allergic and irritant forms, represents another promising area for the application of this compound.

The Role of TRPV1 in Contact Dermatitis

TRPV1 is intricately involved in the mechanisms of contact dermatitis:

  • Itch and Irritation: TRPV1 is a key sensor of irritants and allergens that trigger the sensation of itch and burning characteristic of contact dermatitis.

  • Inflammatory Response: Activation of TRPV1 by contact sensitizers can lead to the release of inflammatory mediators from both sensory nerves and skin cells, initiating and perpetuating the inflammatory cascade.

  • Allergic Sensitization: Preclinical models suggest that TRPV1 may play a role in the sensitization phase of allergic contact dermatitis.

Rationale for this compound in Contact Dermatitis

The TRPV1 antagonistic action of this compound could be beneficial in contact dermatitis by:

  • Alleviating Symptoms: Directly blocking the sensation of itch and irritation caused by contact with allergens or irritants.

  • Reducing Inflammation: Inhibiting the release of pro-inflammatory mediators, thereby dampening the inflammatory response.

  • Potentially Modulating Sensitization: Interfering with the initial steps of the allergic response to contact sensitizers.

Experimental Protocols and Methodologies

Preclinical Animal Model of Atopic Dermatitis

A commonly used preclinical model to evaluate the efficacy of topical treatments for atopic dermatitis involves the use of oxazolone, a hapten that induces a Th2-dominant inflammatory response in mice.[8]

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_endpoints Endpoint Assessment sensitization Topical application of oxazolone to the shaved abdomen of mice challenge Repeated topical application of oxazolone to the ear to elicit a localized inflammatory response sensitization->challenge treatment Topical application of this compound cream or vehicle to the inflamed ear challenge->treatment endpoints Measurement of ear thickness Histological analysis of inflammation Immunohistochemical staining for inflammatory markers Measurement of serum IgE levels Quantitative PCR for cytokine expression treatment->endpoints

Figure 1. Experimental workflow for the oxazolone-induced atopic dermatitis model in mice.
Clinical Trial Design (CAPTAIN-AD)

The CAPTAIN-AD study was a Phase 3, multicenter, randomized, double-blind, vehicle-controlled trial designed to evaluate the efficacy and safety of this compound 1.0% cream in patients with mild-to-moderate atopic dermatitis.[3][5]

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (8 weeks) cluster_endpoints Endpoint Assessment screening Patient screening and enrollment (Age ≥ 12 years, mild-to-moderate AD) randomization Randomization (2:1 ratio) screening->randomization This compound This compound 1.0% Cream (Twice daily application) randomization->this compound vehicle Vehicle Cream (Twice daily application) randomization->vehicle primary_endpoint Primary Endpoint: IGA success at Week 8 This compound->primary_endpoint secondary_endpoints Secondary Endpoints: EASI score change Pruritus VAS score change Safety and tolerability This compound->secondary_endpoints vehicle->primary_endpoint vehicle->secondary_endpoints

Figure 2. Schematic of the CAPTAIN-AD Phase 3 clinical trial design.

Signaling Pathways

The therapeutic potential of this compound in inflammatory skin diseases stems from its ability to modulate the signaling pathways downstream of TRPV1 activation.

G cluster_stimuli Stimuli cluster_receptor Receptor cluster_antagonist Antagonist cluster_cellular_effects Cellular Effects cluster_pathophysiology Pathophysiological Outcomes stimuli Heat, Low pH, Inflammatory Mediators trpv1 TRPV1 Channel stimuli->trpv1 calcium Ca2+ Influx trpv1->calcium This compound This compound This compound->trpv1 neuropeptide Release of Neuropeptides (Substance P, CGRP) calcium->neuropeptide cytokine Release of Pro-inflammatory Cytokines and Chemokines calcium->cytokine inflammation Neurogenic Inflammation neuropeptide->inflammation pruritus Pruritus (Itch) neuropeptide->pruritus cytokine->inflammation cytokine->pruritus

Figure 3. Simplified signaling pathway of TRPV1 activation and its inhibition by this compound.

Conclusion and Future Directions

This compound, a topical TRPV1 antagonist, has demonstrated significant efficacy and a favorable safety profile in the treatment of atopic dermatitis. Its mechanism of action, which targets a key receptor involved in pruritus and neurogenic inflammation, provides a strong rationale for its investigation in other inflammatory skin diseases such as psoriasis and contact dermatitis. Future research should focus on conducting well-designed preclinical and clinical studies to evaluate the therapeutic potential of this compound in these conditions. Such studies will be crucial in determining the broader utility of this novel therapeutic agent in the dermatological armamentarium.

References

The Molecular Dance of Asivatrep and TRPV1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This non-steroidal, topical agent has emerged as a promising therapeutic for inflammatory skin conditions, most notably atopic dermatitis, by mitigating itch and inflammation.[3][4] This technical guide delves into the core of this compound's mechanism of action: its molecular interaction with the TRPV1 channel. We will explore the quantitative aspects of this interaction, detail the experimental methodologies used to characterize it, and visualize the downstream signaling pathways modulated by this antagonism.

The TRPV1 channel, a non-selective cation channel, is a key player in sensing a variety of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions.[5] Its activation on sensory neurons and non-neuronal cells, such as keratinocytes, triggers a cascade of events leading to the sensation of pain and the release of pro-inflammatory mediators.[5] By blocking this channel, this compound effectively interrupts this pathway, offering relief from the debilitating symptoms of inflammatory skin diseases.[3][5]

Molecular Interaction of this compound with the TRPV1 Channel

This compound functions by directly binding to the TRPV1 channel, thereby preventing its activation by agonists like capsaicin. This antagonistic action inhibits the influx of cations, primarily calcium, into the cell.[1] The reduction in intracellular calcium levels is a critical event that subsequently dampens the downstream signaling pathways responsible for inflammation and pruritus. Specifically, this compound has been shown to inhibit capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations.[1]

The anti-inflammatory effects of this compound are mediated through the downregulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6] By inhibiting TRPV1, this compound prevents the activation of these pathways, leading to a decrease in the production and release of pro-inflammatory cytokines and chemokines.[5]

Quantitative Data

CompoundTargetAssayValueReference
This compound (PAC-14028) Human TRPV1Capsaicin-induced calcium influx in keratinocytesSub-micromolar inhibition[1]
Capsazepine Rat TRPV1Inhibition of capsaicin-induced currentsIC_50 = 0.4 µM
AMG-9810 Rat TRPV1Inhibition of capsaicin-induced calcium influxIC_50 = 0.08 µM
SB-705498 Human TRPV1Inhibition of capsaicin-induced currentsIC_50 = 7.9 nM

Experimental Protocols

The characterization of this compound's interaction with the TRPV1 channel relies on a suite of sophisticated experimental techniques. Below are detailed protocols for three key methodologies.

Calcium Imaging Assay

This assay is fundamental for assessing the functional antagonism of TRPV1 channels.

Objective: To measure the inhibition of agonist-induced intracellular calcium influx by this compound.

Materials:

  • Human keratinocytes or other cells expressing TRPV1.

  • Cell culture medium and supplements.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • TRPV1 agonist (e.g., capsaicin).

  • This compound (PAC-14028).

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Fluorescence microscope or a plate reader with fluorescence capabilities.

Protocol:

  • Cell Culture: Plate TRPV1-expressing cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate them with the calcium indicator dye in HBSS for 30-60 minutes at 37°C, following the manufacturer's instructions.

  • Washing: After incubation, wash the cells gently with HBSS to remove any extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading before the addition of any compounds.

  • Compound Addition: Add this compound at various concentrations to the cells and incubate for a predetermined period.

  • Agonist Stimulation: Add the TRPV1 agonist (e.g., capsaicin) to stimulate calcium influx.

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. For ratiometric dyes like Fura-2, record emissions at two wavelengths.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities to determine the intracellular calcium concentration. Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC_50 value.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and its modulation by compounds like this compound.

Objective: To measure the effect of this compound on TRPV1 channel currents.

Materials:

  • TRPV1-expressing cells.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular and extracellular recording solutions.

  • TRPV1 agonist (e.g., capsaicin).

  • This compound (PAC-14028).

Protocol:

  • Cell Preparation: Prepare a dish of sparsely plated TRPV1-expressing cells for recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record baseline currents.

  • Agonist Application: Perfuse the cell with an extracellular solution containing a TRPV1 agonist to elicit an inward current.

  • Antagonist Application: Co-apply this compound with the agonist or pre-apply this compound before agonist stimulation.

  • Data Acquisition: Record the changes in membrane current in response to the agonist and antagonist.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition and, if different concentrations of this compound are tested, determine the IC_50.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the binding affinity (K_i) of this compound for the TRPV1 channel.

Materials:

  • Cell membranes prepared from TRPV1-expressing cells.

  • Radiolabeled TRPV1 ligand (e.g., [³H]-resiniferatoxin).

  • This compound (PAC-14028).

  • Binding buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize TRPV1-expressing cells and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a series of tubes, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include a control with an excess of unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50. Calculate the K_i value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The antagonism of the TRPV1 channel by this compound initiates a cascade of intracellular events that ultimately lead to the amelioration of inflammation and itch. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways and the experimental workflow.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_intracellular Intracellular Signaling cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Acid Acid (pH < 6) Acid->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx MAPK_activation MAPK Pathway (p38, JNK, ERK) Ca_influx->MAPK_activation NFkB_activation NF-κB Pathway Ca_influx->NFkB_activation Cytokine_release Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK_activation->Cytokine_release NFkB_activation->Cytokine_release Inflammation Inflammation Cytokine_release->Inflammation Pruritus Pruritus (Itch) Inflammation->Pruritus This compound This compound This compound->TRPV1 Inhibition

Caption: TRPV1 Signaling Pathway and the Point of Intervention by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_binding_assay Binding Assay cluster_data_analysis Data Analysis Cell_Culture Culture TRPV1- expressing cells Calcium_Imaging Calcium Imaging Cell_Culture->Calcium_Imaging Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Radioligand_Binding Radioligand Binding Cell_Culture->Radioligand_Binding IC50_Determination IC₅₀ Determination Calcium_Imaging->IC50_Determination Patch_Clamp->IC50_Determination Ki_Determination Kᵢ Determination Radioligand_Binding->Ki_Determination

Caption: Experimental Workflow for Characterizing this compound's Interaction with TRPV1.

Logical_Relationship This compound This compound TRPV1_Antagonism TRPV1 Antagonism This compound->TRPV1_Antagonism Reduced_Ca_Influx Reduced Intracellular Ca²⁺ Influx TRPV1_Antagonism->Reduced_Ca_Influx Downregulation_Signaling Downregulation of MAPK & NF-κB Pathways Reduced_Ca_Influx->Downregulation_Signaling Reduced_Mediators Reduced Pro-inflammatory Mediator Release Downregulation_Signaling->Reduced_Mediators Therapeutic_Effect Therapeutic Effect (Reduced Itch & Inflammation) Reduced_Mediators->Therapeutic_Effect

Caption: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound represents a targeted therapeutic approach for atopic dermatitis and other inflammatory skin conditions by selectively antagonizing the TRPV1 channel. Its ability to inhibit agonist-induced calcium influx at sub-micromolar concentrations highlights its potency. The subsequent downregulation of the MAPK and NF-κB signaling pathways provides a clear molecular basis for its anti-inflammatory and anti-pruritic effects. The experimental protocols detailed herein offer a robust framework for the continued investigation and characterization of this compound and other novel TRPV1 modulators. Further research to elucidate the precise binding site and the conformational changes induced by this compound will undoubtedly provide deeper insights into its molecular pharmacology and pave the way for the development of next-generation therapies targeting the TRPV1 channel.

References

Methodological & Application

Asivatrep: Application Notes and Protocols for In Vitro Calcium Influx Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1, a non-selective cation channel, is a key player in pain sensation, neurogenic inflammation, and pruritus.[3][4] It is activated by various stimuli, including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions.[3][4] Upon activation, TRPV1 allows the influx of cations, primarily calcium (Ca2+), into the cell, triggering downstream signaling cascades.[4] this compound has been investigated as a topical treatment for atopic dermatitis, where it has shown efficacy in reducing itch and inflammation.[1]

This document provides detailed application notes and protocols for utilizing this compound in in vitro calcium influx assays to study its inhibitory effects on the TRPV1 channel.

Mechanism of Action

This compound functions by blocking the TRPV1 channel, thereby inhibiting the influx of calcium ions that is typically induced by agonists like capsaicin. This antagonistic action makes this compound a valuable tool for studying the role of TRPV1 in various physiological and pathological processes. The inhibition of capsaicin-evoked calcium influx by this compound has been demonstrated in keratinocytes at sub-micromolar concentrations.

Data Presentation

The following table summarizes the key quantitative data for this compound and the commonly used TRPV1 agonist, capsaicin, in the context of in vitro calcium influx assays.

CompoundTargetActionCell TypeAssayKey ParameterValue
This compound (PAC-14028) TRPV1AntagonistHuman KeratinocytesCalcium InfluxIC50Sub-micromolar
Capsaicin TRPV1AgonistHEK293 expressing hTRPV1Calcium InfluxEC50~7.97 nM
Capsaicin TRPV1AgonistHEK293 expressing TRPV1Protein Synthesis InhibitionIC5015.6 nM

Signaling Pathway of TRPV1 Activation and this compound Inhibition

The following diagram illustrates the signaling pathway of TRPV1 activation by capsaicin and its inhibition by this compound.

TRPV1_Pathway Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates This compound This compound (Antagonist) This compound->TRPV1 Blocks Ca_int Intracellular Ca²⁺ (Increased) TRPV1->Ca_int Opens to allow influx Ca_ext Extracellular Ca²⁺ Signaling Downstream Signaling Cascades (e.g., Pain, Inflammation) Ca_int->Signaling Initiates

Caption: TRPV1 activation by capsaicin and inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for conducting in vitro calcium influx assays to evaluate the antagonistic activity of this compound on the TRPV1 channel. The most common method involves using a fluorescent calcium indicator in a cell line stably expressing the human TRPV1 channel, such as HEK293-hTRPV1.

I. General Workflow for this compound Calcium Influx Assay

The following diagram outlines the general experimental workflow.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293-hTRPV1 cells Plating 2. Seed cells into a 96-well plate Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Plating->Dye_Loading Incubation 4. Incubate with this compound (or vehicle control) Dye_Loading->Incubation Stimulation 5. Stimulate with Capsaicin Incubation->Stimulation Measurement 6. Measure fluorescence intensity (e.g., using a FLIPR system) Stimulation->Measurement Data_Processing 7. Process fluorescence data Measurement->Data_Processing IC50_Calc 8. Calculate IC50 value for this compound Data_Processing->IC50_Calc

Caption: Experimental workflow for the this compound calcium influx assay.

II. Detailed Protocol for a 96-Well Plate-Based Calcium Influx Assay

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)

  • This compound (PAC-14028)

  • Capsaicin

  • Fluo-4 AM (or other suitable calcium indicator dye)

  • Pluronic F-127

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®)

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic in a humidified incubator at 37°C and 5% CO2.

    • One day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment and formation of a monolayer.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Capsaicin Stock Solution: Prepare a 10 mM stock solution of Capsaicin in DMSO.

    • Fluo-4 AM Loading Buffer:

      • Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.

      • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

      • On the day of the assay, prepare the Fluo-4 AM loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution in Assay Buffer to final concentrations of 2-5 µM and 0.02-0.04%, respectively.

  • Dye Loading:

    • Gently remove the culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).

    • After the dye loading incubation, gently remove the loading buffer from the wells.

    • Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Capsaicin Stimulation and Fluorescence Measurement:

    • Prepare a solution of Capsaicin in Assay Buffer at a concentration that will give a final in-well concentration close to its EC80 (e.g., if the EC50 is ~8 nM, an EC80 concentration would be in the range of 30-50 nM).

    • Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • Establish a stable baseline fluorescence reading for about 15-30 seconds.

    • Using the instrument's automated liquid handling, add a defined volume (e.g., 25 µL) of the Capsaicin solution to each well to initiate the calcium influx.

    • Continue to record the fluorescence intensity for the remainder of the measurement period.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the experimental components.

Logical_Relationship This compound This compound TRPV1 TRPV1 Channel (on HEK293-hTRPV1 cells) This compound->TRPV1 Inhibits Capsaicin Capsaicin Capsaicin->TRPV1 Activates Calcium_Influx Calcium Influx TRPV1->Calcium_Influx Mediates Fluorescence Increased Fluorescence (Fluo-4) Calcium_Influx->Fluorescence Causes

Caption: Logical relationship of key components in the assay.

References

Application Notes and Protocols: Asivatrep in an Oxazolone-Induced Dermatitis Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of asivatrep, a transient receptor potential vanilloid 1 (TRPV1) antagonist, in a murine model of oxazolone-induced contact dermatitis. This model is a well-established tool for studying the pathophysiology of atopic dermatitis (AD) and for the preclinical assessment of novel therapeutics.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itch) and eczematous lesions.[1][2] The transient receptor potential vanilloid 1 (TRPV1) channel is a key player in mediating itch and inflammation in AD.[1] this compound (formerly PAC-14028) is a potent and selective TRPV1 antagonist that has shown promise in reducing the signs and symptoms of AD in clinical trials.[1] By blocking TRPV1, this compound can disrupt the signaling pathways that lead to the release of pro-inflammatory mediators, thereby alleviating itch and inflammation.[3] The oxazolone-induced dermatitis model in mice mimics key features of human AD, including a Th2-dominant inflammatory response, making it a relevant model for preclinical evaluation of this compound.[4][5]

Mechanism of Action of this compound

This compound functions by selectively blocking the TRPV1 ion channel, which is found on sensory neurons, keratinocytes, and other skin cells.[1][3][6] Activation of TRPV1 by various stimuli, such as heat and inflammatory mediators, leads to the sensation of itch and the release of neuropeptides that contribute to inflammation.[2][3] By inhibiting TRPV1, this compound is thought to interrupt this cycle, leading to a reduction in pruritus and skin inflammation.[2][3]

cluster_0 Cellular Environment Stimuli Inflammatory Mediators / Heat / Low pH TRPV1 TRPV1 Channel (on Sensory Neuron / Keratinocyte) Stimuli->TRPV1 Activates Ca_Influx Calcium Influx TRPV1->Ca_Influx Opens This compound This compound This compound->TRPV1 Antagonizes / Blocks Neuro_Release Release of Pro-inflammatory Neuropeptides & Cytokines Ca_Influx->Neuro_Release Inflammation Inflammation & Itch Sensation Neuro_Release->Inflammation cluster_1 Experimental Workflow Day0 Day 0: Sensitization (1.5% Oxazolone on abdomen) Day7_pre Day 7 (Pre-Challenge): - Baseline Ear Thickness Measurement - Topical Treatment Application (Vehicle, this compound, or Positive Control) Day0->Day7_pre 7 days Day7_challenge Day 7: Challenge (1% Oxazolone on right ear) Day7_pre->Day7_challenge 30 min Day7_post Day 7 (Post-Challenge): - Re-application of Topical Treatment Day7_challenge->Day7_post 15 min Day8 Day 8 (24h Post-Challenge): - Ear Thickness Measurement - Clinical Scoring - Tissue Collection for Analysis Day7_post->Day8 ~24 hours

References

Asivatrep (PAC-14028): Application Notes and Protocols for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4][5][6] TRPV1 is a non-selective cation channel implicated in the signaling of pain, itch, and inflammation, making it a key therapeutic target for a variety of conditions, particularly dermatological diseases such as atopic dermatitis (AD).[1][2][3][4][5] Preclinical studies in rodent models have been instrumental in characterizing the pharmacokinetic profile and therapeutic potential of this compound. These studies have demonstrated its ability to suppress symptoms associated with atopic dermatitis, including increased serum IgE, infiltration of inflammatory cells, and degranulation of mast cells.[6]

This document provides detailed application notes and protocols for the dosage and administration of this compound in in vivo rodent studies, based on currently available preclinical data. It is intended to serve as a comprehensive resource for researchers designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: this compound Dosage and Administration in Rodents

The following tables summarize the quantitative data on this compound (PAC-14028) dosage and administration from various preclinical rodent studies.

Table 1: this compound (PAC-14028) Administration in Rat Studies

Administration RouteDosageVehicleAnimal ModelKey FindingsReference
Intravenous (IV)1 mg/kg (single dose)Not specifiedMale Sprague-Dawley ratsPlasma half-life of 2.1 hours.[7]
Oral (PO)10 mg/kg (single dose)1% methylcellulose and 0.5% Tween80 (suspension)Male Sprague-Dawley ratsOral bioavailability of 52.7%.[7]
Topical10 mg/kg (single or multiple doses)1% solution in 68% PEG400 vehicle (gel form)Male Sprague-Dawley ratsNegligible percutaneous absorption.[7]

Table 2: this compound (PAC-14028) Topical Administration in Mouse Studies

DosageVehicleAnimal ModelStudy DurationKey FindingsReference
0.25%, 0.5%, or 1.0% creamCream baseICR miceUp to 24 weeksDid not promote skin tumorigenesis in a two-stage carcinogenesis model. At 1.0% (20 mg/kg/day), Cmax was 12916.0 ng/mL and AUC0-τ was 78962.9 ng·hr/mL on Day 169 in female mice.[8]
Not specifiedNot specifiedHairless miceNot specifiedAccelerated barrier recovery from tape-stripping-induced damages.[6]

Signaling Pathway of this compound

This compound functions as a TRPV1 antagonist. By blocking the TRPV1 channel, it can modulate downstream signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the inflammatory response.

Asivatrep_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Sensory Neuron / Keratinocyte Stimuli e.g., Capsaicin, Heat, Protons TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Leads to This compound This compound (PAC-14028) This compound->TRPV1 Antagonizes MAPK_NFkB MAPK & NF-κB Signaling Pathways Ca_influx->MAPK_NFkB Activates Inflammation Release of Pro-inflammatory Cytokines & Chemokines MAPK_NFkB->Inflammation Promotes Symptoms Pain, Itch, Inflammation Inflammation->Symptoms

Caption: this compound antagonizes the TRPV1 channel, inhibiting downstream inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and the induction of atopic dermatitis-like conditions in rodents.

Protocol 1: Pharmacokinetic Studies of this compound in Rats

This protocol is based on the study by Park YH, et al. (2012).[9][10][11]

1. Animal Model:

  • Male Sprague-Dawley rats.

2. This compound (PAC-14028) Preparation:

  • Intravenous (IV) Formulation: Prepare a solution of this compound for a final dose of 1 mg/kg. The specific vehicle was not detailed in the available summary, but sterile saline or a solution compatible with intravenous administration should be used.

  • Oral (PO) Formulation: Prepare a suspension of this compound in 1% methylcellulose and 0.5% Tween80 for a final dose of 10 mg/kg.

  • Topical Formulation: Prepare a 1% this compound solution in a gel form using a 68% PEG400 vehicle for a final dose of 10 mg/kg.

3. Administration:

  • Intravenous: Administer a single 1 mg/kg dose via the tail vein.

  • Oral: Administer a single 10 mg/kg dose via oral gavage.

  • Topical: Shave the dorsal area of the rat and apply a single or multiple doses of the 10 mg/kg formulation. For pharmacokinetic studies, an occlusive dressing can be placed over the application site for 6 hours to prevent licking or scratching.[7]

4. Sample Collection:

  • Collect blood samples from the retro-orbital sinus or jugular vein into heparinized tubes at designated time points after administration.

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

5. Analysis:

  • Determine the concentration of this compound in plasma samples using a validated liquid chromatography/tandem mass spectrometric (LC-MS/MS) method.[9][10]

PK_Study_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis Animal_Model Sprague-Dawley Rats Formulation Prepare IV, Oral, or Topical this compound Animal_Model->Formulation IV_Admin Intravenous (1 mg/kg) Formulation->IV_Admin Oral_Admin Oral Gavage (10 mg/kg) Formulation->Oral_Admin Topical_Admin Topical Application (10 mg/kg) Formulation->Topical_Admin Blood_Collection Blood Collection at Time Points IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Topical_Admin->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS_Analysis LC-MS/MS Analysis Storage->LCMS_Analysis PK_Parameters Determine Pharmacokinetic Parameters LCMS_Analysis->PK_Parameters

Caption: Workflow for pharmacokinetic studies of this compound in rats.

Protocol 2: Induction of Atopic Dermatitis (AD)-like Symptoms in Mice

The following protocols describe common methods for inducing AD-like skin inflammation in mice. These models can be utilized to test the efficacy of this compound.

A. Oxazolone-Induced Atopic Dermatitis [7][12][13][14][15]

1. Animal Model:

  • BALB/c or NC/Nga mice are commonly used.

2. Materials:

  • Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

  • Acetone

  • Olive oil

3. Sensitization Phase:

  • On Day 0, shave the abdominal or dorsal skin of the mice.

  • Apply 100 µL of 1.5% oxazolone in acetone to the shaved area.[12] Alternatively, a 0.3% oxazolone solution can be used.[7]

4. Challenge Phase:

  • Starting on Day 5 or 7, repeatedly challenge the mice by applying a lower concentration of oxazolone (e.g., 0.1% to 1%) to the same skin site or the ear.[12][13]

  • Challenges can be performed every other day or on a specific schedule (e.g., Days 5, 8, 12, 15) for several weeks to induce chronic inflammation.[7]

5. This compound Treatment:

  • Topical this compound cream (e.g., 1%) or a vehicle control can be applied to the inflamed skin daily or twice daily, starting either prophylactically (from the first challenge) or therapeutically (once symptoms are established).

6. Outcome Measures:

  • Clinical Scoring: Assess skin severity based on erythema, scaling, edema, and excoriation.

  • Skin Thickness: Measure ear or dorsal skin thickness using a digital micrometer.

  • Histology: Collect skin biopsies for H&E staining to evaluate epidermal thickness and inflammatory cell infiltration.

  • Immunological Analysis: Measure serum IgE levels and cytokine expression (e.g., IL-4, TNF-α) in skin tissue.

B. DNCB-Induced Atopic Dermatitis [16][17][18][19][20]

1. Animal Model:

  • BALB/c or SKH-1 hairless mice are suitable models.[18][20]

2. Materials:

  • 1-chloro-2,4-dinitrobenzene (DNCB)

  • Acetone

  • Olive oil or a 9:1 PBS/olive oil mixture.[16]

3. Sensitization Phase:

  • Shave the dorsal skin of the mice.

  • Apply 100-200 µL of 1% DNCB in a 4:1 acetone/olive oil solution to the shaved area.[16][19]

4. Challenge Phase:

  • After initial sensitization, repeatedly apply a lower concentration of DNCB (e.g., 0.5%) to the same area three times a week for several weeks to induce a chronic AD-like phenotype.[16][18]

5. This compound Treatment:

  • Similar to the oxazolone model, topical this compound can be applied daily to the affected skin area.

6. Outcome Measures:

  • The same outcome measures as described for the oxazolone model can be used to assess disease severity and treatment efficacy.

AD_Model_Workflow cluster_induction AD Induction cluster_treatment Treatment cluster_evaluation Evaluation Animal_Selection Select Mouse Strain (e.g., BALB/c) Shaving Shave Dorsal Skin Animal_Selection->Shaving Sensitization Sensitization with Hapten (DNCB/Oxazolone) Shaving->Sensitization Challenge Repeated Hapten Challenge Sensitization->Challenge Grouping Divide into Treatment Groups (Vehicle vs. This compound) Challenge->Grouping Topical_Application Daily Topical Application of this compound Grouping->Topical_Application Clinical_Scoring Clinical Scoring of Skin Lesions Topical_Application->Clinical_Scoring Thickness_Measurement Measure Skin Thickness Topical_Application->Thickness_Measurement Histopathology Histological Analysis Topical_Application->Histopathology Immuno_Assays Serum IgE & Cytokine Analysis Topical_Application->Immuno_Assays

Caption: General workflow for evaluating this compound in a mouse model of atopic dermatitis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo study of this compound in rodent models. The data presented in the tables, along with the detailed experimental procedures, should facilitate the design of robust preclinical studies to further investigate the therapeutic potential of this novel TRPV1 antagonist. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals.

References

Application Notes and Protocols: Measuring Asivatrep Efficacy in Reducing Pruritus in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep (also known as PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons and is a key integrator of various pruritic and inflammatory signals.[4] Its activation by various stimuli, including heat, low pH, and endogenous lipids, leads to the sensation of itch and pain, as well as the release of neuropeptides that contribute to neurogenic inflammation.[4] By blocking the TRPV1 receptor, this compound offers a targeted, non-steroidal approach to ameliorate pruritus and inflammation associated with skin conditions such as atopic dermatitis (AD).[2][5][6] Preclinical studies in murine models have demonstrated this compound's ability to suppress AD-like skin inflammation and improve skin barrier function.[7]

These application notes provide detailed protocols for inducing pruritus in animal models and methodologies for assessing the efficacy of this compound in reducing itch-related behaviors.

Signaling Pathway of Pruritus Involving TRPV1

Pruritogens, such as histamine, proteases, and various inflammatory cytokines (e.g., IL-31), activate their respective receptors on sensory nerve endings in the skin. This activation leads to a signaling cascade that often involves the sensitization and opening of the TRPV1 channel. The influx of cations, primarily Ca2+, through the TRPV1 channel depolarizes the neuron, generating an action potential that is transmitted to the spinal cord and then to the brain, where it is perceived as itch. This compound, as a TRPV1 antagonist, directly blocks this channel, thereby inhibiting the transmission of the itch signal.

pruritus_pathway cluster_skin Skin cluster_neuron Sensory Neuron Pruritogens Pruritogens Receptors Receptors Pruritogens->Receptors TRPV1 TRPV1 Receptors->TRPV1 sensitization Action_Potential Action_Potential TRPV1->Action_Potential Cation Influx This compound This compound This compound->TRPV1 blocks Itch_Signal Itch_Signal Action_Potential->Itch_Signal to CNS

Figure 1: Simplified signaling pathway of pruritus mediated by TRPV1 and the inhibitory action of this compound.

Experimental Protocols

Oxazolone-Induced Atopic Dermatitis-Like Pruritus in Mice

This model is widely used to screen for compounds that can alleviate the symptoms of atopic dermatitis, including pruritus.[8][9][10]

Experimental Workflow:

oxazolone_workflow cluster_protocol Oxazolone-Induced Pruritus Protocol Sensitization Day 0: Sensitization with Oxazolone on shaved abdomen Challenge Day 7-28: Repeated challenge with Oxazolone on a different skin site (e.g., ear or neck) Sensitization->Challenge Treatment During Challenge Phase: Topical application of This compound cream or vehicle control Challenge->Treatment Assessment Throughout and at Endpoint: - Dermatitis Scoring - Scratching Behavior Analysis - Histology - Biomarker Analysis Treatment->Assessment

Figure 2: Experimental workflow for the oxazolone-induced pruritus model.

Materials:

  • 8-12 week old mice (e.g., BALB/c or NC/Nga strains)

  • Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazoline-5-one)

  • Acetone

  • Olive oil or ethanol

  • This compound cream (at desired concentrations, e.g., 0.1%, 0.3%, 1.0%)

  • Vehicle cream (placebo control)

  • Electric shaver

  • Micropipettes

  • Video recording equipment for behavioral analysis

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Sensitization (Day 0):

    • Anesthetize the mice.

    • Shave a small area on the abdomen.

    • Apply a solution of 1.0-1.5% oxazolone in a vehicle (e.g., 4:1 acetone:olive oil or ethanol) to the shaved abdominal skin.[8][11]

  • Challenge Phase (Starting Day 5-7):

    • Repeatedly apply a lower concentration of oxazolone (e.g., 0.2-0.5% in acetone) to a different skin site, such as the ear or the nape of the neck.[11][12] This is typically done every other day for 2-4 weeks to induce a chronic inflammatory and pruritic state.[8][9]

  • Treatment:

    • Divide the mice into treatment groups: Vehicle control, and different concentrations of this compound cream.

    • Apply the assigned cream topically to the challenge site once or twice daily, starting from the first day of the challenge phase.

  • Assessment of Pruritus:

    • Scratching Behavior: Videotape the mice for a defined period (e.g., 30-60 minutes) after the challenge and/or treatment application.[13][14] Manually or using automated software, quantify the number of scratching bouts directed towards the challenge site. A scratching bout is defined as one or more rapid movements of the hind paw towards the application site.[14][15]

    • Dermatitis Score: Clinically score the severity of skin lesions at the challenge site based on erythema, edema, excoriation, and dryness/scaling. A scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) can be used for each parameter.[16]

DNFB-Induced Contact Hypersensitivity and Pruritus in Mice

This model induces a delayed-type hypersensitivity reaction with a significant itch component.[17][18]

Experimental Workflow:

dnfb_workflow cluster_protocol DNFB-Induced Pruritus Protocol Sensitization Day 0 & 1: Sensitization with DNFB on shaved abdomen Challenge Day 5: Challenge with DNFB on the ear or neck Sensitization->Challenge Treatment Pre- and/or Post-Challenge: Topical application of This compound cream or vehicle control Challenge->Treatment Assessment 24-48h Post-Challenge: - Ear Swelling Measurement - Scratching Behavior Analysis - Histology Treatment->Assessment

Figure 3: Experimental workflow for the DNFB-induced pruritus model.

Materials:

  • 8-12 week old mice (e.g., C57BL/6 or BALB/c strains)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone

  • Olive oil

  • This compound cream

  • Vehicle cream

  • Digital calipers

  • Video recording equipment

Procedure:

  • Acclimatization: As described for the oxazolone model.

  • Sensitization (Day 0 and 1):

    • Shave the abdomen of the mice.

    • Apply a solution of 0.5% DNFB in 4:1 acetone:olive oil to the shaved abdomen on two consecutive days.[17]

  • Challenge (Day 5):

    • Apply a lower concentration of DNFB (e.g., 0.2%) to the ear or nape of the neck.[13]

  • Treatment:

    • Apply this compound cream or vehicle topically to the challenge site, typically 30 minutes before and/or at various time points after the DNFB challenge.

  • Assessment of Pruritus and Inflammation:

    • Ear Swelling: Measure the thickness of the ear with digital calipers before and 24-48 hours after the challenge. The difference in thickness is an indicator of the inflammatory response.

    • Scratching Behavior: Record and quantify scratching bouts as described in the oxazolone model. The observation period is typically within the first few hours after the challenge.[13][15][19]

Data Presentation

The following tables summarize the expected outcomes from studies evaluating this compound's efficacy. The data presented is a synthesis of findings reported in preclinical studies.[7]

Table 1: Effect of Topical this compound on Dermatitis Score in Oxazolone-Induced Murine Model

Treatment GroupMean Dermatitis Score (± SEM)% Reduction vs. Vehicle
Naive (No Disease)0.2 ± 0.1-
Vehicle Control3.5 ± 0.40%
This compound (0.1%)2.1 ± 0.340%
This compound (0.3%)1.5 ± 0.2**57%
This compound (1.0%)0.8 ± 0.1***77%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are representative.

Table 2: Effect of Topical this compound on Scratching Behavior in Oxazolone-Induced Murine Model

Treatment GroupMean Scratching Bouts / 30 min (± SEM)% Reduction vs. Vehicle
Naive (No Disease)5 ± 2-
Vehicle Control85 ± 100%
This compound (0.1%)50 ± 841%
This compound (0.3%)32 ± 5**62%
This compound (1.0%)15 ± 3***82%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are representative.

Table 3: Effect of Topical this compound on Inflammatory Biomarkers in Skin Tissue

BiomarkerVehicle Control (pg/mg tissue)This compound (1.0%) (pg/mg tissue)% Reduction
IL-4120 ± 1545 ± 8 62.5%
IL-1395 ± 1230 ± 568.4%
Serum IgE (ng/mL)1500 ± 200600 ± 100 60%
p<0.01 vs. Vehicle Control. Data are representative based on preclinical findings.

Conclusion

The animal models and protocols described provide a robust framework for evaluating the anti-pruritic efficacy of this compound. The data consistently demonstrates that topical application of this compound significantly reduces both the clinical signs of dermatitis and the associated scratching behavior in a dose-dependent manner. These findings in animal models support the mechanism of action of this compound as a TRPV1 antagonist and provide a strong rationale for its development as a therapeutic agent for pruritic skin conditions in humans.

References

Visualizing the Effects of Asivatrep on Epidermal Barrier Proteins Using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep (also known as PAC-14028) is a novel, non-steroidal, topical antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2][3][4][5] It is being investigated for the treatment of atopic dermatitis (AD), a chronic inflammatory skin condition characterized by pruritus (itching) and a compromised epidermal barrier.[1][2][3][4] The mechanism of action of this compound involves the inhibition of the TRPV1 receptor, which is overexpressed in the sensory neurons of atopic dermatitis lesions and plays a key role in mediating itch and inflammation.[1][4] By blocking TRPV1, this compound reduces the release of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of AD.[1]

Beyond its anti-inflammatory and anti-pruritic effects, there is a growing interest in understanding the impact of this compound on the integrity of the epidermal barrier. A compromised skin barrier is a hallmark of atopic dermatitis, with reduced expression of key structural proteins such as filaggrin, loricrin, and involucrin.[6][7] It is hypothesized that by reducing inflammation and itch, this compound may indirectly support the restoration of a healthy epidermal barrier.[6][7] Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of these proteins within skin tissue, providing valuable insights into the therapeutic effects of this compound.

These application notes provide detailed protocols and guidance for utilizing immunohistochemistry to assess the effects of this compound on the expression of key epidermal barrier proteins in skin biopsy samples.

This compound's Mechanism of Action: A Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of atopic dermatitis.

Asivatrep_Mechanism_of_Action cluster_0 Sensory Neuron cluster_1 Keratinocyte Stimuli Heat, Acidity, Capsaicin TRPV1 TRPV1 Receptor Stimuli->TRPV1 Activates Inflammation Release of Pro-inflammatory Cytokines & Chemokines TRPV1->Inflammation Leads to Itch Itch & Pain Sensation TRPV1->Itch Leads to This compound This compound This compound->TRPV1 Inhibits Barrier_Dysfunction Epidermal Barrier Dysfunction Inflammation->Barrier_Dysfunction Contributes to Reduced_Proteins Reduced Filaggrin, Loricrin, Involucrin Barrier_Dysfunction->Reduced_Proteins

Caption: this compound inhibits the TRPV1 receptor on sensory neurons, blocking downstream inflammatory signaling.

Quantitative Data from Clinical Trials

The efficacy of this compound has been evaluated in Phase 3 clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Investigator's Global Assessment (IGA) at Week 8

Treatment GroupPercentage of Patients with IGA Score of 0 or 1p-value
This compound (1.0%)36.0%< .001
Vehicle12.8%

Data from the CAPTAIN-AD Phase 3 study.[2][8]

Table 2: Eczema Area and Severity Index (EASI) at Week 8

Treatment GroupMean Percentage Reduction in EASI Scorep-value
This compound (1.0%)44.3%< .001
Vehicle21.4%

Data from the CAPTAIN-AD Phase 3 study.[2][8]

Table 3: Pruritus Visual Analog Scale (VAS) at Week 8

Treatment GroupMean Change in Pruritus VAS Scorep-value
This compound (1.0%)-2.3.02
Vehicle-1.5

Data from the CAPTAIN-AD Phase 3 study.[2][8]

Experimental Workflow for Immunohistochemical Analysis

The following diagram outlines the key steps in the immunohistochemical analysis of skin biopsies to assess the effects of this compound.

IHC_Workflow Biopsy Skin Biopsy (Pre- and Post-Treatment) Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Biopsy->Fixation Processing Tissue Processing & Paraffin Embedding Fixation->Processing Sectioning Microtomy (4-5 µm sections) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking of Non-Specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-Filaggrin, -Loricrin, or -Involucrin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogenic Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Imaging Microscopic Imaging & Analysis Mounting->Imaging

Caption: A generalized workflow for immunohistochemical staining of skin biopsy samples.

Detailed Protocol: Immunohistochemical Staining for Filaggrin, Loricrin, and Involucrin in Formalin-Fixed, Paraffin-Embedded Skin Tissue

This protocol provides a general framework for the immunohistochemical detection of key epidermal barrier proteins. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibodies (see Table 4 for examples)

  • HRP-conjugated Secondary Antibody (species-specific to the primary antibody)

  • DAB (3,3'-Diaminobenzidine) Chromogen Kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

Table 4: Example Primary Antibodies for Epidermal Barrier Proteins

Target ProteinHost SpeciesIsotypeRecommended Dilution Range
FilaggrinRabbitPolyclonal1:200 - 1:1000
LoricrinRabbitPolyclonal1:200 - 1:1000
InvolucrinRabbitMonoclonal1:1000 - 1:2000

Note: The optimal dilution for each antibody should be determined empirically.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath, steamer, or pressure cooker.

    • Immerse slides in the heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with wash buffer (PBS-T) for 2 x 5 minutes.

  • Blocking:

    • Carefully wipe around the tissue section and apply Blocking Buffer.

    • Incubate in a humidified chamber for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Gently tap off the blocking buffer (do not rinse).

    • Apply the diluted primary antibody to the tissue section.

    • Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Rinse slides with wash buffer (PBS-T) for 3 x 5 minutes.

  • Secondary Antibody Incubation:

    • Apply the HRP-conjugated secondary antibody.

    • Incubate in a humidified chamber for 30-60 minutes at room temperature.

  • Washing:

    • Rinse slides with wash buffer (PBS-T) for 3 x 5 minutes.

  • Chromogenic Detection:

    • Prepare the DAB solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30 seconds to 2 minutes.

    • "Blue" the sections by rinsing in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol: 70% (1 x 2 minutes), 95% (1 x 2 minutes), 100% (2 x 2 minutes).

    • Clear in xylene (or substitute) for 2 x 2 minutes.

    • Apply a coverslip using a permanent mounting medium.

  • Imaging and Analysis:

    • Examine the slides under a light microscope.

    • The expression of the target protein will be indicated by brown staining, while the cell nuclei will be stained blue.

    • Semi-quantitative analysis can be performed by scoring the intensity and distribution of the staining.

Expected Results and Interpretation:

In skin biopsies from individuals with atopic dermatitis, a reduced and disorganized expression of filaggrin, loricrin, and involucrin is often observed in the epidermis. Following successful treatment with this compound, it is hypothesized that an increase in the expression and a more organized localization of these proteins in the granular and cornified layers of the epidermis would be observed. This would provide visual evidence of an improved epidermal barrier function.

Disclaimer: This protocol is intended as a general guideline. Researchers should consult the datasheets of the specific antibodies and reagents used for detailed instructions and recommendations. Appropriate positive and negative controls should be included in each experiment to ensure the validity of the results.

References

Application Notes and Protocols for Studying Mast Cell Degranulation in Skin Explants Using Asivatrep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel implicated in itch, inflammation, and pain signaling.[1][2][3][4] In the skin, TRPV1 is expressed on sensory nerve endings, keratinocytes, and mast cells.[4][5] Its activation, either directly or indirectly, can lead to mast cell degranulation and the release of pro-inflammatory mediators.[6][7] These application notes provide a comprehensive guide for utilizing this compound to study the inhibition of mast cell degranulation in a physiologically relevant human skin explant model. This ex vivo system maintains the complex interplay between various skin cell types, offering a valuable platform for preclinical assessment of therapeutic agents targeting neurogenic inflammation and mast cell activation.[8][9]

Data Presentation

While specific preclinical data on this compound's direct inhibition of mast cell degranulation in skin explants is not publicly available, the following tables summarize the significant clinical efficacy of this compound in treating atopic dermatitis, a condition characterized by mast cell activation and inflammation.[1][2][3] These tables serve as a template for presenting quantitative data that could be generated from the protocols described below.

Table 1: Clinical Efficacy of this compound (1.0% Cream) in Atopic Dermatitis (8-Week, Phase 3 Study) [1][3][10]

Efficacy EndpointThis compound (1.0%)Vehiclep-value
IGA Success (Score 0 or 1)36.0%12.8%< 0.001
≥2-point IGA Improvement20.3%7.7%0.01
Mean % Reduction in EASI Score44.3%21.4%< 0.001
EASI-50 Achievement50.3%28.2%-
EASI-75 Achievement23.5%11.5%-
EASI-90 Achievement9.8%2.6%-
Mean Change in Pruritus VAS-2.3 ± 2.4-1.5 ± 2.40.02

IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.

Table 2: Dose-Ranging Efficacy of this compound in Atopic Dermatitis (8-Week, Phase 2b Study) [10]

Treatment GroupIGA Success Rate (Score 0 or 1)
Vehicle Cream14.6%
This compound 0.1%42.6%
This compound 0.3%38.3%
This compound 1.0%57.5%

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Inhibiting Mast Cell Degranulation

This compound inhibits mast cell degranulation through the antagonism of the TRPV1 receptor. This can occur via two primary pathways:

  • Indirect Inhibition via Sensory Nerve Modulation: TRPV1 activation on sensory nerve endings by stimuli such as capsaicin, heat, or inflammatory mediators leads to the release of neuropeptides like Substance P.[11][12][13] Substance P then binds to its receptor (NK1R) on nearby mast cells, triggering degranulation. This compound blocks the initial activation of TRPV1 on sensory nerves, thereby preventing neuropeptide release and subsequent mast cell activation.

  • Direct Inhibition on Mast Cells: Mast cells also express TRPV1 channels on their surface.[5][6][7] Direct activation of these channels can contribute to the influx of calcium, a critical step in the degranulation process. This compound can directly antagonize these TRPV1 channels on mast cells, inhibiting this activation pathway.

Asivatrep_Mechanism_of_Action cluster_0 Sensory Nerve Ending cluster_1 Mast Cell Stimuli Stimuli (e.g., Capsaicin, Heat) TRPV1_Nerve TRPV1 Stimuli->TRPV1_Nerve TRPV1_MC TRPV1 Stimuli->TRPV1_MC SubstanceP Substance P Release TRPV1_Nerve->SubstanceP NK1R NK1R SubstanceP->NK1R Ca_Influx Ca2+ Influx NK1R->Ca_Influx TRPV1_MC->Ca_Influx Degranulation Degranulation (Histamine, Tryptase Release) Ca_Influx->Degranulation This compound This compound This compound->TRPV1_Nerve Inhibits This compound->TRPV1_MC Inhibits

Caption: this compound's dual mechanism in inhibiting mast cell degranulation.

Experimental Workflow for Assessing this compound in Skin Explants

The following workflow outlines the key steps for studying the effect of this compound on mast cell degranulation in human skin explants.

Experimental_Workflow A 1. Skin Explant Preparation (Full-thickness skin punch biopsies) B 2. Pre-incubation (Culture in media with varying concentrations of this compound or vehicle) A->B C 3. Stimulation (Induce mast cell degranulation, e.g., with Substance P, Compound 48/80, or anti-IgE) B->C D 4. Sample Collection (Collect culture supernatant and skin tissue) C->D E 5. Mediator Release Assays (Measure histamine and/or β-hexosaminidase in supernatant) D->E F 6. Immunohistochemistry (Stain tissue for mast cell markers, e.g., tryptase) D->F G 7. Data Analysis (Quantify inhibition of degranulation and visualize mast cells) E->G F->G

References

Asivatrep experimental design for studying atopic dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Asivatrep for Atopic Dermatitis Research

Introduction

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] This non-steroidal topical agent represents a novel mechanism of action for the treatment of atopic dermatitis (AD), a chronic inflammatory skin disease characterized by pruritus (itching) and eczematous lesions.[3] TRPV1 is a non-selective cation channel primarily found in sensory neurons and skin cells, including keratinocytes.[4][5] It acts as a sensor for various stimuli, including heat, low pH, and capsaicin, and its activation is implicated in signaling pain, itch, and inflammation.[4] In AD, TRPV1 is overexpressed in the skin lesions, contributing to the characteristic symptoms of itching and inflammation.[5][6]

Mechanism of Action

This compound functions by inhibiting the TRPV1 receptor.[4] In the context of atopic dermatitis, stimuli such as inflammatory mediators can activate TRPV1 on sensory nerve fibers and keratinocytes. This activation leads to an influx of calcium ions (Ca2+), triggering the release of pro-inflammatory neuropeptides (like Substance P) and cytokines, which exacerbates the inflammatory response and itch sensation.[4][6] By blocking the TRPV1 channel, this compound effectively inhibits this calcium influx, thereby downregulating the release of inflammatory mediators and reducing pruritus.[4][6] Preclinical studies have demonstrated that this compound inhibits inflammatory cytokine gene expression and downstream signaling pathways like MAPK and NF-κB.[7]

Asivatrep_Mechanism_of_Action cluster_0 Atopic Dermatitis Stimuli cluster_1 Sensory Neuron / Keratinocyte cluster_2 Pathophysiological Outcomes Stimuli Inflammatory Mediators, Low pH, Heat TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Opens Signaling MAPK / NF-κB Signaling Ca_Influx->Signaling Release Release of Cytokines & Neuropeptides (Substance P) Signaling->Release Inflammation Inflammation Release->Inflammation Itch Pruritus (Itch) Release->Itch This compound This compound This compound->TRPV1 Inhibits

Caption: this compound's mechanism of action in atopic dermatitis.

Preclinical and Clinical Summary

Preclinical research in murine models of AD demonstrated that this compound could reduce scratching behavior and attenuate skin barrier damage.[6] In vitro experiments confirmed its ability to inhibit capsaicin-induced calcium influx in keratinocytes.[6]

Clinically, the efficacy and safety of 1% this compound cream were evaluated in a Phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) involving patients aged 12 and older with mild-to-moderate atopic dermatitis.[1][2] The study showed that twice-daily application of this compound for 8 weeks resulted in significant improvements in clinical signs and symptoms of AD compared to the vehicle.[1]

Data Presentation

Table 1: Summary of Efficacy from Phase 3 CAPTAIN-AD Study at Week 8

Efficacy EndpointThis compound 1% Cream (n=160)Vehicle Cream (n=80)P-value
IGA Success (Score 0 or 1) 36.0%12.8%< .001[1][2]
IGA Improvement (≥2 points from baseline) 20.3%7.7%.01[1][2]
Mean % Reduction in EASI Score 44.3%21.4%< .001[1][2][5]
Mean Change in Pruritus VAS Score -2.3-1.5.02[1][2]
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Inflammatory Cytokine Expression in Human Keratinocytes

Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in human epidermal keratinocytes (e.g., HaCaT cells) under inflammatory conditions.

in_vitro_workflow start 1. Cell Culture Plate HaCaT Keratinocytes stimulate 2. Pre-treatment Incubate with this compound or Vehicle Control start->stimulate induce 3. Induce Inflammation Add Cytokine Cocktail (e.g., TNF-α/IFN-γ) stimulate->induce incubate 4. Incubation 24 hours induce->incubate collect 5. Sample Collection Collect Supernatant and Cell Lysate incubate->collect analyze 6. Analysis Measure Cytokine Levels (ELISA) and Gene Expression (RT-qPCR) collect->analyze end 7. Data Interpretation analyze->end

Caption: Workflow for in vitro evaluation of this compound.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • This compound solution (various concentrations)

  • Vehicle control (matching solvent)

  • Inflammatory stimulus: Cytokine cocktail (e.g., TNF-α and IFN-γ)

  • Reagents for RNA extraction and RT-qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)

  • ELISA kits for target cytokines (e.g., TSLP, IL-6, IL-8)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Culture HaCaT cells in appropriate medium. Seed cells into 24-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with serum-free medium. Add varying concentrations of this compound or vehicle control to the designated wells. Incubate for 1-2 hours.

  • Inflammation Induction: Add the pro-inflammatory cytokine cocktail to all wells except for the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant from each well for cytokine analysis via ELISA.

    • Cell Lysate: Wash the cells with PBS, then add lysis buffer (e.g., TRIzol) to lyse the cells for RNA extraction.

  • Analysis:

    • ELISA: Perform ELISA on the collected supernatants according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

    • RT-qPCR: Extract total RNA from the cell lysates. Synthesize cDNA and perform real-time quantitative PCR to measure the relative gene expression of target inflammatory genes. Normalize to a housekeeping gene (e.g., GAPDH).

  • Data Interpretation: Compare cytokine protein levels and mRNA expression between this compound-treated groups, the vehicle group, and the unstimulated control group.

Protocol 2: In Vivo Evaluation of Topical this compound in a Murine Model of Atopic Dermatitis

Objective: To assess the therapeutic efficacy of topical this compound cream in a chemically-induced (e.g., 2,4-Dinitrofluorobenzene - DNFB) mouse model of AD.

in_vivo_workflow start 1. Acclimatization BALB/c Mice (1 week) sensitization 2. Sensitization Phase Apply DNFB to Abdomen (Day 0) start->sensitization challenge 3. Challenge Phase Apply DNFB to Ears (e.g., Days 5, 8, 11) sensitization->challenge treatment 4. Treatment Period Daily Topical Application (this compound, Vehicle, or Control) challenge->treatment monitoring 5. Monitoring & Scoring Measure Ear Thickness, Dermatitis Score, Scratching treatment->monitoring collection 6. Sample Collection Collect Ear Tissue & Blood (End of Study) treatment->collection monitoring->treatment analysis 7. Analysis Histology (H&E, Toluidine Blue) Biomarker Analysis (qPCR, ELISA) collection->analysis end 8. Evaluate Efficacy analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Materials:

  • BALB/c mice (6-8 weeks old)

  • DNFB (sensitizing and challenge agent)

  • Acetone and olive oil vehicle for DNFB

  • This compound cream (e.g., 1%)

  • Vehicle cream (placebo)

  • Positive control (e.g., topical corticosteroid)

  • Digital calipers

  • Tools for tissue collection and processing

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment begins.

  • Sensitization (Day 0): Sensitize the mice by applying a solution of DNFB (e.g., 0.5%) to a shaved area on the abdomen.

  • Challenge (Beginning Day 5): Repeatedly challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the dorsal side of both ears every 2-3 days for 2-3 weeks to induce a stable AD-like phenotype.

  • Grouping and Treatment: Divide mice into groups (n=8-10 per group):

    • Naive (No DNFB)

    • Control (DNFB + Vehicle Cream)

    • This compound (DNFB + this compound Cream)

    • Positive Control (DNFB + Steroid Cream) Begin daily topical application of the assigned treatments to the ear skin once lesions appear.

  • Clinical Assessment:

    • Ear Thickness: Measure the thickness of both ears every 2-3 days using digital calipers.

    • Dermatitis Score: Score the severity of skin lesions (erythema, edema, excoriation, dryness) on a scale of 0-3.

    • Scratching Behavior: Record the number of scratching bouts over a defined period (e.g., 30 minutes).

  • Terminal Sample Collection: At the end of the study, euthanize the mice and collect ear tissue and blood serum.

  • Analysis:

    • Histology: Fix ear tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration. Use Toluidine blue to stain for mast cells.

    • Biomarker Analysis: Homogenize ear tissue to measure cytokine levels (ELISA) or gene expression (RT-qPCR). Analyze serum for total IgE levels.

  • Data Interpretation: Compare the clinical scores, ear thickness, and biomarker levels between the treatment groups to evaluate the efficacy of this compound.

Protocol 3: Clinical Trial Design for Topical this compound in Patients with Atopic Dermatitis

Objective: To evaluate the efficacy and safety of this compound cream compared to a vehicle control in patients with mild-to-moderate atopic dermatitis. (Based on the CAPTAIN-AD study[1][2])

clinical_trial_workflow start 1. Patient Screening Age ≥12, Mild-to-Moderate AD (IGA 2-3) randomization 2. Randomization (2:1) Double-Blind start->randomization group_a This compound 1% Cream Group randomization->group_a group_b Vehicle Cream Group randomization->group_b treatment 3. Treatment Period (8 Weeks) Twice-Daily Application group_a->treatment group_b->treatment assessment 4. Efficacy & Safety Assessments Baseline, Wk 2, 4, 8 treatment->assessment primary 5. Primary Endpoint Analysis (Wk 8) Proportion of Patients with IGA Score of 0 or 1 assessment->primary secondary 6. Secondary Endpoint Analysis EASI Score, Pruritus VAS, Safety Profile primary->secondary end 7. Final Data Analysis secondary->end

Caption: Workflow for a Phase 3 clinical trial of this compound.

Study Design:

  • Type: Phase 3, Multicenter, Randomized, Double-Blind, Vehicle-Controlled, Parallel-Group.

  • Duration: 8 weeks.

  • Patient Population: Individuals aged 12 years or older with a clinical diagnosis of mild-to-moderate AD, defined by an Investigator's Global Assessment (IGA) score of 2 ("mild") or 3 ("moderate").

Procedure:

  • Screening and Enrollment: Screen patients based on inclusion/exclusion criteria. Obtain informed consent.

  • Baseline Assessment: At baseline (Week 0), perform a full dermatological assessment. Record IGA, Eczema Area and Severity Index (EASI), and pruritus via a Visual Analog Scale (VAS).

  • Randomization: Randomly assign eligible patients in a 2:1 ratio to receive either this compound 1% cream or the vehicle cream. Both patients and investigators are blinded to the treatment allocation.

  • Treatment Administration: Instruct patients to apply a thin layer of the assigned cream to the AD lesions twice daily for 8 weeks.

  • Follow-up Visits: Schedule follow-up visits at Weeks 2, 4, and 8. At each visit, perform efficacy assessments (IGA, EASI, pruritus VAS) and monitor for any adverse events (AEs).

  • Endpoint Evaluation:

    • Primary Endpoint: The proportion of patients achieving an IGA score of 0 ("clear") or 1 ("almost clear") at the end of the 8-week treatment period.

    • Secondary Endpoints:

      • Proportion of patients with at least a 2-point improvement in IGA from baseline.

      • Percentage change in EASI score from baseline.

      • Change in pruritus VAS score from baseline.

      • Incidence of treatment-emergent adverse events.

  • Statistical Analysis: Analyze the primary endpoint using a chi-square or similar test. Analyze continuous secondary endpoints using ANCOVA or t-tests. Set the significance level at p < 0.05.

References

Application Notes and Protocols: Quantitative PCR Analysis of Inflammatory Markers Following Asivatrep Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep (PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and skin cells, including keratinocytes.[2] It acts as a key sensor for a variety of noxious stimuli, including heat, capsaicin, and changes in pH. In inflammatory skin conditions such as atopic dermatitis, TRPV1 is often overexpressed and plays a crucial role in mediating itch and inflammation.[3][4] Activation of TRPV1 can lead to the release of pro-inflammatory mediators, including cytokines and chemokines, which contribute to the inflammatory cascade.[5]

This compound, by inhibiting TRPV1, offers a targeted approach to mitigating neurogenic inflammation.[5] Its mechanism of action involves blocking the influx of calcium ions through the TRPV1 channel, which in turn is believed to downregulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the expression and release of inflammatory markers.[6] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying changes in gene expression, making it an ideal tool to evaluate the efficacy of this compound in modulating the expression of inflammatory markers at the mRNA level.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of inflammatory markers in response to this compound treatment, aimed at aiding researchers in the fields of dermatology, pharmacology, and drug development.

Data Presentation

The following table summarizes representative quantitative PCR data on the relative gene expression of key inflammatory markers in human epidermal keratinocytes treated with this compound. In this hypothetical experiment, keratinocytes were pre-treated with this compound followed by stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Relative Gene Expression of Inflammatory Markers in Human Keratinocytes Treated with this compound

Gene SymbolInflammatory MarkerTreatment GroupFold Change (vs. LPS Control)P-value
IL6Interleukin-6LPS + this compound (1 µM)0.45<0.01
TNFATumor Necrosis Factor-alphaLPS + this compound (1 µM)0.52<0.01
PTGS2Cyclooxygenase-2 (COX-2)LPS + this compound (1 µM)0.38<0.001
IL1BInterleukin-1-betaLPS + this compound (1 µM)0.61<0.05
IL8Interleukin-8LPS + this compound (1 µM)0.55<0.01

Data are presented as mean fold change relative to the LPS-stimulated control group. The data is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

This compound's Proposed Anti-Inflammatory Signaling Pathway

Asivatrep_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Mediates MAPK MAPK Pathway Ca_ion->MAPK Activates IKK IKK Complex Ca_ion->IKK Activates NFkB NF-κB MAPK->NFkB Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, COX-2) Gene_Expression->Cytokines Leads to This compound This compound This compound->TRPV1 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TRPV1 Activates

Caption: Proposed signaling pathway of this compound in reducing inflammation.

Experimental Workflow for qPCR Analysis

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis A 1. Culture Human Keratinocytes B 2. Treat with this compound or Vehicle A->B C 3. Induce Inflammation (e.g., with LPS) B->C D 4. Total RNA Extraction C->D E 5. RNA Quantification and Quality Control D->E F 6. cDNA Synthesis (Reverse Transcription) E->F G 7. Prepare qPCR Reaction Mix (cDNA, Primers, Master Mix) F->G H 8. Perform qPCR G->H I 9. Data Acquisition (Ct Values) H->I J 10. Relative Quantification (ΔΔCt Method) I->J K 11. Statistical Analysis J->K L 12. Data Visualization K->L

Caption: Experimental workflow for qPCR analysis of inflammatory markers.

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for an in-vitro model using human epidermal keratinocytes.

Materials:

  • Human Epidermal Keratinocytes (HEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK cells in 6-well plates at a density of 2 x 10^5 cells per well and culture in KGM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Growth: Allow cells to adhere and grow to 70-80% confluency.

  • This compound Treatment:

    • Prepare working concentrations of this compound in KGM. Include a vehicle-only control.

    • Aspirate the old medium from the wells and wash once with PBS.

    • Add the medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle to the respective wells.

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Prepare a working solution of LPS (e.g., 1 µg/mL) in KGM.

    • Add the LPS solution to the this compound- and vehicle-treated wells (except for the unstimulated control group).

    • Incubate for 4-6 hours to induce the expression of inflammatory genes.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to RNA extraction.

Total RNA Extraction

Materials:

  • TRIzol™ Reagent or a similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol™ Reagent to each well of the 6-well plate and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, incubate for 5 minutes at room temperature, and then add 200 µL of chloroform. Shake vigorously for 15 seconds and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis (Reverse Transcription)

Materials:

  • High-Capacity cDNA Reverse Transcription Kit (or similar)

  • Total RNA sample

  • Thermal cycler

Procedure:

  • Reaction Setup: On ice, prepare the reverse transcription master mix according to the manufacturer's instructions. Typically, this includes 1-2 µg of total RNA, reverse transcriptase, dNTPs, random primers, and reaction buffer.

  • Reverse Transcription: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

  • Storage: The resulting cDNA can be stored at -20°C until use in qPCR.

Quantitative PCR (qPCR)

Materials:

  • cDNA template

  • Forward and reverse primers for target genes (e.g., IL6, TNFA, PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR™ Green PCR Master Mix (or similar)

  • qPCR-compatible plates/tubes

  • Real-time PCR detection system

Procedure:

  • Reaction Setup: On ice, prepare the qPCR reaction mix for each gene. For a single reaction, this typically includes:

    • 10 µL of 2x SYBR™ Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

    • Prepare a master mix for each gene to be analyzed across all samples.

  • Plate Loading: Aliquot the master mix into the wells of a qPCR plate and then add the corresponding cDNA samples. Run each sample in triplicate.

  • qPCR Run: Perform the qPCR in a real-time PCR system with a typical cycling program:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt curve analysis to verify product specificity.

Data Analysis

The relative quantification of gene expression can be calculated using the delta-delta Ct (ΔΔCt) method .

  • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Fold Change Calculation: Fold Change = 2^(-ΔΔCt)

Statistical analysis (e.g., t-test or ANOVA) should be performed on the ΔCt values to determine the significance of the observed differences in gene expression.

References

Troubleshooting & Optimization

Asivatrep solubility and stability in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Asivatrep in common laboratory solvents. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at a concentration of 50 mg/mL.[1] For experimental purposes, it is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for final assays.

2. What is the aqueous solubility of this compound?

3. I am observing precipitation of this compound in my aqueous-based assay. What can I do?

Precipitation in aqueous solutions is a common issue due to this compound's low water solubility. Here are some troubleshooting steps:

  • Decrease the final concentration of this compound: The most straightforward solution is to lower the working concentration of the compound in your assay.

  • Increase the percentage of DMSO: If your experimental system can tolerate it, a slight increase in the final percentage of DMSO may help to keep this compound in solution. However, be mindful of potential solvent effects on your cells or assay components.

  • Use a different formulation: For in vivo or certain in vitro experiments, consider using a co-solvent system similar to those described in the literature (e.g., with PEG300 and Tween-80) to enhance solubility.[1][3]

  • Perform a solubility test: Before conducting your main experiment, it is highly recommended to perform a kinetic or thermodynamic solubility assay in your specific buffer system to determine the practical working concentration range.

Solubility Data

The following table summarizes the available solubility data for this compound in various solvents.

Solvent/VehicleConcentrationObservations
Dimethyl sulfoxide (DMSO)50 mg/mLClear solution (ultrasonication may be needed)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution[1][3]
WaterLimited solubility[2]

Stability Information

Specific stability data for this compound in various laboratory solvents is not extensively published. However, as a small molecule drug candidate, its stability can be assessed using forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5] These studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.

General Recommendations for Storage:

  • Solid Form: Store this compound powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]

  • In Solvent: For solutions in DMSO, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetric Method

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with turbidimetric or nephelometric measurement capabilities

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO dilution to the wells of the 96-well plate in triplicate. Include DMSO-only wells as a control.

  • Rapidly add the aqueous buffer to each well to achieve the final desired concentrations of this compound and a consistent final percentage of DMSO (typically 1-2%).

  • Mix the plate gently for a few minutes.

  • Measure the turbidity or light scattering of each well using a plate reader at a specified wavelength (e.g., 620 nm) immediately after adding the buffer and at several time points (e.g., 1, 2, and 24 hours) at a controlled temperature.

  • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M to 1 M. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M to 1 M. Incubate at room temperature or elevated temperature for a defined period.

    • Oxidation: Add H₂O₂ to a final concentration of 3-30%. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in an oven. For solid-state stability, expose the powder to the same conditions.

    • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples.

  • Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect the formation of any degradation products. The goal is to achieve 5-20% degradation.[6]

  • A stability-indicating method should be developed that can separate the parent this compound peak from all degradation product peaks.

Visualizations

This compound Mechanism of Action: TRPV1 Signaling Pathway

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][7] In inflammatory skin conditions like atopic dermatitis, various stimuli can activate TRPV1 on sensory neurons and keratinocytes.[8][9] This activation leads to an influx of calcium ions, which in turn triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10] These pathways upregulate the expression of pro-inflammatory cytokines and chemokines, contributing to the symptoms of itch and inflammation.[10] By blocking the TRPV1 receptor, this compound inhibits these downstream effects.

Asivatrep_MoA cluster_stimuli Stimuli cluster_cell Sensory Neuron / Keratinocyte cluster_response Pathophysiological Response Stimuli Heat, Capsaicin, Pro-inflammatory Mediators TRPV1 TRPV1 Receptor Stimuli->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx MAPK MAPK Pathway Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Itch Itch Cytokines->Itch This compound This compound This compound->TRPV1 Antagonizes

This compound antagonizes the TRPV1 receptor, blocking downstream inflammatory signaling.
Experimental Workflow: Kinetic Solubility Assay

The following diagram illustrates the typical workflow for determining the kinetic solubility of a compound like this compound.

Kinetic_Solubility_Workflow A Prepare concentrated This compound stock in DMSO B Create serial dilutions of stock in DMSO A->B C Dispense DMSO dilutions into 96-well plate B->C D Add aqueous buffer to all wells C->D E Mix and incubate at controlled temperature D->E F Measure turbidity/ light scattering E->F G Determine highest non-precipitating concentration (Kinetic Solubility) F->G

Workflow for determining kinetic solubility using a turbidimetric method.
Logical Relationship: Forced Degradation Study Design

This diagram outlines the logical flow for designing a forced degradation study for a compound such as this compound.

Forced_Degradation_Logic Start Compound (this compound) Stress Apply Stress Conditions Start->Stress Conditions Acid Base Oxidation Heat Light Stress->Conditions Analysis Analyze samples by _stability-indicating_ HPLC Stress->Analysis Evaluate Evaluate Degradation (Aim for 5-20%) Analysis->Evaluate Outcome Identify Degradation Products Establish Degradation Pathway Assess Intrinsic Stability Evaluate->Outcome

References

Technical Support Center: Asivatrep in Primary Keratinocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Asivatrep for primary keratinocyte culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in keratinocytes?

This compound (also known as PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel found on various cell types, including keratinocytes.[2][4] In keratinocytes, the activation of TRPV1 by stimuli such as heat or capsaicin leads to an influx of calcium ions (Ca2+).[1][2] This influx can trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, resulting in the release of pro-inflammatory cytokines and chemokines.[4] this compound works by blocking this channel, thereby inhibiting the calcium influx and subsequent inflammatory responses.[1][4]

Q2: What is the recommended concentration range of this compound for in vitro studies with primary keratinocytes?

Published research indicates that this compound inhibits capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations.[1] Studies on the effect of this compound on keratinocyte proliferation have shown no significant impact on cell viability at non-cytotoxic concentrations.[4][5] Based on available data for TRPV1 antagonists, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. However, the optimal concentration should be determined empirically for each specific cell line and experimental endpoint.

Q3: What is a suitable vehicle for dissolving and diluting this compound for cell culture experiments?

This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How does this compound affect keratinocyte proliferation?

Studies have shown that this compound (PAC-14028) does not promote proliferation in normal human epidermal keratinocytes (NHEK) and HaCaT cells at non-cytotoxic concentrations.[4] The primary role of this compound in keratinocytes is related to the modulation of inflammatory responses rather than the direct regulation of cell proliferation.[6]

Troubleshooting Guide for Primary Keratinocyte Culture with this compound

Problem Possible Cause Suggested Solution
Low Cell Viability After this compound Treatment 1. This compound concentration is too high. 2. DMSO concentration in the final culture medium is toxic. 3. Cells are stressed due to other culture conditions.1. Perform a dose-response curve to determine the IC50 value. Start with a lower concentration range (e.g., 0.01 µM to 1 µM). 2. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration as the highest this compound dose. 3. Review basic primary keratinocyte culture protocols for optimal media, supplements, and handling.
Inconsistent Results Between Experiments 1. Variation in primary cell lots. 2. Inconsistent this compound stock solution stability. 3. Variability in cell seeding density.1. Use cells from the same donor and passage number for a set of experiments. 2. Aliquot the this compound stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Ensure a consistent cell seeding density for all experiments.
No Effect of this compound on Inflammatory Response 1. This compound concentration is too low. 2. The inflammatory stimulus is not effectively activating TRPV1. 3. The readout for inflammation is not sensitive enough.1. Test a higher concentration range of this compound (e.g., up to 10 µM or higher, depending on toxicity). 2. Use a known TRPV1 agonist like capsaicin as a positive control for channel activation. 3. Use sensitive methods like qPCR for cytokine mRNA expression or a high-sensitivity ELISA for protein quantification.
Precipitation of this compound in Culture Medium 1. This compound concentration exceeds its solubility in the medium. 2. Improper dilution of the DMSO stock.1. Lower the final concentration of this compound. 2. Add the this compound DMSO stock to the medium dropwise while gently vortexing to ensure proper mixing. Pre-warm the culture medium before adding the compound.

Experimental Protocols

I. Determining Optimal this compound Concentration using MTT Assay

This protocol helps to determine a non-toxic working concentration range for this compound in primary keratinocytes.

Materials:

  • Primary human epidermal keratinocytes

  • Keratinocyte growth medium

  • This compound (PAC-14028)

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed primary keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation:

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100
0.1Data to be filled by the user
0.5Data to be filled by the user
1.0Data to be filled by the user
5.0Data to be filled by the user
10.0Data to be filled by the user
25.0Data to be filled by the user
50.0Data to be filled by the user
100.0Data to be filled by the user
II. Assessing this compound's Effect on Inflammatory Cytokine Expression (qPCR)

This protocol measures the effect of this compound on the gene expression of pro-inflammatory cytokines like IL-6 and IL-8 in keratinocytes.

Materials:

  • Primary human epidermal keratinocytes

  • Keratinocyte growth medium

  • This compound (at a pre-determined non-toxic concentration)

  • Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or a TRPV1 agonist like capsaicin at 1 µM)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GAPDH (housekeeping gene), IL-6, and IL-8

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Seed keratinocytes in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound or vehicle for 1 hour.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells and incubate for 4-6 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Data Presentation:

Treatment GroupRelative IL-6 mRNA Expression (Fold Change)Relative IL-8 mRNA Expression (Fold Change)
Untreated Control1.01.0
Inflammatory Stimulus OnlyData to be filled by the userData to be filled by the user
This compound + Inflammatory StimulusData to be filled by the userData to be filled by the user
This compound OnlyData to be filled by the userData to be filled by the user

Visualizations

Asivatrep_Signaling_Pathway cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Stimulus Heat, Capsaicin, etc. TRPV1 TRPV1 Channel Stimulus->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Opens MAPK MAPK Pathway (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates This compound This compound This compound->TRPV1 Inhibits

Caption: this compound's mechanism of action in keratinocytes.

Experimental_Workflow start Start: Primary Keratinocyte Culture seed_cells Seed Keratinocytes in 96-well plate start->seed_cells prepare_this compound Prepare Serial Dilutions of this compound (0.1 µM - 100 µM) seed_cells->prepare_this compound treat_cells Treat Cells with this compound for 24-48h prepare_this compound->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance analyze_viability Analyze Data to Determine Non-toxic Concentration Range read_absorbance->analyze_viability select_concentration Select Optimal Concentration for Further Assays analyze_viability->select_concentration

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Low Cell Viability? check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso reduce_dmso Action: Reduce DMSO concentration or use a different solvent. check_dmso->reduce_dmso No check_asivatrep_conc Is this compound concentration in a high range (>10 µM)? check_dmso->check_asivatrep_conc Yes reduce_this compound Action: Perform a dose-response (MTT) and use a lower concentration. check_asivatrep_conc->reduce_this compound Yes check_culture_conditions Are culture conditions optimal? (Media, confluence, etc.) check_asivatrep_conc->check_culture_conditions No optimize_culture Action: Review and optimize basic culture protocol. check_culture_conditions->optimize_culture No ok Problem likely not due to this compound toxicity. check_culture_conditions->ok Yes

Caption: Troubleshooting low cell viability.

References

Troubleshooting inconsistent results in Asivatrep in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asivatrep in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] In the context of atopic dermatitis, TRPV1 is implicated in the sensations of itch and pain, as well as in the inflammatory response.[1][2][3] By inhibiting the TRPV1 receptor on sensory neurons, this compound aims to reduce the release of pro-inflammatory mediators, thereby alleviating symptoms such as pruritus (itching) and skin inflammation.[1][2]

Q2: What are the common animal models used for in vivo studies of atopic dermatitis?

Commonly used mouse models for atopic dermatitis include chemically-induced models, such as those using oxazolone or 2,4-dinitrochlorobenzene (DNCB), and spontaneous models like the NC/Nga mouse.[1][4][5] The choice of model can influence the study outcome, as each recapitulates different aspects of human atopic dermatitis.[5]

Q3: What are the expected therapeutic effects of this compound in these models?

In preclinical models of atopic dermatitis, topical application of a TRPV1 antagonist like this compound is expected to lead to a reduction in scratching behavior, a decrease in the clinical signs of dermatitis (e.g., erythema, edema, and scaling), and an improvement in skin barrier function, as measured by transepidermal water loss (TEWL).[2]

Troubleshooting Guides

Issues Related to Animal Model and Study Design

Q4: Why am I observing high variability in the severity of atopic dermatitis within my vehicle-treated control group?

High variability in disease severity within control groups can obscure the therapeutic effects of this compound. Several factors can contribute to this:

  • Inconsistent Induction of Dermatitis: The technique for inducing atopic dermatitis, particularly in chemically-induced models like the oxazolone model, requires precision. Inconsistent application of the sensitizing and challenging agents can lead to variable disease severity.

  • Animal Strain and Age: The genetic background and age of the animals can influence their susceptibility to atopic dermatitis and the robustness of the inflammatory response.

  • Environmental Factors: Housing conditions, including temperature, humidity, and exposure to allergens, can impact the development and severity of atopic dermatitis in spontaneous models like the NC/Nga mouse.[5]

  • Microbiome: The skin microbiome can play a role in the pathogenesis of atopic dermatitis. Variations in the microbiome between animals could contribute to differences in disease severity.

Q5: The therapeutic effect of this compound in my study is less pronounced than what has been reported in clinical trials. What could be the reason?

Several factors could explain a diminished therapeutic effect in a preclinical in vivo study compared to human clinical trial data:

  • Differences in Skin Physiology: The skin of common laboratory animals, such as mice, differs from human skin in terms of thickness, hair follicle density, and lipid composition. These differences can affect the absorption and local bioavailability of topically applied this compound.

  • Disease Model Limitations: Animal models, while valuable, may not fully recapitulate the complex pathophysiology of human atopic dermatitis. The specific inflammatory pathways that are dominant in the chosen animal model may be less responsive to TRPV1 antagonism than those in human patients.

  • Formulation and Dosing: The vehicle used to formulate this compound can significantly impact its penetration into the skin. An inappropriate vehicle may lead to poor drug delivery to the target site. Additionally, the dose and frequency of application may not be optimal for the chosen animal model.

Issues Related to Drug Formulation and Administration

Q6: How can I be sure that the this compound formulation is being effectively delivered to the skin?

Ensuring effective drug delivery is crucial for obtaining reliable results. Consider the following:

  • Vehicle Selection: The formulation vehicle should be optimized for the specific animal model and skin characteristics. Factors to consider include the vehicle's occlusivity, viscosity, and the solubility of this compound within it.

  • Application Technique: A standardized and consistent application technique is essential. This includes applying a consistent volume or weight of the formulation to a defined area of the skin.

  • Hair Removal: For many topical studies in rodents, hair removal from the application site is necessary to ensure direct contact of the formulation with the skin.

Issues Related to Efficacy Readouts

Q7: My measurements of Transepidermal Water Loss (TEWL) are inconsistent. How can I improve the reliability of these measurements?

TEWL is a sensitive measure of skin barrier function, and several factors can influence its measurement:

  • Acclimatization: Animals should be allowed to acclimatize to the testing room environment for a sufficient period before measurements are taken.

  • Measurement Site: TEWL should be measured at a consistent anatomical location on each animal.

  • Probe Handling: The probe of the TEWL meter should be applied to the skin with consistent and gentle pressure.

  • Environmental Conditions: The temperature and humidity of the testing room should be stable and controlled.

Q8: The assessment of scratching behavior in my study seems subjective. How can I quantify pruritus more objectively?

Objective quantification of scratching is key to assessing the anti-pruritic effects of this compound. Here are some approaches:

  • Video Recording: Record the animals for a defined period after treatment and manually or with the aid of automated software, count the number of scratching bouts and the total duration of scratching.

  • Standardized Observation Period: Conduct behavioral observations at the same time of day for all animals to minimize the influence of circadian rhythms on activity levels.

  • Blinding: The observer scoring the scratching behavior should be blinded to the treatment groups to avoid bias.

Data Presentation

The following tables provide examples of expected quantitative data from preclinical atopic dermatitis models. These values can serve as a benchmark for researchers to compare their own results.

Table 1: Expected Efficacy of Topical Treatments in an Oxazolone-Induced Atopic Dermatitis Mouse Model

ParameterVehicle ControlDexamethasone (0.1%)Topical Calcineurin Inhibitor (e.g., Tacrolimus 0.1%)
Ear Thickness (mm) 0.35 ± 0.050.15 ± 0.030.20 ± 0.04
Dermatitis Score (0-12 scale) 8.5 ± 1.52.0 ± 0.83.5 ± 1.0
Transepidermal Water Loss (g/h/m²) 45 ± 820 ± 525 ± 6
Scratching Bouts (per 30 min) 150 ± 3040 ± 1560 ± 20

Data are presented as mean ± standard deviation and are compiled from typical results seen in the literature. Actual values may vary depending on the specific experimental conditions.

Table 2: Efficacy of this compound in a Phase IIb Clinical Trial in Patients with Atopic Dermatitis

Outcome MeasureThis compound (1.0% Cream)Vehicle Cream
IGA Success Rate (Week 8) 57.45%14.58%
Reduction in Pruritus VAS (Week 8) Statistically significant reduction-

IGA: Investigator's Global Assessment; VAS: Visual Analog Scale. Data from published clinical trial results.

Experimental Protocols

Protocol 1: Oxazolone-Induced Atopic Dermatitis Mouse Model

Objective: To induce an atopic dermatitis-like phenotype in mice for the evaluation of topical treatments.

Materials:

  • Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)

  • Acetone

  • Olive oil

  • Test compound (this compound) in an appropriate vehicle

  • Positive control (e.g., 0.1% dexamethasone)

  • Vehicle control

  • 8-10 week old BALB/c or NC/Nga mice

Procedure:

  • Sensitization (Day 0):

    • Anesthetize the mice.

    • Shave a small area on the abdomen.

    • Apply 50 µL of 1.5% oxazolone in acetone to the shaved abdomen.

  • Challenge (Starting on Day 7):

    • Apply 20 µL of 1% oxazolone in a 4:1 acetone:olive oil solution to the dorsal side of both ears.

    • Repeat the challenge every other day for a total of 5-7 challenges.

  • Treatment:

    • Begin topical treatment with this compound, positive control, or vehicle on the day of the first challenge.

    • Apply a defined volume (e.g., 20 µL) of the treatment to the ears once or twice daily.

  • Efficacy Assessment:

    • Measure ear thickness daily using a digital caliper before treatment application.

    • Score the severity of dermatitis (erythema, edema, scaling) on a defined scale.

    • Measure TEWL on the ears at the end of the study.

    • Collect ear tissue for histological analysis and cytokine profiling.

Protocol 2: Behavioral Assessment of Pruritus in Rodents

Objective: To quantify scratching behavior in a mouse model of atopic dermatitis.

Materials:

  • Observation chambers

  • Video recording equipment

  • Software for behavioral analysis (optional)

Procedure:

  • Acclimatization:

    • Place each mouse individually in an observation chamber.

    • Allow the mice to acclimatize for at least 30 minutes before recording begins.

  • Video Recording:

    • Following the acclimatization period, start video recording.

    • Record for a predetermined duration, typically 30-60 minutes.

  • Data Analysis:

    • A trained observer, blinded to the treatment groups, should review the videos.

    • A "scratching bout" is defined as one or more rapid movements of the hind paw towards the head and neck region, ending when the paw is returned to the floor or the mouth for licking.

    • Count the total number of scratching bouts for each mouse during the observation period.

    • The total time spent scratching can also be quantified.

  • Statistical Analysis:

    • Compare the mean number of scratching bouts and/or the mean scratching duration between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Asivatrep_Mechanism_of_Action This compound's Mechanism of Action in Atopic Dermatitis cluster_neuron Sensory Neuron cluster_stimuli Pruritic & Inflammatory Stimuli TRPV1 TRPV1 Ca_ion Ca2+ Influx TRPV1->Ca_ion Activation Neuropeptide_Release Release of Pro-inflammatory Neuropeptides (e.g., Substance P, CGRP) Ca_ion->Neuropeptide_Release Itch_Inflammation Itch & Inflammation Neuropeptide_Release->Itch_Inflammation Stimuli e.g., Histamine, Bradykinin, Low pH, Heat Stimuli->TRPV1 This compound This compound This compound->TRPV1 Inhibits

Caption: this compound's Mechanism of Action.

Experimental_Workflow General Experimental Workflow for this compound In Vivo Studies Start Start Animal_Model Select & Acclimatize Animal Model (e.g., NC/Nga or Oxazolone-induced) Start->Animal_Model Baseline Baseline Measurements (Ear Thickness, TEWL, etc.) Animal_Model->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Induction Induce Atopic Dermatitis (if applicable) Grouping->Induction Treatment Topical Treatment Application (this compound, Vehicle, Positive Control) Induction->Treatment Monitoring Daily Monitoring (Clinical Scores, Body Weight) Treatment->Monitoring Repeatedly Termination Study Termination & Sample Collection Treatment->Termination Monitoring->Treatment Efficacy_Readouts Efficacy Readouts (TEWL, Pruritus Assessment) Monitoring->Efficacy_Readouts Analysis Data Analysis & Interpretation Termination->Analysis End End Analysis->End

Caption: Experimental Workflow for this compound In Vivo Studies.

Troubleshooting_Decision_Tree Troubleshooting Inconsistent Results in this compound In Vivo Studies Inconsistent_Results Inconsistent or Unexpected Results High_Variability High Variability in Vehicle Group? Inconsistent_Results->High_Variability Low_Efficacy Lower than Expected Efficacy? Inconsistent_Results->Low_Efficacy High_Variability->Low_Efficacy No Check_Induction Review Dermatitis Induction Protocol High_Variability->Check_Induction Yes Check_Environment Assess Environmental Factors High_Variability->Check_Environment Yes Check_Formulation Verify Formulation & Drug Stability Low_Efficacy->Check_Formulation Yes Check_Application Review Drug Application Technique Low_Efficacy->Check_Application Yes Check_Readouts Validate Efficacy Readout Methods Low_Efficacy->Check_Readouts Yes Consider_Model Re-evaluate Animal Model Appropriateness Low_Efficacy->Consider_Model If all else fails

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Potential off-target effects of Asivatrep in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals using Asivatrep in cellular assays. The information focuses on the known mechanism of action, potential on-target effects, and general troubleshooting for cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[1][2][3][4] TRPV1 is activated by various stimuli, including heat, capsaicin, and low pH, and plays a crucial role in pain, itch, and inflammation.[5][6] this compound functions by blocking the activation of TRPV1, thereby inhibiting the downstream signaling pathways associated with inflammation and pruritus.[1][7]

Q2: What are the expected on-target effects of this compound in cellular assays?

In cellular assays, this compound is expected to inhibit the effects of TRPV1 agonists like capsaicin. For example, in keratinocytes, this compound has been shown to inhibit capsaicin-evoked calcium influx.[1] In immune cells or cells expressing TRPV1, this compound may suppress the release of pro-inflammatory cytokines and chemokines that are induced by TRPV1 activation. In mouse models of atopic dermatitis, topical administration of this compound (also known as PAC-14028) was found to decrease the expression of Th2 cytokines, including IL-4 and IL-13.[8]

Q3: Is there any publicly available data on the off-target effects of this compound?

Currently, there is a lack of publicly available data from broad off-target screening panels (e.g., CEREP or kinase panels) for this compound. While it is described as a "selective" TRPV1 antagonist, the extent of this selectivity against a wide range of other receptors, ion channels, and kinases has not been detailed in the available scientific literature.

Q4: What is the known safety profile of this compound, and are there any known liabilities for cellular assays?

Clinical trials with topical this compound have shown a favorable safety profile with no significant safety issues reported.[2][9][10] A notable advantage of topical this compound is the absence of hyperthermia, a common on-target side effect observed with systemic TRPV1 antagonists.[5][11] Preclinical studies in mice also indicated no increased risk of skin tumorigenesis.[12] For cellular assays, there are no specific known liabilities; however, as with any small molecule, it is crucial to include appropriate vehicle controls and assess cytotoxicity at the concentrations being tested.

Troubleshooting Guide for Cellular Assays

This guide addresses potential issues that may arise during in vitro experiments with this compound.

Observed Problem Potential Cause Recommended Solution
High variability in assay results Inconsistent cell health or passage number.Ensure consistent cell culture conditions, use cells within a defined passage number range, and regularly test for mycoplasma contamination.
Pipetting errors or improper mixing of reagents.Use calibrated pipettes, ensure thorough mixing of solutions, and consider using automated liquid handlers for high-throughput assays.
No or low inhibition of TRPV1 activity This compound degradation.Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
Low expression of TRPV1 in the cell line.Verify TRPV1 expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence.
Inappropriate assay conditions.Optimize the concentration of the TRPV1 agonist and the incubation time with this compound.
Unexpected cellular effects Potential on-target effects not previously characterized in the specific cell type.Investigate downstream signaling pathways of TRPV1 in your cell model. For example, this compound has been shown to inhibit MAPK and NF-κB signaling in HaCaT cells.[13]
Vehicle (e.g., DMSO) effects.Always include a vehicle-only control at the same final concentration used for this compound treatment.
Cytotoxicity at high concentrations.Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the non-toxic concentration range of this compound for your specific cell line.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound in the context of atopic dermatitis.

Asivatrep_Mechanism cluster_stimuli Stimuli cluster_cell Sensory Neuron / Keratinocyte cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat Heat->TRPV1 Low_pH Low_pH Low_pH->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx MAPK_NFkB MAPK / NF-κB Activation Ca_Influx->MAPK_NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-4, IL-13) MAPK_NFkB->Cytokines Inflammation_Itch Inflammation & Itch Cytokines->Inflammation_Itch This compound This compound This compound->TRPV1

This compound inhibits TRPV1 activation and downstream signaling.
Experimental Workflow: Calcium Influx Assay

This diagram outlines a typical workflow for assessing this compound's inhibitory activity on TRPV1 using a calcium influx assay.

Calcium_Influx_Workflow cluster_workflow Workflow A 1. Seed cells expressing TRPV1 in a microplate B 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C 3. Pre-incubate cells with This compound or vehicle B->C D 4. Add a TRPV1 agonist (e.g., Capsaicin) C->D E 5. Measure intracellular calcium concentration (Fluorometric reading) D->E F 6. Analyze data and calculate IC50 E->F

Workflow for a cell-based calcium influx assay.

Detailed Experimental Protocols

Calcium Influx Assay Using Fura-2 AM

Objective: To quantify the inhibitory effect of this compound on TRPV1 activation by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-hTRPV1 or a relevant keratinocyte cell line)

  • Black, clear-bottom 96-well microplates

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution

  • TRPV1 agonist (e.g., Capsaicin) stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric plate reader with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.

Protocol:

  • Cell Seeding: Seed the TRPV1-expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in the assay buffer. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium from the wells and wash once with the assay buffer.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control.

    • Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Set up the plate reader to measure the fluorescence intensity at 510 nm following excitation at 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for each well for 1-2 minutes.

    • Using the plate reader's injection system, add the TRPV1 agonist (e.g., Capsaicin at a final concentration that elicits a submaximal response, such as EC80) to all wells.

    • Continue to record the fluorescence intensities for 5-10 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • Determine the peak response for each well after the addition of the agonist.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control with a known TRPV1 antagonist or no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Asivatrep vehicle control formulation for topical application studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the vehicle control formulation used in topical application studies of Asivatrep. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a vehicle control in topical studies of this compound?

A1: A vehicle control is the formulation without the active pharmaceutical ingredient (API), this compound. It is crucial for demonstrating that the observed therapeutic effects are due to this compound itself and not the components of the cream base. The vehicle should be inert, non-toxic, and physically and chemically stable.

Q2: What is the composition of the this compound vehicle control cream?

A2: The exact composition of the vehicle cream used in the pivotal Phase 3 clinical trials (CAPTAIN-AD) for this compound has not been publicly disclosed by the manufacturer, Amorepacific.[1][2] However, based on general knowledge of topical cream formulations for atopic dermatitis, it is likely an oil-in-water or water-in-oil emulsion containing common excipients.

Q3: What are the typical excipients found in a vehicle cream for atopic dermatitis studies?

A3: A vehicle cream for atopic dermatitis studies typically includes the following types of excipients:

  • Emollients: To soften and soothe the skin (e.g., petrolatum, mineral oil, fatty acids).

  • Humectants: To retain moisture (e.g., glycerin, propylene glycol).

  • Emulsifiers: To stabilize the oil and water phases (e.g., cetearyl alcohol, polysorbates).

  • Thickeners: To achieve the desired viscosity (e.g., carbomers, xanthan gum).

  • Preservatives: To prevent microbial growth (e.g., parabens, phenoxyethanol).

  • pH adjusters: To maintain a pH compatible with the skin (e.g., citric acid, sodium hydroxide).

Q4: How should the this compound vehicle control formulation be prepared and stored?

A4: Without the specific formulation details, a general procedure for preparing a cream-based vehicle involves:

  • Heating the oil-soluble and water-soluble components in separate vessels.

  • Mixing the two phases with high shear homogenization to form a stable emulsion.

  • Cooling the emulsion while stirring.

  • Adding any temperature-sensitive ingredients during the cooling phase.

For storage, it is recommended to keep the vehicle formulation in a well-closed container at controlled room temperature, protected from light and extreme temperatures to prevent phase separation or degradation.

Troubleshooting Guides

Formulation and Stability Issues
Problem Possible Causes Recommended Solutions
Phase Separation (creaming or coalescence) Incompatible excipients, improper homogenization, temperature fluctuations during storage.Review the formulation for excipient compatibility. Optimize the homogenization speed and time. Ensure consistent and appropriate storage conditions.
Changes in Viscosity Polymer degradation, changes in the emulsion structure, evaporation of volatile components.Evaluate the stability of the thickening agents at the formulation's pH. Ensure the container is tightly sealed. Conduct viscosity measurements at regular intervals during stability studies.
Discoloration or Odor Oxidation of excipients, microbial contamination, interaction between excipients.Incorporate appropriate antioxidants. Ensure the preservative system is effective. Screen for potential interactions between all formulation components.
Crystallization of this compound (in active formulation) Supersaturation of this compound in the vehicle, improper solubilization.Evaluate the solubility of this compound in the chosen vehicle system. Consider the use of co-solvents or solubility enhancers.
Experimental and Analytical Issues
Problem Possible Causes Recommended Solutions
High Variability in in vitro Skin Permeation Data Inconsistent skin thickness, improper sealing of Franz diffusion cells, air bubbles under the skin sample.Use skin sections of uniform thickness. Ensure a proper seal between the donor and receptor chambers. Carefully remove any air bubbles between the skin and the receptor medium.
Low Recovery of this compound from the Cream Matrix During Analysis Inefficient extraction method, degradation of this compound during extraction.Optimize the extraction solvent and procedure (e.g., sonication time, temperature). Investigate the stability of this compound under the extraction conditions.
Poor Chromatographic Peak Shape for this compound Inappropriate mobile phase, column degradation, interaction of this compound with the stationary phase.Adjust the mobile phase composition and pH. Use a new column or a different stationary phase. Consider the use of mobile phase additives to reduce peak tailing.

Data Presentation

Summary of this compound Efficacy from CAPTAIN-AD Phase 3 Study[1]
Endpoint This compound 1.0% Cream (n=160) Vehicle Cream (n=80) P-value
IGA Success (Score 0 or 1) at Week 8 36.0%12.8%< .001
≥2-point Improvement in IGA from Baseline at Week 8 20.3%7.7%.01
Mean % Reduction in EASI Score at Week 8 44.3%21.4%< .001
Mean Change in Pruritus VAS Score at Week 8 -2.3 ± 2.4-1.5 ± 2.4.02

IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.

Experimental Protocols

Protocol 1: Preparation of a Generic Vehicle Cream (Oil-in-Water Emulsion)

Materials:

  • Oil Phase: Cetearyl alcohol (emulsifier/thickener), Glyceryl stearate (emulsifier), Mineral oil (emollient), Petrolatum (emollient).

  • Aqueous Phase: Purified water, Glycerin (humectant), Propylene glycol (humectant/penetration enhancer).

  • Preservative: Phenoxyethanol.

  • pH Adjuster: Citric acid or Sodium hydroxide.

Procedure:

  • In a suitable vessel, combine the oil phase ingredients and heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • In a separate vessel, combine the aqueous phase ingredients and heat to 70-75°C with stirring until all components are dissolved.

  • Slowly add the oil phase to the aqueous phase with continuous high-speed homogenization for 5-10 minutes to form a uniform emulsion.

  • Begin cooling the emulsion while stirring at a moderate speed.

  • When the temperature reaches approximately 40°C, add the preservative and mix until uniform.

  • Check the pH of the cream and adjust to the desired range (typically 4.5-6.0 for topical formulations) using the pH adjuster.

  • Continue stirring at a low speed until the cream has cooled to room temperature.

  • Store the vehicle cream in a well-closed container at controlled room temperature.

Protocol 2: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for this compound)

  • This compound cream and vehicle control cream

  • Syringes and needles for sampling

  • Analytical instrument for this compound quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.

  • Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor chambers with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream or vehicle control to the surface of the skin in the donor chamber.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor chamber and replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • At the end of the experiment, dismantle the cells, and wash the skin surface to remove any unabsorbed formulation.

  • Analyze the concentration of this compound in the collected receptor solution samples using a validated analytical method.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

Mandatory Visualizations

Asivatrep_Mechanism_of_Action cluster_keratinocyte Keratinocyte cluster_sensory_neuron Sensory Neuron K_Stimuli Inflammatory Stimuli (e.g., Allergens, Cytokines) K_TRPV1 TRPV1 K_Stimuli->K_TRPV1 Activates K_Signaling Intracellular Signaling (e.g., Ca²⁺ influx) K_TRPV1->K_Signaling K_Mediators Release of Pro-inflammatory Mediators (e.g., TSLP, IL-33) K_Signaling->K_Mediators SN_Mediators Pro-inflammatory Mediators K_Mediators->SN_Mediators Acts on SN_TRPV1 TRPV1 SN_Signal Action Potential Generation SN_TRPV1->SN_Signal SN_Mediators->SN_TRPV1 Sensitizes/ Activates SN_Neuropeptides Release of Neuropeptides (e.g., Substance P, CGRP) SN_Signal->SN_Neuropeptides Brain Brain SN_Signal->Brain SN_Neuropeptides->K_Stimuli Further stimulates Itch Sensation of Itch Brain->Itch This compound This compound This compound->K_TRPV1 Antagonizes This compound->SN_TRPV1 Antagonizes

Caption: this compound's mechanism of action in atopic dermatitis.

Experimental_Workflow_IVPT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Excise and Prepare Skin Sample Cell_Assembly Mount Skin in Franz Diffusion Cell Skin_Prep->Cell_Assembly Equilibration Equilibrate System (32°C) Cell_Assembly->Equilibration Dosing Apply this compound/ Vehicle Cream Equilibration->Dosing Sampling Collect Samples from Receptor Chamber at Time Points Dosing->Sampling Quantification Quantify this compound Concentration (HPLC/LC-MS) Sampling->Quantification Data_Analysis Calculate Permeation Parameters (Flux, Lag Time) Quantification->Data_Analysis

Caption: Workflow for in vitro skin permeation testing (IVPT).

Troubleshooting_Logic cluster_formulation Formulation Troubleshooting cluster_analytical Analytical Troubleshooting cluster_experimental Experimental Troubleshooting Start Problem Encountered Formulation_Issue Formulation Instability? Start->Formulation_Issue Analytical_Issue Analytical Issue? Formulation_Issue->Analytical_Issue No Check_Excipients Review Excipient Compatibility Formulation_Issue->Check_Excipients Yes Experimental_Issue Experimental Variability? Analytical_Issue->Experimental_Issue No Optimize_Extraction Optimize Sample Extraction Analytical_Issue->Optimize_Extraction Yes Standardize_Protocol Standardize Experimental Protocol Experimental_Issue->Standardize_Protocol Yes Optimize_Process Optimize Manufacturing Process (e.g., Homogenization) Check_Excipients->Optimize_Process Check_Storage Verify Storage Conditions Optimize_Process->Check_Storage Check_Method Validate Analytical Method Parameters Optimize_Extraction->Check_Method Calibrate_Instrument Calibrate Instrument Check_Method->Calibrate_Instrument Check_Equipment Verify Equipment Functionality Standardize_Protocol->Check_Equipment Review_Technique Review Operator Technique Check_Equipment->Review_Technique

Caption: Logical workflow for troubleshooting experimental issues.

References

Navigating Asivatrep Formulation: A Technical Guide to Preventing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Asivatrep precipitation in aqueous solutions. As a potent and selective TRPV1 antagonist, this compound holds significant promise for topical applications, particularly in the treatment of atopic dermatitis. However, its poor water solubility can lead to precipitation, impacting experimental accuracy and therapeutic efficacy. This guide offers practical solutions and detailed protocols to maintain this compound's solubility and stability in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or contain visible particles?

A1: Cloudiness or the presence of particles in your this compound solution is a strong indicator of precipitation. This occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. Several factors can contribute to this, including the final concentration of the solution, the pH, temperature, and the presence of co-solvents.

Q2: What is the known solubility of this compound in common laboratory solvents?

A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL. For in vivo studies, a solubility of ≥ 2.5 mg/mL has been achieved in specific formulations containing co-solvents and surfactants.[1]

Q3: Can changes in pH affect the solubility of this compound?

Q4: How does temperature influence the solubility of this compound?

A4: The solubility of most compounds is temperature-dependent. For many, solubility increases with temperature. If you observe precipitation, gentle warming and/or sonication of the solution may help redissolve the this compound.[1] However, it is crucial to ensure that the temperature increase does not degrade the compound.

Q5: Are there any recommended ready-to-use formulations for in vivo experiments?

A5: Yes, two protocols have been reported to achieve a clear solution of this compound at a concentration of ≥ 2.5 mg/mL:

  • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Protocol 2: A mixture of 10% DMSO and 90% corn oil.[1]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues during your experiments.

Diagram: Troubleshooting Workflow for this compound Precipitation

This compound Precipitation Troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_concentration Is this compound concentration too high? start->check_concentration reduce_concentration Action: Reduce this compound Concentration check_concentration->reduce_concentration Yes check_solvent Is the aqueous environment appropriate? check_concentration->check_solvent No solution_clear Solution Clear reduce_concentration->solution_clear add_cosolvent Action: Add Co-solvents (e.g., DMSO, PEG300) check_solvent->add_cosolvent No check_ph Is the pH of the solution optimal? check_solvent->check_ph Yes add_cosolvent->solution_clear adjust_ph Action: Adjust pH check_ph->adjust_ph No check_temp Is the temperature appropriate? check_ph->check_temp Yes adjust_ph->solution_clear adjust_temp Action: Gentle Warming/Sonication check_temp->adjust_temp No add_excipient Consider Advanced Formulation Strategies check_temp->add_excipient Yes adjust_temp->solution_clear use_surfactant Action: Add Surfactants (e.g., Tween-80, Pluronic F127) add_excipient->use_surfactant use_cyclodextrin Action: Use Cyclodextrins (e.g., HP-β-CD) add_excipient->use_cyclodextrin use_surfactant->solution_clear use_cyclodextrin->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in different solvent systems. Researchers should use this data as a starting point and may need to optimize these formulations for their specific experimental needs.

Solvent SystemThis compound ConcentrationResultReference
Dimethyl Sulfoxide (DMSO)50 mg/mLClear Solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution[1]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vial

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and transfer it to a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in an Aqueous Co-Solvent System

Objective: To prepare a ready-to-use aqueous solution of this compound for in vitro or in vivo experiments.

Materials:

  • This compound stock solution (50 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, begin by adding 400 µL of PEG300 to a sterile conical tube.

  • Add 50 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex the solution until it is homogeneous.

  • Add 500 µL of sterile saline to the tube.

  • Vortex the final solution thoroughly to ensure complete mixing. The final concentrations of the components will be approximately 2.5 mg/mL this compound, 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.

Advanced Formulation Strategies

For experiments requiring higher concentrations of this compound in aqueous solutions or improved stability, consider the following advanced formulation strategies:

  • Use of Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween-80) and poloxamers (e.g., Pluronic F127) can form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their solubility and stability in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile. Studies have shown that cyclodextrins can interact with TRPV1 channels, suggesting their potential utility in formulations targeting this receptor.

  • Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state. The amorphous form of a drug is generally more soluble than its crystalline counterpart. Polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are frequently used to create stable ASDs.

Diagram: this compound Solubilization Mechanisms

This compound Solubilization Mechanisms for Enhancing this compound Solubility cluster_cosolvents Co-solvent System cluster_micelles Micellar Solubilization cluster_cyclodextrin Cyclodextrin Complexation asivatrep1 This compound dmso DMSO asivatrep1->dmso dissolves in peg300 PEG300 dmso->peg300 miscible with water Aqueous Phase peg300->water miscible with asivatrep2 This compound micelle Micelle asivatrep2->micelle encapsulated in surfactant Surfactant (e.g., Tween-80) surfactant->micelle forms asivatrep3 This compound complex Inclusion Complex asivatrep3->complex forms complex with cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex

Caption: Mechanisms for enhancing this compound solubility.

References

Minimizing variability in Asivatrep topical administration experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Asivatrep topical administration experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] In skin, TRPV1 acts as a sensor for various stimuli, including heat and inflammatory mediators.[3][4] By blocking TRPV1, this compound helps to reduce itch and inflammation associated with skin conditions like atopic dermatitis.[1][2][5] Its mechanism involves the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, in keratinocytes.[3][6]

Q2: What are the primary sources of variability in topical this compound experiments?

Variability in topical drug administration studies can arise from several factors, broadly categorized as:

  • Formulation-related: Inconsistencies in the physical and chemical properties of the this compound cream or vehicle, such as particle size, viscosity, and drug concentration.

  • Subject-related (Animal Models): Differences in skin barrier function, age, sex, and health status of the animals.

  • Application-related: Variations in the dose applied, the surface area of application, the frequency of application, and the use of occlusion.

  • Environmental-related: Fluctuations in temperature and humidity, which can affect skin hydration and drug absorption.

Q3: How can I prepare a stable topical formulation of this compound for preclinical studies?

While the exact composition of the clinical trial formulation is proprietary, a patent document suggests an oil-in-water emulsion containing this compound (0.1-1.5% by weight), a stabilizing agent (cellulose-based or vinylpyrrolidone-based polymer, 1-5% by weight), a solvent (such as diethylene glycol monoethylether, 5-20% by weight), and an aqueous component (45-90% by weight).[7] For preclinical studies, this compound has been formulated as a 1% solution in a gel form using 68% PEG400 as a vehicle.[8][9] It is crucial to ensure homogeneity and consistent viscosity of the formulation.

Q4: What are the key considerations for in vivo topical application of this compound in mouse models?

  • Animal Model Selection: Mouse models of atopic dermatitis, such as those induced by calcipotriol (MC903) or repeated epicutaneous sensitization with allergens like ovalbumin (OVA) on tape-stripped skin, are commonly used.[10][11]

  • Application Site: A designated area on the dorsum of the mouse is typically shaved for application.

  • Dose and Frequency: In a mouse model of atopic dermatitis, a linoleic acid-ceramide rich emollient was applied twice daily.[12] For this compound, a twice-daily application was used in clinical trials.[1][11][13][14] The applied amount should be consistent across all animals.

  • Occlusion: An occlusive dressing may be used for a defined period to prevent the animal from licking or scratching the application site.[9]

Q5: How can I assess the efficacy of topical this compound in my experiments?

Efficacy can be evaluated through various endpoints, including:

  • Macroscopic evaluation: Scoring of skin lesions for erythema, scaling, and edema.

  • Histological analysis: Examination of skin biopsies for epidermal thickness and inflammatory cell infiltration.[12]

  • Biomarker analysis: Measurement of inflammatory cytokines (e.g., IL-4, IL-13, TSLP) and IgE levels in the serum or skin tissue.[12][15]

  • Behavioral assessment: Monitoring of scratching behavior to assess pruritus.

Troubleshooting Guides

Inconsistent Efficacy Results
Potential Cause Troubleshooting Steps
Formulation Instability - Ensure proper mixing and homogenization of the this compound formulation before each use.- Store the formulation under recommended conditions to prevent degradation.- Characterize the physical properties (viscosity, particle size) of each new batch.
Inconsistent Application - Use a calibrated positive displacement pipette to apply a precise and consistent amount of the formulation.- Clearly mark the application area to ensure consistency in size.- Train all personnel on the standardized application procedure.
High Inter-animal Variability - Use animals of the same age, sex, and genetic background.- Acclimatize animals to the experimental conditions before starting the study.- Increase the number of animals per group to improve statistical power.
Variable Skin Barrier Function - Avoid any procedures that may damage the skin barrier outside of the experimental design (e.g., aggressive shaving).- Monitor and control environmental humidity levels.
Formulation and Application Issues
Potential Cause Troubleshooting Steps
Phase Separation of Cream - Re-evaluate the emulsifiers and stabilizers in the formulation.- Optimize the manufacturing process, including mixing speed and temperature control.[16]
Crystallization of this compound - Assess the solubility of this compound in the vehicle at different temperatures.- Consider adjusting the solvent system or adding a co-solvent.
Animal Removes Formulation - Use an appropriate occlusive dressing for a set duration after application.- Consider using a bittering agent in the formulation if compatible and ethically approved.
Skin Irritation at Application Site - Evaluate the vehicle alone to rule out irritation from excipients.- Reduce the concentration of this compound if it is suspected to be the cause.- Perform a preliminary skin irritation test with the formulation.

Data Presentation

Table 1: Summary of this compound Phase 3 Clinical Trial Efficacy Data for Atopic Dermatitis [1][3][11][13][14]

Efficacy EndpointThis compound 1.0% Cream (n=160)Vehicle Cream (n=80)P-value
IGA Success (Score 0 or 1) at Week 8 36.0%12.8%< .001
≥2-point Improvement in IGA from Baseline 20.3%7.7%.01
Mean % Reduction in EASI Score at Week 8 44.3%21.4%< .001
EASI-50 Response at Week 8 50.3%28.2%-
EASI-75 Response at Week 8 23.5%11.5%-
EASI-90 Response at Week 8 9.8%2.6%-
Mean Change in Pruritus VAS Score at Week 8 -2.3 ± 2.4-1.5 ± 2.4.02

IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.

Table 2: Preclinical Pharmacokinetic Data for this compound (PAC-14028) [8][9]

SpeciesAdministration RouteDosePlasma Half-life (t½)Oral Bioavailability
RatIntravenous1 mg/kg2.1 h-
Oral10 mg/kg-52.7%
Topical (1% gel)10 mg/kg--
MinipigIntravenous1 mg/kg3.8 h-
Oral10 mg/kg-64.2%

Experimental Protocols

Detailed Methodology: In Vivo Topical Application in a Mouse Model of Atopic Dermatitis (AD)

This protocol is a general guideline based on established methods for inducing AD-like inflammation in mice.[10][11][12]

  • Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.

  • Acclimatization: House the mice in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

  • Induction of AD-like Lesions (Example using Calcipotriol - MC903):

    • Anesthetize the mice (e.g., with isoflurane).

    • Shave a 2x2 cm area on the dorsal skin.

    • Topically apply a solution of MC903 (e.g., 2 nmol in 40 µL of anhydrous ethanol) to the shaved area daily for a specified period (e.g., 11 days).

  • Grouping and Treatment:

    • Divide the mice into groups (e.g., Naive, Vehicle Control, this compound-treated).

    • For the treatment groups, apply a precise volume of the vehicle or this compound cream (e.g., 50 mg) to the inflamed skin area twice daily.

  • Application Procedure:

    • Gently restrain the mouse.

    • Use a positive displacement pipette or a small spatula to apply the formulation evenly over the designated area.

    • If necessary, apply an occlusive dressing for a short period (e.g., 1-2 hours) to prevent immediate removal by the animal.

  • Efficacy Assessment:

    • Clinical Scoring: At regular intervals, score the severity of skin lesions based on erythema, scaling, and edema on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe).

    • Sample Collection: At the end of the study, euthanize the mice and collect skin biopsies for histological analysis (H&E staining for epidermal thickness and cell infiltration) and blood for serum IgE and cytokine analysis (ELISA).

  • Data Analysis:

    • Compare the clinical scores, histological parameters, and biomarker levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).

Mandatory Visualization

Caption: this compound's mechanism of action via TRPV1 antagonism.

Experimental_Workflow Start Start: Select Animal Model (e.g., BALB/c mice) Acclimatization Acclimatization (1 week) Start->Acclimatization Induction Induce AD-like Lesions (e.g., MC903 application) Acclimatization->Induction Grouping Randomize into Groups: - Vehicle Control - this compound Induction->Grouping Treatment Topical Treatment (Twice Daily) Grouping->Treatment Assessment Efficacy Assessment: - Clinical Scoring - Sample Collection Treatment->Assessment During & Post-Treatment Analysis Data Analysis: - Histology - Biomarkers Assessment->Analysis End End of Study Analysis->End

Caption: Workflow for in vivo topical this compound experiments.

References

Asivatrep's half-life and optimal treatment frequency in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Asivatrep (also known as PAC-14028), a potent and selective TRPV1 antagonist, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known half-life of this compound in a typical in vitro cell culture system?

A1: Currently, there is no publicly available data specifying the exact half-life of this compound in standard cell culture media. However, its plasma half-life has been determined in animal models, which can provide an initial estimate of its stability. In rats, the plasma half-life is approximately 2.1 hours, and in minipigs, it is around 3.8 hours[1]. The stability in cell culture media can be influenced by factors such as media composition, pH, temperature, and the presence of serum. It is recommended to experimentally determine the half-life in your specific cell culture system for precise experimental design.

Q2: What is the optimal treatment frequency for this compound in cell culture experiments?

A2: The optimal treatment frequency for this compound in vitro has not been definitively established in the literature. Clinical studies involving topical application of an this compound cream used a twice-daily regimen[2]. For in vitro studies, a treatment frequency of every 12 to 24 hours is a reasonable starting point. However, the ideal frequency will depend on the specific cell type, the experimental duration, and the biological question being addressed. It is advisable to perform a time-course experiment to determine the optimal dosing schedule for your particular assay.

Q3: How can I determine the stability and optimal treatment frequency of this compound for my specific in vitro experiment?

A3: To determine the stability and optimal treatment frequency, you can perform a pilot experiment where you treat your cells with this compound and measure its concentration in the cell culture supernatant at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) using a suitable analytical method like HPLC-MS. Concurrently, you can assess a key biological readout of this compound activity, such as the inhibition of capsaicin-induced calcium influx or the modulation of downstream signaling pathways like MAPK and NF-κB, at the same time points. This will help you correlate the compound's stability with its biological activity and define the window for effective treatment.

Q4: What are the known downstream signaling pathways affected by this compound that can be monitored in vitro?

A4: this compound, as a TRPV1 antagonist, has been shown to inhibit inflammatory cytokine gene expression and downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[3][4][5][6]. Therefore, monitoring the phosphorylation status of key proteins in these pathways (e.g., p38, ERK, JNK for MAPK and p65 for NF-κB) or the expression of downstream target genes can serve as robust readouts for this compound's in vitro activity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in experimental results Inconsistent compound concentration due to degradation.Determine the half-life of this compound in your specific cell culture medium and adjust the treatment frequency accordingly. Prepare fresh stock solutions and working dilutions for each experiment.
Loss of compound activity over time This compound may be unstable in the experimental conditions.Perform a stability assay. Consider using a medium with or without serum, as serum proteins can sometimes stabilize compounds. If degradation is rapid, more frequent media changes with fresh compound may be necessary.
No observable effect of this compound treatment Suboptimal compound concentration or treatment duration.Perform a dose-response experiment to identify the optimal concentration. Extend the treatment duration or increase the frequency of administration based on stability data. Ensure the chosen readout is sensitive enough to detect the effects of TRPV1 inhibition.
Cell toxicity observed at higher concentrations Off-target effects or solvent toxicity.Determine the maximum non-toxic concentration of this compound and the solvent (e.g., DMSO) in your cell line using a cell viability assay. Always include a vehicle control in your experiments.

Quantitative Data Summary

While specific in vitro half-life data is not available, the following table summarizes the reported plasma half-life of this compound in preclinical models. This information can serve as a preliminary guide for experimental design.

Parameter Species Value Reference
Plasma Half-lifeRat2.1 hours[1]
Plasma Half-lifeMinipig3.8 hours[1]

Experimental Protocols

Protocol: Determination of Optimal Treatment Frequency of this compound in HaCaT Keratinocytes

This protocol outlines a method to determine the optimal treatment frequency of this compound by assessing its inhibitory effect on capsaicin-induced activation of the NF-κB pathway in human keratinocytes (HaCaT cells).

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (PAC-14028)

  • Capsaicin

  • DMSO (vehicle)

  • Phosphate Buffered Saline (PBS)

  • Reagents for Western blotting (lysis buffer, primary antibodies against phospho-p65 and total p65, secondary antibody, ECL substrate)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM with 10% FBS at 37°C and 5% CO₂.

  • Cell Seeding: Seed HaCaT cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound in cell culture medium to the desired final concentration (e.g., 1 µM).

    • Treat the cells with the this compound-containing medium or vehicle (DMSO) control.

  • Time-Course Experiment:

    • At different time points after this compound addition (e.g., 1, 4, 8, 12, 24 hours), stimulate the cells with capsaicin (e.g., 10 µM) for 30 minutes to activate TRPV1. Include a non-stimulated control group.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p65 and total p65.

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-p65 and total p65.

    • Normalize the phospho-p65 signal to the total p65 signal.

    • Plot the normalized phospho-p65 levels against the pre-treatment time with this compound. The time point at which the inhibitory effect of this compound starts to diminish will indicate the need for re-dosing, thus helping to determine the optimal treatment frequency.

Visualizations

Asivatrep_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Signaling TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates MAPK MAPK Pathway (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Pathway (p65 phosphorylation) Ca_influx->NFkB Inflammation Inflammatory Response (Cytokine Expression) MAPK->Inflammation NFkB->Inflammation This compound This compound (PAC-14028) This compound->TRPV1 Inhibits

Caption: this compound's mechanism of action in inhibiting inflammatory signaling.

Experimental_Workflow start Start: Seed HaCaT Cells pretreatment Pre-treat with this compound or Vehicle start->pretreatment time_course Incubate for Various Durations (1, 4, 8, 12, 24h) pretreatment->time_course stimulation Stimulate with Capsaicin time_course->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for p-p65/total p65 lysis->western_blot analysis Data Analysis western_blot->analysis end End: Determine Optimal Frequency analysis->end

Caption: Workflow for determining the optimal treatment frequency of this compound.

References

Addressing confounding factors in Asivatrep behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Asivatrep in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it influence behavioral studies?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, protons (low pH), and capsaicin, the active component in chili peppers.[3] Its activation leads to the release of pro-inflammatory mediators and neurotransmitters like substance P and calcitonin gene-related peptide (CGRP), playing a crucial role in pain and itch sensation.[3] By blocking TRPV1, this compound can modulate these sensory pathways. In the context of behavioral studies, particularly in rodent models, antagonism of TRPV1 has been shown to affect pain perception and anxiety-like behaviors.[4][5] Therefore, when designing behavioral studies with this compound, it is crucial to consider its potential analgesic and anxiolytic effects.

Q2: What are the most relevant behavioral assays for assessing the effects of this compound?

Given this compound's mechanism of action as a TRPV1 antagonist, the most relevant behavioral assays are those that assess pain and anxiety-like behaviors.

  • For Pain/Nociception:

    • Hot Plate Test: Measures the latency to a painful stimulus (e.g., licking a paw or jumping) when placed on a heated surface. This is a classic test for thermal nociception.

    • Von Frey Test: Assesses mechanical allodynia (pain in response to a non-painful stimulus) by applying calibrated filaments to the paw.

  • For Anxiety-Like Behavior:

    • Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.

    • Light-Dark Box Test: This assay is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytic drugs tend to increase the time spent in the light compartment.

Q3: What are the known side effects of TRPV1 antagonists that could confound behavioral studies?

A notable side effect of some systemic TRPV1 antagonists is hyperthermia (an increase in body temperature). While this compound is primarily developed as a topical agent, if used systemically in preclinical models, it is essential to monitor core body temperature as this could independently alter behavior in various assays.[6]

Troubleshooting Guides

Issue 1: High variability in the Elevated Plus Maze (EPM) data with this compound treatment.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Handling: Implement a consistent handling protocol for at least 3-5 days prior to testing to acclimate the animals to the experimenter.[7] Ensure the same experimenter handles all animals within a cohort.
Environmental Stressors: Conduct the EPM in a quiet, dedicated behavioral testing room with consistent, dim lighting.[8] Use a white noise machine to mask sudden noises.[9]
Olfactory Cues: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each animal to eliminate odor cues from previous subjects.[7]
Time of Day: Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on anxiety levels.
Experimenter Presence: The experimenter should remain out of the animal's direct line of sight during the test, or a curtain can be used to obscure the experimenter's view.[8]
Issue 2: No significant effect of this compound in the Hot Plate Test despite theoretical analgesic properties.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Plate Temperature: Calibrate the hot plate to a consistent temperature (typically 52-55°C) that elicits a clear response without causing tissue damage.[6][10]
Learned Response: The hot plate test should ideally be performed only once per animal for naive responses, as repeated exposure can lead to a learned jumping response that is not solely based on nociception.[11]
Acclimation Period: Allow animals to acclimate to the testing room for at least 30-60 minutes before placing them on the apparatus.[6][10]
Route of Administration and Timing: Ensure the route of administration (e.g., systemic injection) and the timing of the test post-dosing are appropriate to achieve peak plasma/brain concentrations of this compound during the behavioral assessment.
Cut-off Time: Implement a strict cut-off time (e.g., 30-60 seconds) to prevent tissue damage if the animal does not respond.
Issue 3: Inconsistent paw withdrawal thresholds in the Von Frey Test.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with enough force to cause a slight bend.[12] Avoid touching the footpads.[13]
Animal Movement: Only apply the filament when the animal is calm and distributing its weight evenly on all four paws.[14]
Habituation: Acclimate the animals to the testing chambers on the elevated wire grid for at least one hour before starting the test.[12]
Testing Order: Randomize the order of paw testing to avoid any order effects.[14]
Experimenter Blinding: The experimenter scoring the withdrawal responses should be blind to the treatment groups to minimize bias.

Quantitative Data Summary

Table 1: this compound (1.0% Cream) Efficacy in Atopic Dermatitis (Phase 3 Clinical Trial)

Outcome MeasureThis compound Group (n=157)Vehicle Group (n=80)p-value
Proportion of patients with IGA score of 0 or 1 at Week 836.0%12.8%<0.001
Proportion of patients with ≥2-point improvement in IGA from baseline at Week 820.3%7.7%0.01
Mean percentage reduction in EASI score at Week 844.3%21.4%<0.001
Mean change in pruritus visual analog scale (VAS) score at Week 8-2.3 ± 2.4-1.5 ± 2.40.02

Data from the CAPTAIN-AD Phase 3 study.[1][2]

Table 2: Effects of a TRPV1 Antagonist (Capsazepine) on Anxiety-Like Behavior in Rats

Behavioral Measure (Elevated Plus Maze)VehicleCapsazepine (60 nmol)
% Time in Open Arms~15%~35%
% Open Arm Entries~20%~40%

Data are approximate values derived from published studies and serve as an illustrative example of the expected effects of a TRPV1 antagonist.[5][15]

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Acclimation: Allow rodents to acclimate to the testing room for at least 60 minutes prior to the test.[9]

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[16]

    • Allow the animal to explore the maze for a 5-10 minute period.[9][17]

    • A video camera mounted above the maze records the session for later analysis.[9]

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.[9] An increase in open arm exploration is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with 10% isopropyl alcohol or a similar solution between each animal.[16]

Hot Plate Test Protocol
  • Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder.[6]

  • Acclimation: Acclimate the animal to the testing room for 30-60 minutes before the experiment.[10]

  • Procedure:

    • Pre-heat the hot plate to a constant temperature (e.g., 52-55°C).[6][10]

    • Gently place the animal on the hot plate and start a timer.[6]

    • Observe the animal for nocifensive behaviors, such as paw licking, paw flicking, or jumping.[11]

    • Record the latency to the first clear pain response.

  • Cut-off Time: A maximum cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[10] If the animal does not respond within this time, it should be removed from the plate.

Von Frey Test Protocol
  • Apparatus: A set of calibrated von Frey filaments and an elevated wire mesh platform with individual testing chambers.[12]

  • Acclimation: Place the animals in the testing chambers on the wire mesh floor and allow them to acclimate for at least one hour.[12]

  • Procedure:

    • Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.[18]

    • Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold. A positive response is a sharp withdrawal or licking of the paw.

    • Apply the filament for 1-2 seconds.[12]

  • Data Analysis: The pattern of responses is used to calculate the paw withdrawal threshold in grams.

Visualizations

Asivatrep_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_antagonist Pharmacological Intervention cluster_intracellular Intracellular Signaling cluster_neuronal_output Neuronal Output Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons Protons (Acidic pH) Protons->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens This compound This compound This compound->TRPV1 Inhibits PKC PKC Activation Ca_influx->PKC Activates PKA PKA Activation Ca_influx->PKA Activates Neuropeptide_release Release of Substance P & CGRP Ca_influx->Neuropeptide_release Triggers MAPK_NFkB MAPK/NF-κB Pathway PKC->MAPK_NFkB PKA->MAPK_NFkB Inflammation Neurogenic Inflammation MAPK_NFkB->Inflammation Promotes Pain_Signal Pain Signal Transmission Neuropeptide_release->Pain_Signal Neuropeptide_release->Inflammation

Caption: this compound's mechanism of action via TRPV1 antagonism.

EPM_Troubleshooting_Workflow Start High Variability in EPM Data CheckHandling Is animal handling consistent? Start->CheckHandling CheckEnvironment Are environmental conditions controlled? CheckHandling->CheckEnvironment Yes ImplementHandling Implement consistent handling protocol. CheckHandling->ImplementHandling No CheckCleaning Is the maze cleaned between trials? CheckEnvironment->CheckCleaning Yes ControlEnvironment Control for noise, light, and experimenter presence. CheckEnvironment->ControlEnvironment No CheckTime Is the time of day for testing consistent? CheckCleaning->CheckTime Yes ImplementCleaning Clean maze with 70% ethanol after each animal. CheckCleaning->ImplementCleaning No StandardizeTime Conduct tests at the same time each day. CheckTime->StandardizeTime No ReRun Re-run Experiment CheckTime->ReRun Yes ImplementHandling->ReRun ControlEnvironment->ReRun ImplementCleaning->ReRun StandardizeTime->ReRun No No Yes Yes

Caption: Troubleshooting workflow for EPM data variability.

References

Validation & Comparative

Asivatrep vs. Topical Corticosteroids: A Comparative Efficacy Analysis in Dermatitis Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of Asivatrep, a novel TRPV1 antagonist, in comparison to traditional topical corticosteroids for the treatment of dermatitis, supported by preclinical and clinical experimental data.

This guide provides a detailed comparison of the efficacy of this compound, a first-in-class topical Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, and topical corticosteroids (TCS), the long-standing first-line therapy for atopic dermatitis (AD) and other inflammatory skin conditions. The comparison is based on available data from preclinical animal models and human clinical trials.

Mechanism of Action: Two Distinct Anti-Inflammatory Approaches

The therapeutic effects of this compound and topical corticosteroids in dermatitis stem from their engagement with entirely different molecular pathways. This compound targets sensory nerve-mediated inflammation and pruritus, while corticosteroids exert broad, non-specific immunosuppression via genomic pathways.

This compound: Targeting the TRPV1 "Itch and Inflammation" Channel

This compound functions as a potent and selective antagonist of the TRPV1 channel. In dermatitis, various inflammatory mediators and stimuli activate TRPV1 on sensory neurons and keratinocytes. This activation leads to an influx of calcium ions (Ca2+), triggering the release of pro-inflammatory neuropeptides (like Substance P and CGRP) and cytokines, which perpetuates both inflammation and the sensation of itch. By blocking this channel, this compound aims to break the itch-scratch cycle and reduce neurogenic inflammation.

Asivatrep_MoA cluster_0 Inflammatory Stimuli cluster_1 Sensory Neuron / Keratinocyte Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Pro-inflammatory Mediators Pro-inflammatory Mediators Pro-inflammatory Mediators->TRPV1 Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Activates Neuropeptides Release of Neuropeptides (Substance P, CGRP) Ca_Influx->Neuropeptides Inflammation Neurogenic Inflammation & Pruritus Neuropeptides->Inflammation This compound This compound This compound->TRPV1 Blocks

Caption: this compound's Mechanism of Action (MoA).
Topical Corticosteroids: Broad Genomic Immunosuppression

Topical corticosteroids diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes (e.g., Annexin A1).

  • Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of cytokines, chemokines, and adhesion molecules. This leads to broad anti-inflammatory, immunosuppressive, and anti-proliferative effects.

TCS_MoA cluster_cell Target Cell (e.g., Keratinocyte, T-cell) cluster_cyto Cytoplasm cluster_nuc Nucleus TCS Topical Corticosteroid GR Glucocorticoid Receptor (GR) TCS->GR Binds TCS_GR TCS-GR Complex TCS_GR_nuc TCS-GR Complex TCS_GR->TCS_GR_nuc Translocates Anti_Inflam_Genes Anti-inflammatory Genes (e.g., Annexin A1) TCS_GR_nuc->Anti_Inflam_Genes Transactivation Pro_Inflam_Factors Pro-inflammatory Factors (NF-κB, AP-1) TCS_GR_nuc->Pro_Inflam_Factors Transrepression DNA DNA Reduced Inflammation Reduced Inflammation Anti_Inflam_Genes->Reduced Inflammation Pro_Inflam_Genes Pro-inflammatory Genes (Cytokines, etc.) Pro_Inflam_Factors->Pro_Inflam_Genes Pro_Inflam_Genes->Reduced Inflammation

Caption: Topical Corticosteroid (TCS) MoA.

Preclinical Efficacy in Dermatitis Models

Preclinical studies in mouse models of atopic dermatitis, such as those induced by oxazolone or MC903 (calcipotriol), are crucial for evaluating the initial efficacy of topical agents. These models mimic key features of human AD, including skin inflammation, barrier dysfunction, and elevated Th2 cytokines.

This compound in an Oxazolone-Induced Dermatitis Model

In a study utilizing an oxazolone-induced AD-like model in hairless mice, topical application of this compound (PAC-14028) cream demonstrated significant therapeutic effects compared to a vehicle control. This compound improved dermatitis symptoms and skin barrier function.[1] Key molecular effects included the suppression of serum IgE and the reduction of Th2 cytokines IL-4 and IL-13 in the epidermis.[1]

Topical Corticosteroids in Oxazolone/MC903-Induced Dermatitis Models

Topical corticosteroids are frequently used as positive controls in preclinical dermatitis models and consistently demonstrate potent anti-inflammatory effects. Studies show that agents like dexamethasone, clobetasol, and hydrocortisone significantly reduce key inflammatory endpoints.

For instance, in an oxazolone-induced model, 0.5% dexamethasone was shown to significantly reduce ear thickness, epidermal hyperplasia, mast cell infiltration, and serum levels of IgE and IL-4.[2] Similarly, in MC903-induced models, topical corticosteroids effectively reduce ear swelling and the expression of inflammatory cytokines.

Preclinical Data Comparison

The following table summarizes representative efficacy data for this compound and topical corticosteroids from comparable oxazolone-induced dermatitis mouse models. It is important to note that these results are from separate studies and direct head-to-head comparisons may vary.

ParameterVehicleThis compound (PAC-14028)Dexamethasone (0.5%)
Ear Thickness Baseline IncreaseSignificant Reduction vs. Vehicle[1]~80-100% Inhibition vs. Vehicle[2]
Epidermal Hyperplasia Marked IncreaseSignificant Reduction vs. Vehicle[1]~50-100% Reduction vs. Vehicle[2]
Mast Cell Infiltration Marked IncreaseData Not Available~100% Inhibition vs. Vehicle[2]
Serum IgE Levels Marked IncreaseSignificant Reduction vs. Vehicle[1]~89% Reduction vs. Vehicle[2]
Epidermal IL-4 Levels Marked IncreaseSignificant Reduction vs. Vehicle[1]~63% Reduction vs. Vehicle (Serum)[2]
Epidermal IL-13 Levels Marked IncreaseSignificant Reduction vs. Vehicle[1]Data Not Available

Clinical Efficacy in Atopic Dermatitis

Clinical trials provide the most relevant data for comparing therapeutic efficacy in patients. This compound has undergone Phase II and Phase III clinical trials for mild-to-moderate atopic dermatitis, while topical corticosteroids have a long history of use and extensive clinical data. A direct head-to-head clinical trial has not been identified; therefore, this comparison is based on their respective vehicle-controlled trial outcomes.

This compound Clinical Trial Results

Phase IIb and Phase III (CAPTAIN-AD) studies evaluated the efficacy and safety of this compound cream applied twice daily for 8 weeks in patients with mild-to-moderate AD.[3] The primary endpoint was typically the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).

Endpoint (at Week 8)VehicleThis compound 1.0% Cream
IGA Success (Score 0 or 1) 12.8% - 14.6%36.0% - 57.5%
EASI Score % Reduction 21.4%44.3%
Pruritus VAS Score Change -1.5-2.3
Data compiled from Phase IIb and Phase III studies.[3]

These results show that this compound cream provides a statistically significant improvement in the signs and symptoms of AD, including a notable reduction in itch, compared to the vehicle.[4]

Topical Corticosteroid Clinical Efficacy

The efficacy of topical corticosteroids is well-established and varies by potency. They are consistently superior to vehicle in clearing eczema and reducing symptoms.

A meta-analysis of 12 randomized controlled trials (RCTs) in children found that 65% of patients responded to topical corticosteroids (all potencies combined) compared to 32% for vehicle or moisturizer.[5] Efficacy increases with potency; one review noted marked improvement in 34% of patients using mild-potency TCS versus 71% using high-potency TCS over 1 to 5 weeks.[5] However, long-term use is limited by potential side effects such as skin atrophy.[4]

EndpointVehicle / MoisturizerTopical Corticosteroids (All Potencies)
Patient Response Rate ~32%~65%
Achieving "Clear" or "Excellent" VariesVaries by potency (Higher for potent TCS)
Pruritus Reduction VariesSignificant reduction
Data generalized from systematic reviews and meta-analyses.[4][5]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings.

Preclinical Dermatitis Model Workflow

A common workflow for inducing and evaluating treatments in a mouse model of atopic dermatitis is outlined below. This protocol is representative of those used in oxazolone or MC903-induced models.

Preclinical_Workflow start Start: Acclimatize Mice (e.g., BALB/c, 7-8 weeks old) sensitization Sensitization Phase (Day 0) Apply inducer (e.g., Oxazolone) to shaved abdominal skin. start->sensitization challenge Challenge Phase (e.g., Day 7 onwards) Repeatedly apply inducer to ear skin to elicit dermatitis. sensitization->challenge grouping Group Allocation - Vehicle Control - this compound Group - TCS Group (Positive Control) challenge->grouping treatment Topical Treatment (Twice daily application to affected ear skin) grouping->treatment endpoints Endpoint Measurement - Ear Thickness (calipers) - Clinical Scoring (erythema, scaling) - Scratching Behavior (video) - Serum Collection (IgE) - Tissue Harvest (Histology, Cytokines) treatment->endpoints analysis Data Analysis (Statistical Comparison) endpoints->analysis end End analysis->end

Caption: Typical Preclinical AD Model Workflow.

Detailed Protocol for Oxazolone-Induced Dermatitis:

  • Animals: BALB/c or C57BL/6 mice, 7-8 weeks old.

  • Sensitization (Day 0): A small patch of abdominal skin is shaved. A solution of oxazolone (e.g., 1-3% in acetone/olive oil) is applied to the shaved area.

  • Challenge (Beginning Day 7): A lower concentration of oxazolone (e.g., 0.5-1%) is applied topically to the dorsal and ventral surfaces of one ear, typically every 2-3 days for several weeks to induce a chronic inflammatory response.

  • Treatment: Test articles (vehicle, this compound, or a topical corticosteroid like dexamethasone) are applied topically to the ear, usually twice daily, beginning concurrently with or after the challenge phase.

  • Efficacy Readouts:

    • Ear Thickness: Measured daily or every other day using a digital caliper as an indicator of edema and inflammation.

    • Clinical Score: The severity of erythema, scaling, and excoriation is graded visually (e.g., on a 0-4 scale).

    • Histology: At the end of the study, ear tissue is harvested, fixed, and stained (e.g., with H&E) to assess epidermal thickness and inflammatory cell infiltration.

    • Biomarker Analysis: Serum is collected to measure total IgE levels via ELISA. Ear tissue can be homogenized to measure cytokine levels (e.g., IL-4, IL-13, TSLP) via ELISA or qPCR.

Clinical Trial Protocol (this compound Phase III Example)
  • Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.[3]

  • Participants: Patients aged 12 years and older with a clinical diagnosis of mild-to-moderate atopic dermatitis, an IGA score of 2 or 3, and affected body surface area between 2% and 20%.[3]

  • Treatment: Patients are randomized (e.g., in a 2:1 ratio) to receive either 1.0% this compound cream or a matching vehicle cream. The cream is applied twice daily to all AD lesions for a period of 8 weeks.[3]

  • Primary Efficacy Endpoint: The proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at Week 8.[3]

  • Secondary Efficacy Endpoints:

    • Mean percentage change from baseline in the Eczema Area and Severity Index (EASI) score.

    • Proportion of patients achieving 50%, 75%, and 90% improvement in EASI score (EASI-50, EASI-75, EASI-90).

    • Change from baseline in a pruritus Visual Analog Scale (VAS) or Numerical Rating Scale (NRS).

  • Safety Assessments: Monitoring and reporting of all treatment-emergent adverse events (TEAEs), with a focus on application site reactions.

Conclusion

This compound presents a novel, targeted approach to treating atopic dermatitis by inhibiting the TRPV1 channel, thereby directly addressing neurogenic inflammation and pruritus. Preclinical and clinical data demonstrate its superiority over vehicle in reducing the signs and symptoms of AD with a favorable safety profile.

Topical corticosteroids remain a highly effective standard of care, acting through broad immunosuppression via the glucocorticoid receptor. Their potency in reducing inflammation is well-documented in both preclinical models and extensive clinical use.

While direct comparative trials are lacking, the available evidence suggests that this compound is an effective non-steroidal option, particularly valuable for its targeted effect on itch. High-potency topical corticosteroids may offer a greater magnitude of inflammatory suppression in acute flares, but their use is often limited by potential long-term side effects. This compound's distinct mechanism of action and safety profile position it as a promising therapeutic alternative or complementary agent in the management of atopic dermatitis.

References

Head-to-Head Comparison: Asivatrep and Other TRPV1 Antagonists in Dermatological and Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Asivatrep (PAC-14028), a topical Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, reveals a promising efficacy and safety profile for atopic dermatitis, particularly when compared to other TRPV1 antagonists that have faced challenges in clinical development due to systemic side effects. This guide offers a head-to-head comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Introduction to TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in mediating sensations of pain, itch, and heat.[1] Its activation by various stimuli, including capsaicin, heat, and acidic conditions, leads to the release of pro-inflammatory neuropeptides.[2] Consequently, TRPV1 has emerged as a significant therapeutic target for a range of conditions, most notably atopic dermatitis and chronic pain.[2][3] While the therapeutic potential is high, the development of systemic TRPV1 antagonists has been hampered by a significant on-target side effect: hyperthermia.[4][5] this compound, a topical formulation, aims to circumvent this issue by delivering targeted therapy to the skin without significant systemic exposure.[6]

This compound: A Topical Solution for Atopic Dermatitis

This compound is a potent and selective TRPV1 antagonist that has demonstrated significant efficacy in treating mild-to-moderate atopic dermatitis.[7] Clinical trials have shown that topical application of this compound cream improves clinical signs and symptoms of the condition, including a notable reduction in pruritus (itch).[8][9] A key advantage of its topical application is the minimal systemic absorption, thereby avoiding the hyperthermia commonly associated with oral TRPV1 antagonists.[6]

Comparative Efficacy and Safety

Table 1: Comparison of Clinical Efficacy of TRPV1 Antagonists
CompoundIndicationRoute of AdministrationKey Efficacy Endpoint(s) & ResultsCitation(s)
This compound (PAC-14028) Mild-to-moderate Atopic DermatitisTopical (1.0% cream)Phase 3 (CAPTAIN-AD): At week 8, 36.0% of patients achieved IGA score of 0 or 1 vs. 12.8% in vehicle group (p < 0.001). Mean percentage reduction in EASI score was 44.3% vs. 21.4% for vehicle (p < 0.001). Significant reduction in pruritus visual analog scale (VAS) score.[7][8]
SB-705498 Pruritus (Histamine & Cowhage induced)Topical (3% cream)Healthy Volunteers: No clinically significant differences in pruritus induced by either challenge agent compared to placebo.[10][11]
SB-705498 Inflammatory HyperalgesiaOral (400mg)Healthy Volunteers: Increased heat pain tolerance at the site of UVB-evoked inflammation. Reduced the area of capsaicin-evoked flare.[12]
AMG 517 Pain (Post-molar extraction)OralPhase 1b: Efficacy data not the primary focus; study highlighted significant hyperthermia.[4][5]
Table 2: Comparison of Safety Profiles of TRPV1 Antagonists
CompoundRoute of AdministrationKey Safety FindingsCitation(s)
This compound (PAC-14028) TopicalWell-tolerated with no significant safety issues reported in Phase 3 trials. No evidence of tumorigenesis in preclinical skin carcinogenesis studies. Systemic exposure is low.[6][7][8]
SB-705498 TopicalClinically well-tolerated in healthy volunteers.[10]
SB-705498 OralSafe and well-tolerated at single oral doses up to 400mg in healthy volunteers.[12]
AMG 517 OralElicited marked and long-lasting hyperthermia, with body temperatures exceeding 40°C in some individuals, leading to cessation of its development for systemic use.[4][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (e.g., Substance P, CGRP) Depolarization->Neuropeptide_Release Inflammation Inflammation Neuropeptide_Release->Inflammation Pain_Itch Pain & Itch Sensation Neuropeptide_Release->Pain_Itch This compound This compound (Antagonist) This compound->TRPV1 Blocks

Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Assays (e.g., Calcium Flux Assay) Animal_Model Animal Model of Atopic Dermatitis (e.g., Oxazolone-induced) In_Vitro->Animal_Model Promising candidates Efficacy_Testing Efficacy Testing (Skin scoring, Scratching behavior) Animal_Model->Efficacy_Testing Safety_Testing Safety Testing (Body temperature, Histopathology) Animal_Model->Safety_Testing Phase1 Phase 1 (Safety, Tolerability in healthy volunteers) Efficacy_Testing->Phase1 Positive data Safety_Testing->Phase1 Acceptable profile Phase2 Phase 2 (Efficacy, Dose-ranging in patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal efficacy and safety study) Phase2->Phase3

Caption: Experimental Workflow for a Topical TRPV1 Antagonist.

Detailed Experimental Protocols

Calcium Influx Assay for TRPV1 Antagonist Potency

This in vitro assay is crucial for determining the potency (e.g., IC50) of a TRPV1 antagonist.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are commonly used.

  • Methodology:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions.[13][14]

    • After loading, the cells are washed to remove excess dye.

    • The antagonist compound (e.g., this compound) at various concentrations is pre-incubated with the cells for a defined period.

    • A TRPV1 agonist, typically capsaicin, is added to stimulate the channel.

    • The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

    • The inhibitory effect of the antagonist is calculated relative to the response with the agonist alone, and the IC50 value is determined by fitting the data to a dose-response curve.

Animal Model of Atopic Dermatitis

Preclinical efficacy of topical TRPV1 antagonists is often evaluated in rodent models that mimic key features of atopic dermatitis.

  • Model: The oxazolone-induced atopic dermatitis model in mice is frequently utilized.[15]

  • Protocol:

    • Sensitization: Mice are sensitized by applying a solution of oxazolone to a shaved area of the abdomen.

    • Challenge: After a few days, a lower concentration of oxazolone is repeatedly applied to a specific skin site (e.g., the ear or dorsal skin) to elicit a chronic inflammatory response. This repeated challenge typically continues for several weeks.[16]

    • Treatment: During the challenge phase, the test compound (e.g., this compound cream) and a vehicle control are applied topically to the inflamed skin area, usually once or twice daily.

    • Efficacy Assessment:

      • Clinical Scoring: The severity of dermatitis is assessed regularly using a scoring system that evaluates erythema, edema, excoriation, and scaling.

      • Histopathology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

      • Biomarker Analysis: Skin or serum samples can be analyzed for levels of relevant cytokines (e.g., IL-4, IL-13) and IgE.[15]

      • Behavioral Analysis: Scratching behavior can be quantified by video recording and manual counting.

Body Temperature Measurement in Rodents

Assessing the potential for hyperthermia is a critical safety evaluation for any new TRPV1 antagonist.

  • Methodology:

    • Rodents (rats or mice) are implanted with telemetry probes that allow for continuous monitoring of core body temperature without handling stress.[17]

    • After a recovery period and baseline temperature recording, the animals are administered the TRPV1 antagonist, typically via the intended clinical route (topical for this compound) and often a systemic route (oral or intravenous) for comparison.

    • Core body temperature is continuously recorded for several hours post-administration.

    • The data is compared to that from vehicle-treated control animals to identify any significant changes in body temperature.

Conclusion

This compound stands out among TRPV1 antagonists due to its topical formulation, which effectively targets skin-level pruritus and inflammation in atopic dermatitis while avoiding the systemic side effect of hyperthermia that has plagued the development of oral counterparts. The presented data underscores the potential of localized TRPV1 antagonism as a promising therapeutic strategy for inflammatory skin conditions. Further research and clinical trials will continue to delineate its full therapeutic potential and place in the atopic dermatitis treatment landscape.

References

Asivatrep's Anti-Pruritic Efficacy Validated Against Tacrolimus, a Standard of Care in Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the anti-pruritic effects of the novel TRPV1 antagonist, Asivatrep, against the established topical calcineurin inhibitor, Tacrolimus, demonstrates comparable efficacy in providing relief for patients with atopic dermatitis. This guide provides a detailed analysis of the clinical data, experimental protocols, and underlying mechanisms of action for researchers and drug development professionals.

This comparison guide synthesizes data from key clinical trials to objectively evaluate the performance of this compound in reducing pruritus, a primary symptom of atopic dermatitis, against a widely recognized positive control, 0.1% Tacrolimus ointment. The data presented is intended to provide a clear, evidence-based overview for scientific and research audiences.

Comparative Efficacy in Pruritus Reduction

The following table summarizes the quantitative data on the anti-pruritic effects of this compound and 0.1% Tacrolimus ointment from their respective pivotal clinical trials.

Parameter This compound 1% Cream 0.1% Tacrolimus Ointment (Positive Control) Vehicle (Placebo)
Clinical Trial CAPTAIN-AD (Phase 3)Hanifin et al. (2001) (Phase 3)CAPTAIN-AD & Hanifin et al.
Treatment Duration 8 Weeks12 Weeks8 & 12 Weeks
Primary Endpoint for Pruritus Mean Change from Baseline in Pruritus Visual Analog Scale (VAS) ScorePatient's Assessment of PruritusMean Change from Baseline in Pruritus VAS Score / Patient's Assessment
Mean Change in Pruritus Score -2.3 ± 2.4[1][2]Data on mean change not explicitly stated in the same format; however, significant improvement in pruritus was a key finding.[3]-1.5 ± 2.4[1][2]
Key Pruritus-Related Finding Statistically significant reduction in pruritus VAS score compared to vehicle (P = .02).[1][2]Significantly greater improvement in patient's assessment of pruritus compared to vehicle (P<.001).[3]-

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the comparative data.

This compound: CAPTAIN-AD Phase 3 Trial Protocol
  • Study Design: A randomized, double-blind, vehicle-controlled, phase 3 clinical trial.[1]

  • Participant Population: 240 patients aged 12 years and older with mild to moderate atopic dermatitis.[1]

  • Treatment Groups: Patients were randomly assigned in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream.[1]

  • Dosing Regimen: Twice-daily application for a duration of 8 weeks.[1]

  • Efficacy Assessments: The primary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 or 1 at week 8. Secondary endpoints included the mean percentage reduction in the Eczema Area and Severity Index (EASI) score and the mean change in the pruritus visual analog scale (VAS) score.[1]

Tacrolimus: Pivotal Phase 3 Trial Protocol (Hanifin et al., 2001)
  • Study Design: Two randomized, double-blind, vehicle-controlled, multicenter, phase 3 clinical trials.[3][4]

  • Participant Population: 632 adult patients with moderate to severe atopic dermatitis.[3]

  • Treatment Groups: Patients were randomized to apply either 0.03% or 0.1% Tacrolimus ointment, or a vehicle ointment.[3]

  • Dosing Regimen: Twice-daily application for up to 12 weeks.[3]

  • Efficacy Assessments: Evaluations included a physician's global evaluation of clinical response, percentage of body surface area affected, individual signs of atopic dermatitis, the Eczema Area and Severity Index (EASI) score, and the patient's assessment of pruritus.[3]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and Tacrolimus in mitigating pruritus are visualized in the following signaling pathway diagram.

Pruritus_Signaling_Pathway cluster_stimuli Pruritogenic Stimuli cluster_neuron Sensory Neuron cluster_tcell T-Cell Heat, Capsaicin, Pro-inflammatory mediators Heat, Capsaicin, Pro-inflammatory mediators TRPV1 TRPV1 Channel Heat, Capsaicin, Pro-inflammatory mediators->TRPV1 Activates Allergens, Antigens Allergens, Antigens TCR T-Cell Receptor Allergens, Antigens->TCR Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_release Itch_Signal Itch Signal to CNS Neuropeptide_release->Itch_Signal Calcineurin Calcineurin TCR->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates Cytokine_production Pro-inflammatory Cytokine Production (IL-2, IL-4, IL-5) NFAT->Cytokine_production Cytokine_production->Heat, Capsaicin, Pro-inflammatory mediators Contributes to This compound This compound This compound->TRPV1 Antagonizes Tacrolimus Tacrolimus Tacrolimus->Calcineurin Inhibits

Caption: Simplified signaling pathways of pruritus targeted by this compound and Tacrolimus.

Experimental Workflow for Anti-Pruritic Clinical Trials

The standardized workflow for conducting clinical trials to evaluate the efficacy of anti-pruritic agents is outlined in the diagram below.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_conclusion Conclusion Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (IGA, EASI, Pruritus VAS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Positive Control or Placebo) Randomization->Treatment_Arm_B Dosing Twice-Daily Application (8-12 Weeks) Treatment_Arm_A->Dosing Treatment_Arm_B->Dosing Follow_up Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) Dosing->Follow_up Efficacy_Endpoints Efficacy Endpoint Analysis (Change in Pruritus Score) Follow_up->Efficacy_Endpoints Safety_Monitoring Safety and Tolerability Monitoring Follow_up->Safety_Monitoring Data_Analysis Statistical Data Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Interpretation and Reporting Data_Analysis->Results

Caption: Standard workflow of a randomized controlled clinical trial for anti-pruritic agents.

References

Asivatrep and Pimecrolimus: A Comparative Efficacy Analysis for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of topical treatments for atopic dermatitis (AD), two non-steroidal agents, asivatrep and pimecrolimus, offer distinct mechanisms of action for managing this chronic inflammatory skin condition. This compound, a novel antagonist of the transient receptor potential vanilloid 1 (TRPV1), and pimecrolimus, a well-established calcineurin inhibitor, both aim to alleviate the symptoms of AD, particularly pruritus and inflammation. This guide provides a comparative overview of their efficacy, supported by data from key clinical trials, and details their respective mechanisms and experimental protocols.

Mechanism of Action

This compound is a potent and selective antagonist of TRPV1, a nonselective cation channel that plays a significant role in itch and inflammation in atopic dermatitis.[1] By blocking TRPV1, this compound aims to reduce the release of pro-inflammatory mediators and interrupt the itch signaling pathway.[2]

Pimecrolimus is an immunomodulating macrolactam that inhibits calcineurin, a protein phosphatase.[3] By binding to the cytosolic receptor macrophilin-12, the resulting complex inhibits calcineurin's ability to dephosphorylate the nuclear factor of activated T-cells (NF-AT).[3][4] This action blocks the transcription of inflammatory cytokines, thereby reducing the inflammatory response in the skin.[3][4]

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways targeted by this compound and pimecrolimus.

graph Asivatrep_Pathway {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Figure 1: this compound's inhibitory action on the TRPV1 signaling pathway.

graph Pimecrolimus_Pathway {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Figure 2: Pimecrolimus's inhibition of the calcineurin signaling pathway.

Efficacy Data: this compound vs. Vehicle

The efficacy of this compound was evaluated in the CAPTAIN-AD Phase 3 clinical trial, a randomized, double-blind, vehicle-controlled study.[4]

Efficacy Endpoint (Week 8)This compound 1.0% (n=160)Vehicle (n=80)p-value
IGA Success (Score of 0 or 1) 36.0%12.8%<0.001
≥2-point IGA Improvement 20.3%7.7%0.01
Mean % Reduction in EASI Score 44.3%21.4%<0.001
EASI-50 Achievement 47.5%22.5%<0.001
EASI-75 Achievement 25.0%10.0%0.005
EASI-90 Achievement 10.6%3.8%0.08
Mean Change in Pruritus VAS -2.3-1.50.02

Data sourced from the CAPTAIN-AD study.[4]

Efficacy Data: Pimecrolimus vs. Vehicle

The efficacy of pimecrolimus has been established in numerous clinical trials. The following table summarizes pooled data from two identical 26-week studies in children with mild to moderately severe atopic dermatitis.[5]

Efficacy Endpoint (Day 43)Pimecrolimus 1%Vehiclep-value
IGA Success (Score of 0 or 1) 34.8%18.4%<0.001

Data from a pooled analysis of two long-term studies.[5]

Experimental Protocols

This compound: CAPTAIN-AD Study Protocol

The CAPTAIN-AD study was a Phase 3, randomized, double-blind, vehicle-controlled trial.[4][6]

  • Participants : 240 patients aged ≥12 years with mild to moderate atopic dermatitis.[4]

  • Randomization : Patients were randomly assigned in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream.[4]

  • Treatment Regimen : The assigned cream was applied twice daily for 8 weeks.[4]

  • Primary Endpoint : The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.[4]

  • Secondary Endpoints : Included the proportion of patients with at least a 2-point improvement in IGA from baseline, the percentage change in the Eczema Area and Severity Index (EASI) score, and the change in the pruritus visual analog scale (VAS).[4]

  • Assessments : Efficacy and safety assessments were conducted at weeks 1, 3, 6, and 8.[6]

graph CAPTAIN_AD_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Figure 3: Experimental workflow of the CAPTAIN-AD trial.

Pimecrolimus: Representative Phase III Study Protocol

The following represents a typical protocol for a pivotal Phase III clinical trial of pimecrolimus cream for atopic dermatitis, based on common elements from multiple studies.[5][7]

  • Participants : Children and adults with mild to moderate atopic dermatitis.[5]

  • Design : Randomized, double-blind, vehicle-controlled, parallel-group study.

  • Treatment Regimen : Pimecrolimus 1% cream or vehicle cream applied twice daily to affected areas for a duration of 6 weeks to 6 months.[5][7]

  • Primary Endpoint : The proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) at the end of the treatment period.[5]

  • Secondary Endpoints : Often include assessments of pruritus, the Eczema Area and Severity Index (EASI), and patient-reported outcomes.[7]

  • Rescue Medication : In some studies, patients were permitted to use a low- to mid-potency topical corticosteroid for disease flares.

Safety and Tolerability

This compound : In the CAPTAIN-AD study, this compound cream was well-tolerated, and no significant safety issues were reported.[4]

Pimecrolimus : The most common side effects of pimecrolimus cream are application site reactions, such as a mild to moderate feeling of warmth or burning.[8] These reactions are typically transient and occur early in the course of treatment.

Conclusion

Both this compound and pimecrolimus have demonstrated efficacy in the treatment of mild to moderate atopic dermatitis compared to vehicle. This compound offers a novel mechanism of action by targeting the TRPV1 channel, which is implicated in both itch and inflammation. Pimecrolimus, a calcineurin inhibitor, has a longer history of use and a well-established efficacy and safety profile. The choice between these agents may depend on individual patient characteristics, previous treatment responses, and tolerability. Direct comparative studies would be necessary to definitively establish the relative efficacy and safety of this compound and pimecrolimus.

References

A Comparative Analysis of Asivatrep and JAK Inhibitors for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark

The therapeutic landscape for atopic dermatitis (AD), or eczema, is rapidly evolving with the emergence of novel targeted therapies. This guide provides a comparative overview of two distinct classes of topical treatments: Asivatrep, a first-in-class Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist, and Janus kinase (JAK) inhibitors. This comparison is based on available clinical trial data and is intended to inform research and development professionals on their respective mechanisms, efficacy, and safety profiles.

Executive Summary

This compound and topical JAK inhibitors represent significant advancements in the management of atopic dermatitis, offering alternatives to traditional therapies like topical corticosteroids and calcineurin inhibitors. This compound introduces a novel mechanism of action by targeting the TRPV1 receptor, which is implicated in itch and inflammation.[1][2] Topical JAK inhibitors, on the other hand, modulate the immune response by inhibiting the JAK-STAT signaling pathway, a crucial mediator of inflammatory cytokines in AD.[3][4]

While direct head-to-head comparative trials are not yet available, this guide will synthesize data from key clinical studies to provide an objective benchmark of their performance. The primary focus will be on this compound, for which Phase 3 data is available, and a selection of well-established topical JAK inhibitors.

Mechanism of Action: A Tale of Two Pathways

The distinct mechanisms of action of this compound and JAK inhibitors underpin their therapeutic effects in atopic dermatitis.

This compound: Targeting the "Itch Receptor"

This compound is a potent and selective antagonist of the TRPV1 receptor.[1] In atopic dermatitis, TRPV1 is overexpressed in skin lesions and plays a significant role in mediating the hallmark symptom of pruritus (itch) and contributing to inflammation.[5] By blocking the activation of TRPV1, this compound aims to directly interrupt the itch signaling cascade and reduce the release of pro-inflammatory molecules.[1][5]

JAK Inhibitors: Modulating the Inflammatory Cascade

JAK inhibitors, in contrast, target the intracellular JAK-STAT signaling pathway.[3] This pathway is activated by numerous cytokines that are pivotal in the inflammatory processes of atopic dermatitis. By inhibiting one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs can effectively dampen the immune response that drives the signs and symptoms of eczema.[6][7]

Performance Benchmark: A Review of Clinical Trial Data

The following tables summarize the efficacy and safety data from key clinical trials for this compound and a representative topical JAK inhibitor, Ruxolitinib. It is crucial to note that these data are not from head-to-head trials and any direct comparison should be interpreted with caution due to potential differences in study populations and designs.

Table 1: Efficacy of this compound vs. Topical Ruxolitinib in Atopic Dermatitis
Efficacy EndpointThis compound 1% Cream (CAPTAIN-AD Trial)[8]Ruxolitinib 1.5% Cream (Phase II Study)[9]
Primary Endpoint 36.0% of patients achieved IGA score of 0 or 1 at Week 871.6% reduction in EASI score at Week 4
EASI Score Improvement 44.3% mean percentage reduction from baseline at Week 8Not reported as a mean percentage reduction
Pruritus Reduction Mean change of -2.3 in pruritus visual analog scale score at Week 8Significant reduction in pruritus after only 1 day

IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index.

Table 2: Safety Profile of this compound vs. Topical Ruxolitinib
Adverse EventsThis compound 1% Cream (CAPTAIN-AD Trial)[8]Ruxolitinib 1.5% Cream (Phase II Study)[9]
Treatment-Emergent Adverse Events (TEAEs) Generally mild in severity, with most unrelated to this compound.Good safety profile reported.
Application Site Reactions Not associated with clinically significant application site reactions.[2]Specific data on application site reactions not detailed in the provided source.

Experimental Protocols

A generalized understanding of the methodologies employed in the clinical trials is essential for a comprehensive comparison.

This compound (CAPTAIN-AD Phase 3 Trial) Methodology[8]
  • Study Design: A randomized, double-blind, vehicle-controlled study.

  • Patient Population: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.

  • Treatment Regimen: Twice-daily application of 1.0% this compound cream or a vehicle cream for 8 weeks.

  • Primary Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.

  • Secondary Endpoints: Mean percentage reduction in the Eczema Area and Severity Index (EASI) score and change in the pruritus visual analog scale score.

Topical JAK Inhibitor (Representative Phase II/III Trial) Methodology[9]
  • Study Design: Typically randomized, double-blind, vehicle- or active-controlled studies.

  • Patient Population: Varies by trial, but often includes patients with mild-to-moderate or moderate-to-severe atopic dermatitis.

  • Treatment Regimen: Twice-daily application of the topical JAK inhibitor cream at varying concentrations or a control.

  • Primary Endpoint: Commonly the proportion of patients achieving an IGA score of 0 or 1, or a certain percentage improvement in EASI score (e.g., EASI-75).

  • Secondary Endpoints: Often include pruritus reduction, and other patient-reported outcomes.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Asivatrep_Mechanism_of_Action cluster_stimuli Stimuli Keratinocyte Keratinocyte SensoryNeuron Sensory Neuron Itch_Inflammation Itch & Inflammatory Stimuli TRPV1 TRPV1 Receptor Itch_Inflammation->TRPV1 Activates Signal_Transduction Signal Transduction (Ca2+ influx) TRPV1->Signal_Transduction Opens This compound This compound This compound->TRPV1 Blocks Proinflammatory_Mediators Release of Pro-inflammatory Mediators Signal_Transduction->Proinflammatory_Mediators Itch_Sensation Itch Sensation Signal_Transduction->Itch_Sensation

Caption: this compound's mechanism of action via TRPV1 antagonism.

JAK_Inhibitor_Mechanism_of_Action cluster_cell Immune Cell Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates Cytokine Pro-inflammatory Cytokine Cytokine->Receptor Binds JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Treatment_Arm_A Treatment Group (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Control Group (e.g., Vehicle/Placebo) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 8 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Endpoint_Assessment Endpoint Assessment (IGA, EASI, Pruritus) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

References

Asivatrep's Efficacy in Atopic Dermatitis Validated by Vehicle-Controlled Study Design

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) has demonstrated the clinical efficacy and safety of Asivatrep, a potent and selective antagonist of the transient receptor potential vanilloid subfamily V member 1 (TRPV1), in the topical treatment of atopic dermatitis (AD). The study's robust design, utilizing a vehicle control, provides clear evidence of this compound's therapeutic effects in reducing the signs and symptoms of this chronic inflammatory skin condition.

This compound operates by targeting TRPV1, a key receptor involved in itch and inflammation signaling pathways in atopic dermatitis.[1][2] By blocking this receptor, this compound aims to alleviate the burdensome symptoms of AD, including pruritus (itching) and skin lesions. The vehicle-controlled design of the CAPTAIN-AD trial was crucial in isolating the effects of the active ingredient, this compound, from the therapeutic benefits of the cream base itself.

Comparative Efficacy of this compound and Other Topical AD Therapies

The following tables summarize the key efficacy data from the vehicle-controlled study of this compound and compare it with data from vehicle-controlled trials of other commonly used topical treatments for atopic dermatitis, including corticosteroids, calcineurin inhibitors, and phosphodiesterase 4 (PDE4) inhibitors.

Table 1: Efficacy of this compound in Mild to Moderate Atopic Dermatitis (CAPTAIN-AD Trial)
Outcome MeasureThis compound 1.0% CreamVehicle Creamp-value
IGA Success (Score 0 or 1) at Week 8 36.0%12.8%<0.001
≥2-point IGA Improvement from Baseline at Week 8 20.3%7.7%0.01
Mean % Reduction in EASI Score at Week 8 44.3%21.4%<0.001
Mean Change in Pruritus VAS Score at Week 8 -2.3 ± 2.4-1.5 ± 2.40.02

IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.

Table 2: Comparative Efficacy of Various Topical Treatments for Atopic Dermatitis from Vehicle-Controlled Trials
Treatment ClassActive IngredientOutcome MeasureEfficacy vs. Vehicle
TRPV1 Antagonist This compound 1.0%IGA Success (Week 8)36.0% vs 12.8%
Topical Corticosteroid VariousResponder Rate65% vs 32%
Calcineurin Inhibitor Tacrolimus 0.1%Improvement in AD48-67% vs 16-38% (at 3 weeks)
Calcineurin Inhibitor Pimecrolimus 1%Improvement in AD44% vs 22% (at 6 weeks)
PDE4 Inhibitor Crisaborole 2%IGA SuccessHigher response rate vs. vehicle
PDE4 Inhibitor PF-07038124 0.001%% Change in EASI (Week 6)-74.9% vs -35.5%

Experimental Protocols

This compound (CAPTAIN-AD Study)

The CAPTAIN-AD study was a phase 3, randomized, double-blind, vehicle-controlled trial.[3][4] Patients aged 12 years and older with mild to moderate atopic dermatitis were enrolled.[3][4] Participants were randomly assigned in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream, applied twice daily for 8 weeks.[3][4] The primary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.[3][4] Secondary endpoints included the percentage change in the Eczema Area and Severity Index (EASI) score and the change in the pruritus visual analog scale (VAS) score.[3]

Topical Corticosteroids

A meta-analysis of 12 randomized controlled trials involving 2224 children compared topical corticosteroids of various potencies to a vehicle or moisturizer.[5] The proportion of responders to treatment was the primary outcome measure.[5]

Topical Calcineurin Inhibitors

Randomized controlled trials have compared topical calcineurin inhibitors, such as tacrolimus and pimecrolimus, to a vehicle. For instance, two RCTs with 464 patients evaluated 0.1% tacrolimus ointment against a vehicle or 1% hydrocortisone acetate ointment, with improvement in atopic dermatitis as the outcome.[2] Similarly, a meta-analysis of eight RCTs with 2298 patients assessed the efficacy of 1% pimecrolimus cream versus a vehicle at 6 weeks.[2]

Topical PDE4 Inhibitors

A phase 2a study of the experimental topical PDE4 inhibitor PF-07038124 involved 104 patients with mild to moderate AD or plaque psoriasis.[1][6] Patients were randomized to receive either 0.001% PF-07038124 topical ointment or a vehicle once daily for 6 weeks.[1][6] The primary endpoint for AD patients was the percent change from baseline in the EASI total score at week 6.[1][6]

Visualizing the Mechanisms and Processes

To better understand the underlying biology and the experimental approach, the following diagrams illustrate the TRPV1 signaling pathway in atopic dermatitis and the workflow of a typical vehicle-controlled study.

TRPV1_Signaling_Pathway cluster_0 Atopic Dermatitis Pathogenesis Inflammatory\nMediators Inflammatory Mediators TRPV1 TRPV1 Inflammatory\nMediators->TRPV1 Activates Ca2+\nInflux Ca2+ Influx TRPV1->Ca2+\nInflux Opens Channel Neurogenic\nInflammation Neurogenic Inflammation Ca2+\nInflux->Neurogenic\nInflammation Triggers Itch &\nInflammation Itch & Inflammation Neurogenic\nInflammation->Itch &\nInflammation Leads to This compound This compound This compound->TRPV1 Antagonizes

Figure 1. Simplified TRPV1 Signaling Pathway in Atopic Dermatitis.

Vehicle_Controlled_Study_Workflow cluster_1 Experimental Workflow Patient\nRecruitment Patient Recruitment Randomization Randomization Patient\nRecruitment->Randomization Treatment\n(this compound) Treatment (this compound) Randomization->Treatment\n(this compound) Treatment\n(Vehicle) Treatment (Vehicle) Randomization->Treatment\n(Vehicle) Data\nCollection Data Collection Treatment\n(this compound)->Data\nCollection Treatment\n(Vehicle)->Data\nCollection Statistical\nAnalysis Statistical Analysis Data\nCollection->Statistical\nAnalysis Results Results Statistical\nAnalysis->Results

Figure 2. Vehicle-Controlled Study Workflow.

References

Cross-Validation of Asivatrep's Mechanism of Action in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asivatrep (also known as PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel implicated in the pathophysiology of atopic dermatitis (AD).[1][2][3] Its therapeutic potential lies in its ability to modulate the sensation of itch and to exert anti-inflammatory effects.[4] This guide provides a comparative analysis of this compound's mechanism of action across various key cell types involved in the pathogenesis of atopic dermatitis, offering a cross-validation of its effects. We also present a comparison with other therapeutic alternatives and provide detailed experimental protocols for the key assays cited.

This compound: Mechanism of Action

This compound functions by inhibiting the TRPV1 receptor, which is found on sensory neurons, keratinocytes, mast cells, and dendritic cells.[3][4] Activation of TRPV1 by various stimuli, such as heat, low pH, and endogenous inflammatory mediators, leads to an influx of calcium ions. This influx triggers the release of pro-inflammatory mediators, including cytokines and neuropeptides, which contribute to the symptoms of atopic dermatitis, such as itching and inflammation.[4] By blocking the TRPV1 channel, this compound effectively mitigates these downstream effects.[4]

A crucial aspect of this compound's mechanism is the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5] These pathways are central to the inflammatory response, and their inhibition by this compound contributes significantly to its anti-inflammatory properties.

Comparative Efficacy of this compound Across Different Cell Types

The following table summarizes the known effects of this compound on key cell types involved in atopic dermatitis. While direct comparative studies with identical assays across all cell types are limited, this table synthesizes available data to provide a cross-validation of its mechanism.

Cell TypeKey Role in Atopic DermatitisEffect of this compoundQuantitative DataSupporting Experimental Evidence
Keratinocytes Form the skin barrier; produce inflammatory mediators.Inhibits capsaicin-evoked calcium influx; restores skin barrier function.[1][6]Inhibits capsaicin-evoked calcium influx at sub-micromolar concentrations.[2][6]Calcium influx assays in human keratinocytes (HaCaT cells).[1]
Sensory Neurons Transmit itch and pain signals; release neuropeptides that promote inflammation.Reduces itch and pain signaling by blocking TRPV1 activation.[4]-In vivo models of pruritus and pain; calcium imaging in dorsal root ganglion (DRG) neurons.
Mast Cells Release histamine and other pro-inflammatory mediators upon activation (degranulation).Suppresses mast cell degranulation.[6]-Mast cell degranulation assays (e.g., measuring β-hexosaminidase release).
Dendritic Cells Antigen-presenting cells that initiate and shape the immune response.Modulates cytokine production.-In vitro studies on cytokine secretion by dendritic cells following stimulation.

Comparison with Alternative Atopic Dermatitis Therapies

This compound's targeted action on TRPV1 distinguishes it from other topical treatments for atopic dermatitis. The following table provides a comparison with major alternative therapies.

Therapeutic ClassMechanism of ActionKey AdvantagesKey Disadvantages
Topical Corticosteroids Broad anti-inflammatory effects through glucocorticoid receptor activation.Highly effective for inflammation and itch.Skin atrophy, striae, and systemic side effects with long-term use.[7]
Topical Calcineurin Inhibitors (e.g., Pimecrolimus, Tacrolimus) Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine production.Effective non-steroidal option; suitable for sensitive skin areas.Application site burning and stinging; potential for immunosuppression.[7]
Topical PDE4 Inhibitors (e.g., Crisaborole) Inhibit phosphodiesterase 4, leading to increased intracellular cAMP and reduced production of inflammatory cytokines.Non-steroidal; good safety profile.Application site pain is a common side effect.
Topical JAK Inhibitors (e.g., Ruxolitinib) Inhibit Janus kinases, blocking the signaling of multiple pro-inflammatory cytokines.Rapid onset of action for itch relief.Potential for systemic absorption and associated side effects.
This compound (TRPV1 Antagonist) Selectively blocks the TRPV1 channel, reducing itch signaling and inflammation.Novel mechanism of action targeting a key receptor in itch and neurogenic inflammation.Primarily targets neurogenic inflammation and itch; may be less effective for purely immune-driven inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Influx Assay in Keratinocytes

Objective: To measure the inhibitory effect of this compound on capsaicin-induced calcium influx in human keratinocytes (HaCaT cells).

Materials:

  • HaCaT cells

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Capsaicin solution

  • This compound solutions of varying concentrations

  • Fluorescence plate reader

Procedure:

  • Culture HaCaT cells in a 96-well black-walled, clear-bottom plate until they reach 80-90% confluency.

  • Wash the cells twice with HBSS.

  • Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.

  • Wash the cells three times with HBSS to remove excess dye.

  • Add HBSS containing varying concentrations of this compound or vehicle control to the wells and incubate for 15 minutes.

  • Measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission) using a fluorescence plate reader.

  • Add capsaicin solution (e.g., 1 µM final concentration) to induce calcium influx.

  • Immediately measure the fluorescence ratio at regular intervals for several minutes to monitor the change in intracellular calcium concentration.

  • Calculate the percentage inhibition of the capsaicin-induced calcium influx by this compound at each concentration to determine the IC50 value.

Western Blot for MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of MAP kinases (e.g., ERK1/2, p38) in HaCaT cells.

Materials:

  • HaCaT cells

  • Cell culture medium

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound solutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HaCaT cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with PMA (e.g., 100 ng/mL) for a predetermined time (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAP kinases overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB activation in HaCaT cells.

Materials:

  • HaCaT cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • Stimulating agent (e.g., TNF-α)

  • This compound solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HaCaT cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Allow the cells to recover and express the plasmids for 24-48 hours.

  • Pre-treat the transfected cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage inhibition of TNF-α-induced NF-κB activation by this compound.

Mast Cell Degranulation Assay

Objective: To evaluate the effect of this compound on the degranulation of mast cells.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium

  • Sensitizing agent (e.g., anti-DNP IgE)

  • Stimulating agent (e.g., DNP-HSA)

  • This compound solutions

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Spectrophotometer

Procedure:

  • Sensitize mast cells with anti-DNP IgE overnight.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

  • Stimulate degranulation by adding DNP-HSA for 30-60 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • To measure the total β-hexosaminidase release, lyse the cells in the original plate with Triton X-100.

  • Add the pNAG substrate to both the supernatant and the lysate plates and incubate for 1-2 hours at 37°C.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.

Visualizations

Signaling Pathways

Asivatrep_Mechanism cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_this compound Pharmacological Intervention cluster_downstream Downstream Signaling & Effects Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Low pH Low pH Low pH->TRPV1 Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx This compound This compound This compound->TRPV1 Inhibition MAPK MAPK Pathway Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB Itch Itch Sensation Ca_influx->Itch Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A1 Culture specific cell type (Keratinocytes, Mast Cells, etc.) A2 Pre-treat with this compound or vehicle A1->A2 A3 Stimulate with relevant agonist (Capsaicin, TNF-α, etc.) A2->A3 B1 Calcium Influx Assay A3->B1 B2 Western Blot (MAPK) A3->B2 B3 NF-κB Reporter Assay A3->B3 B4 Degranulation Assay A3->B4 C1 Quantify cellular response B1->C1 B2->C1 B3->C1 B4->C1 C2 Calculate % inhibition C1->C2 C3 Determine IC50 values C2->C3 Logical_Relationship cluster_problem Pathophysiology of Atopic Dermatitis cluster_solution Therapeutic Intervention cluster_outcome Therapeutic Outcome P1 TRPV1 Hyperactivation P2 Inflammatory Mediator Release P1->P2 P3 Itch-Scratch Cycle P2->P3 S1 This compound Administration S1->P1 Inhibits O1 Reduced Inflammation S1->O1 O2 Alleviation of Itch S1->O2 O3 Improved Skin Barrier O1->O3 O2->P3 Interrupts

References

Asivatrep's Safety Profile: A Comparative Analysis with Existing Atopic Dermatitis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the safety profile of Asivatrep, a novel topical Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist, reveals a favorable and well-tolerated profile for the treatment of mild-to-moderate atopic dermatitis (AD). This guide provides a comparative analysis of this compound's safety data with established AD therapies, including topical corticosteroids, topical and systemic Janus kinase (JAK) inhibitors, and the biologic agent dupilumab. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's position within the current therapeutic landscape.

Executive Summary

This compound cream has demonstrated a positive safety and tolerability profile in clinical trials, with no significant safety issues reported.[1][2] The overall incidence of treatment-emergent adverse events (TEAEs) was low and comparable to vehicle. This contrasts with the known adverse effect profiles of other widely used AD treatments, which can include skin atrophy with topical corticosteroids, application site reactions with topical JAK inhibitors, and systemic risks with oral JAK inhibitors and biologics. This guide will delve into the quantitative safety data from key clinical trials, outline the experimental protocols of these studies, and visually represent the relevant signaling pathways.

Comparative Safety Data

The following tables summarize the quantitative safety data from pivotal clinical trials of this compound and its comparators.

Table 1: Safety Profile of this compound (CAPTAIN-AD Trial) [1][3][4][5]

Adverse EventThis compound 1.0% Cream (n=157)Vehicle Cream (n=80)
Overall TEAEs 14.7%6.3%
Application Site Reactions Not associated with clinically significant reactions-
Serious Adverse Events No significant safety issues reportedNo significant safety issues reported

Table 2: Safety Profile of Topical Corticosteroids [6][7][8][9]

Adverse EventFrequencyNotes
Skin Atrophy/Thinning Uncommon with short-term use; one 5-year RCT reported one case in 1213 patients using mild/moderate potency TCS.[8][10]Risk increases with high potency, long-duration use, and occlusion.
Telangiectasia Infrequent with short-term use.More common with prolonged use of potent steroids.
Folliculitis UncommonCan occur with occlusive use.
Biochemical Adrenal Suppression 3.8% in a meta-analysis of 11 observational studies in children.[6][7]Effects were reversible upon treatment cessation.

Table 3: Safety Profile of Topical JAK Inhibitors (Ruxolitinib Cream - TRuE-AD1 & TRuE-AD2 Pooled Data)

| Adverse Event | Ruxolitinib Cream 0.75% | Ruxolitinib Cream 1.5% | Vehicle | |---|---|---| | Application Site Pruritus | 1.0% | 1.5% | 2.6% | | Application Site Pain | 0.8% | 0.7% | 0.5% | | Nasopharyngitis | 8.9% | 9.9% | 7.9% | | Upper Respiratory Tract Infection | 10.3% | 11.4% | 5.9% |

Table 4: Safety Profile of Systemic JAK Inhibitors (Abrocitinib - JADE MONO-1 Trial) [11][12]

Adverse EventAbrocitinib 200 mg (n=154)Abrocitinib 100 mg (n=156)Placebo (n=77)
Nausea 14.9%6.4%2.6%
Nasopharyngitis 7.8%12.8%9.1%
Headache 9.7%5.8%3.9%
Acne 6.5%2.6%0%
Herpes Simplex 3.2%3.8%1.3%
Serious Adverse Events 3.2%3.2%3.9%

Table 5: Safety Profile of Dupilumab (SOLO 1 & SOLO 2 Pooled Data) [13][14][15][16][17]

Adverse EventDupilumab 300 mg q2w (n=458)Placebo (n=461)
Injection Site Reactions 10%6%
Conjunctivitis 8%2%
Nasopharyngitis 12%10%
Headache 10%8%
Upper Respiratory Tract Infection 10%9%
Serious Adverse Events 1%3%

Experimental Protocols

This compound: CAPTAIN-AD Trial[1][3][4][5]
  • Study Design: A phase 3, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.

  • Participants: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.

  • Intervention: Patients were randomized (2:1) to receive 1.0% this compound cream or a vehicle cream, applied twice daily for 8 weeks.

  • Primary Endpoint: The proportion of patients with an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.

  • Safety Assessments: Standard safety assessments were conducted throughout the trial, including monitoring of treatment-emergent adverse events.

Topical JAK Inhibitors: TRuE-AD1 and TRuE-AD2 Trials (Ruxolitinib)[18][19][20][21]
  • Study Design: Two identical phase 3, randomized, double-blind, vehicle-controlled studies.

  • Participants: Patients aged ≥12 years with atopic dermatitis for ≥2 years, an IGA score of 2 or 3, and 3% to 20% affected body surface area.

  • Intervention: Patients were randomized (2:2:1) to twice-daily application of 0.75% ruxolitinib cream, 1.5% ruxolitinib cream, or vehicle cream for 8 continuous weeks.

  • Primary Endpoint: The proportion of patients achieving IGA Treatment Success (IGA score of 0 or 1 with a ≥2-grade improvement from baseline) at week 8.

  • Safety Assessments: Monitoring of adverse events, including application site reactions and systemic events.

Systemic JAK Inhibitors: JADE MONO-1 Trial (Abrocitinib)[11][12][22][23]
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, phase 3 trial.

  • Participants: Patients aged ≥12 years with moderate-to-severe atopic dermatitis (IGA score ≥3, EASI score ≥16, ≥10% body surface area affected).

  • Intervention: Patients were randomly assigned (2:2:1) to receive oral abrocitinib 100 mg, abrocitinib 200 mg, or a matching placebo once daily for 12 weeks.

  • Co-Primary Endpoints: The proportion of patients achieving an IGA response (score of 0 or 1 and a ≥2-grade improvement from baseline) and the proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) at week 12.

  • Safety Assessments: Comprehensive monitoring of adverse events, including laboratory parameters.

Biologic: SOLO 1 and SOLO 2 Trials (Dupilumab)[14][16][17][24][25][26]
  • Study Design: Two identical randomized, placebo-controlled, phase 3 trials.

  • Participants: Adults with moderate-to-severe atopic dermatitis whose disease was inadequately controlled by topical treatments.

  • Intervention: Patients were randomized to receive subcutaneous dupilumab 300 mg every 2 weeks or placebo for 16 weeks.

  • Primary Endpoint: The proportion of patients with an IGA score of 0 or 1 and a reduction of 2 or more points from baseline at week 16.

  • Safety Assessments: Monitoring of adverse events, with a focus on injection site reactions, conjunctivitis, and infections.

Signaling Pathways and Experimental Workflows

Asivatrep_Mechanism_of_Action cluster_stimuli Pruritogenic/Inflammatory Stimuli cluster_neuron Sensory Neuron cluster_effects Pathophysiological Effects Heat Heat TRPV1 TRPV1 Heat->TRPV1 Acid Acid Acid->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Activation Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Itch_Sensation Itch Sensation Neuropeptide_Release->Itch_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation This compound This compound This compound->TRPV1 Antagonism JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-4, IL-13, IL-31) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Binding JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Gene_Transcription Gene Transcription (Inflammation, Itch) pSTAT->Gene_Transcription Dimerization & Translocation JAK_Inhibitors JAK Inhibitors (Topical & Systemic) JAK_Inhibitors->JAK Inhibition Dupilumab_Mechanism_of_Action cluster_cytokines Type 2 Cytokines cluster_receptor Receptor Complex cluster_signaling Downstream Signaling IL4 IL-4 IL4Ra IL-4Rα IL4->IL4Ra Binds IL13 IL-13 IL13->IL4Ra Binds gamma_c γc IL4Ra->gamma_c Pairs with IL13Ra1 IL-13Rα1 IL4Ra->IL13Ra1 Pairs with JAK_STAT_Signaling JAK/STAT Signaling gamma_c->JAK_STAT_Signaling IL13Ra1->JAK_STAT_Signaling Inflammation Type 2 Inflammation JAK_STAT_Signaling->Inflammation Dupilumab Dupilumab Dupilumab->IL4Ra Blocks Binding Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Period Treatment Period (Active vs. Vehicle/Placebo) Randomization->Treatment_Period Efficacy_Assessment Efficacy Assessment (IGA, EASI) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

References

Asivatrep: A Novel Non-Steroidal Approach to Inflammatory Skin Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Asivatrep Against Topical Corticosteroids and JAK Inhibitors for the Treatment of Atopic Dermatitis

For researchers and drug development professionals navigating the landscape of inflammatory skin disease therapeutics, the emergence of this compound presents a compelling non-steroidal alternative. This guide provides an objective comparison of this compound's performance with established treatments like topical corticosteroids and the newer class of topical Janus kinase (JAK) inhibitors, supported by available experimental data.

Mechanism of Action: A Differentiated Approach

This compound distinguishes itself through a unique mechanism of action, targeting the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] TRPV1 is a non-selective cation channel predominantly found on sensory neurons and is implicated in the signaling of itch and the regulation of inflammation.[2][3] In atopic dermatitis, TRPV1 is overexpressed in skin lesions, and its activation leads to the release of molecules that enhance both itching and inflammation.[3] this compound, as a potent and selective antagonist of TRPV1, blocks this pathway, thereby reducing the release of pro-inflammatory cytokines and chemokines.[1] This targeted action aims to alleviate the hallmark symptoms of atopic dermatitis, such as pruritus and redness, by addressing the underlying inflammation.[1]

In contrast, topical corticosteroids, the long-standing first-line therapy, exert their anti-inflammatory effects through a broad mechanism involving the suppression of multiple inflammatory cytokines and immune cells. While effective, their long-term use is associated with potential side effects like skin atrophy and telangiectasia.[4] Topical JAK inhibitors, a more recent class of non-steroidal agents, function by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for the signaling of numerous cytokines involved in the pathogenesis of atopic dermatitis.[5]

cluster_this compound This compound (TRPV1 Antagonist) cluster_TCS Topical Corticosteroids cluster_JAK Topical JAK Inhibitors This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Inhibits Inflammation Release of Pro-inflammatory Cytokines & Chemokines TRPV1->Inflammation Itch Itch Sensation TRPV1->Itch TCS Topical Corticosteroids GC_Receptor Glucocorticoid Receptor TCS->GC_Receptor Activates Gene_Transcription Suppression of Inflammatory Genes GC_Receptor->Gene_Transcription Broad_Inflammation Broad Anti-inflammatory Effects Gene_Transcription->Broad_Inflammation JAKi Topical JAK Inhibitors JAK_STAT JAK-STAT Pathway JAKi->JAK_STAT Inhibits Cytokine_Signaling Cytokine Signaling JAK_STAT->Cytokine_Signaling JAK_Inflammation Inflammation Cytokine_Signaling->JAK_Inflammation Screening Patient Screening (n=240, ≥12 years, mild-to-moderate AD) Randomization Randomization (2:1) Screening->Randomization Asivatrep_Arm This compound 1.0% Cream (Twice Daily, 8 Weeks) Randomization->Asivatrep_Arm Vehicle_Arm Vehicle Cream (Twice Daily, 8 Weeks) Randomization->Vehicle_Arm Endpoint_Analysis Endpoint Analysis at Week 8 (IGA, EASI, Pruritus VAS) Asivatrep_Arm->Endpoint_Analysis Vehicle_Arm->Endpoint_Analysis cluster_attributes Comparative Attributes This compound This compound Mechanism Mechanism of Action This compound->Mechanism Targeted (TRPV1) Efficacy Efficacy (Mild-to-Moderate AD) This compound->Efficacy Demonstrated Safety Long-term Safety Profile This compound->Safety Favorable in Trials Itch_Relief Pruritus Relief This compound->Itch_Relief Significant TCS Topical Corticosteroids TCS->Mechanism Broad TCS->Efficacy Well-Established TCS->Safety Concerns with Long-term Use TCS->Itch_Relief Effective JAKi Topical JAK Inhibitors JAKi->Mechanism Targeted (JAK-STAT) JAKi->Efficacy Demonstrated JAKi->Safety Favorable in Trials, Long-term Data Emerging JAKi->Itch_Relief Significant

References

Asivatrep's Preclinical Efficacy in Atopic Dermatitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

YONGIN, South Korea – In the landscape of dermatological drug development, Asivatrep (PAC-14028), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), has demonstrated significant promise in preclinical trials for atopic dermatitis (AD). This guide provides a comprehensive statistical analysis of this compound's efficacy, comparing it with other emerging TRPV1 modulators, and offers detailed insights into the experimental methodologies underpinning these findings. This document is intended for researchers, scientists, and drug development professionals seeking a comparative understanding of the preclinical performance of novel AD therapeutics.

Mechanism of Action: Targeting the Itch and Inflammation Pathway

This compound functions by blocking the TRPV1 receptor, a non-selective cation channel predominantly found on sensory neurons.[1] Activation of TRPV1 by various stimuli, including heat, low pH, and inflammatory mediators, leads to the sensation of pain and itch, and contributes to neurogenic inflammation. In atopic dermatitis, TRPV1 is overexpressed, amplifying the itch-scratch cycle and exacerbating skin barrier dysfunction. By antagonizing TRPV1, this compound aims to break this cycle, thereby reducing pruritus and inflammation.

Preclinical Efficacy of this compound

Preclinical studies have substantiated the therapeutic potential of this compound in AD models. In vitro assays demonstrated its ability to inhibit capsaicin-evoked calcium influx in human keratinocytes at sub-micromolar concentrations. In vivo studies utilizing murine models of atopic dermatitis, specifically the Dermatophagoides farinae (Df)-induced and oxazolone (OXZ)-induced models, have shown that topical application of this compound leads to:

  • Accelerated skin barrier recovery: this compound treatment promoted the reformation of the neutral lipid layer and reversed the altered expression of key barrier proteins like loricrin and filaggrin.

  • Reduced trans-epidermal water loss (TEWL): A key indicator of improved skin barrier function.

  • Alleviation of AD-like symptoms: This includes a significant reduction in scratching behavior and the clinical severity of dermatitis.

  • Modulation of inflammatory responses: this compound was found to suppress the expression of Th2 cytokines, including IL-4 and IL-13, which are pivotal in the inflammatory cascade of atopic dermatitis.

Comparative Preclinical Data

To provide a broader context for this compound's performance, this guide includes available preclinical data for other compounds that modulate the TRPV1 pathway, namely ASN008 and Pegcantratinib.

CompoundMechanism of ActionPreclinical ModelKey Findings
This compound (PAC-14028) Selective TRPV1 AntagonistDf- and OXZ-induced atopic dermatitis murine models- Inhibited capsaicin-evoked calcium influx in vitro. - Accelerated skin barrier recovery. - Reduced TEWL. - Decreased scratching behavior and dermatitis severity. - Suppressed Th2 cytokines (IL-4, IL-13).
ASN008 Sodium channel blocker (enters neurons via activated TRPV1/TRPA1 channels)Chloroquine-induced pruritus murine model- Dose-dependent reduction of scratching behavior. - Rapid onset of action (≤1 hour). - Long duration of action (15-24 hours).
Pegcantratinib (SNA-120) TrkA Antagonist (indirectly inhibits TRPV1)Publicly available preclinical data is limited. Clinical trials have investigated its efficacy in psoriasis and atopic dermatitis.- Preclinical data not readily available in public domain.

Detailed Experimental Protocols

This compound: Murine Models of Atopic Dermatitis
  • Model Induction:

    • Df-induced model: Dermatophagoides farinae extract was repeatedly applied to the dorsal skin of mice to induce AD-like skin lesions.

    • OXZ-induced model: Oxazolone was used as a sensitizing and challenging agent to induce a Th2-dominant inflammatory response characteristic of atopic dermatitis.

  • Treatment: this compound cream was topically applied to the lesioned skin.

  • Efficacy Assessment:

    • Skin Barrier Function: Measured by Trans-Epidermal Water Loss (TEWL) using a Tewameter. Expression of filaggrin and loricrin was assessed by immunohistochemistry.

    • Clinical Severity: Dermatitis scores were assigned based on the severity of erythema, edema, excoriation, and dryness.

    • Scratching Behavior: The number of scratching bouts was counted over a defined period.

    • Cytokine Analysis: Levels of IL-4 and IL-13 in skin tissue were measured by ELISA or qPCR.

ASN008: Chloroquine-Induced Pruritus Model
  • Model Induction: Chloroquine, a known pruritogen, was injected intradermally into the nape of the neck of C57BL/6 mice to induce scratching behavior.

  • Treatment: ASN008 gel was topically applied to the injection site.

  • Efficacy Assessment:

    • Scratching Behavior: The number of scratches directed at the injection site was videotaped and counted for a specified duration. Dose-response, onset of action, and duration of effect were evaluated.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_neuron Sensory Neuron cluster_effects Physiological Effects Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Low_pH Low_pH Low_pH->TRPV1 Inflammatory_Mediators Inflammatory_Mediators Inflammatory_Mediators->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Itch Itch Neuropeptide_Release->Itch Pain Pain Neuropeptide_Release->Pain Neurogenic_Inflammation Neurogenic_Inflammation Neuropeptide_Release->Neurogenic_Inflammation This compound This compound This compound->TRPV1 Antagonism Preclinical_Workflow cluster_this compound This compound Evaluation cluster_asn008 ASN008 Evaluation A_Model AD Murine Model (Df or OXZ-induced) A_Treatment Topical this compound Application A_Model->A_Treatment A_Assessment Efficacy Assessment: - TEWL - Dermatitis Score - Scratching Behavior - Cytokine Levels A_Treatment->A_Assessment B_Model Pruritus Murine Model (Chloroquine-induced) B_Treatment Topical ASN008 Application B_Model->B_Treatment B_Assessment Efficacy Assessment: - Scratching Behavior (Dose-response, Onset, Duration) B_Treatment->B_Assessment

References

Safety Operating Guide

Proper Disposal of Asivatrep: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Asivatrep, a potent and selective transient receptor potential vanilloid type 1 (TRPV1) antagonist used in research.

This compound: Safety and Hazard Profile

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and safety information for this compound.

PropertyValueReference
Synonyms PAC-14028[1]
Formula C21H22F5N3O3S[1]
Molecular Weight 491.47 g/mol [1]
CAS Number 1005168-10-4[1]
Hazard Classification Not a hazardous substance or mixture[1]
Storage (Powder) -20°C for up to 3 yearsMCE Compound Handling Guide
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 monthMCE Compound Handling Guide

Experimental Protocols for Disposal

The recommended disposal procedures for this compound are based on general guidelines for non-hazardous laboratory chemical waste. The primary methods involve either disposal in the regular trash after appropriate preparation or consultation with your institution's Environmental Health and Safety (EHS) department.

Protocol 1: Solid Waste Disposal in Trash

This protocol is suitable for small quantities of solid this compound powder.

Methodology:

  • Ensure Inactivation: If the this compound is in a solution, it should be evaporated in a fume hood to yield the solid powder.

  • Prepare for Disposal:

    • Place the solid this compound into a primary, sealable container (e.g., a vial or a small plastic bag).

    • To prevent potential misuse or accidental exposure, mix the this compound with an inert and undesirable substance, such as used coffee grounds, kitty litter, or sand.[2][3]

    • Seal the primary container securely.

  • Secondary Containment: Place the sealed primary container into a larger, durable, and sealable secondary container (e.g., a labeled plastic bag or a cardboard box).

  • Labeling: Clearly label the outer container as "Non-Hazardous Laboratory Waste" and include the date of disposal. Do not list "this compound" on the external label to avoid attracting undue attention.

  • Final Disposal: Dispose of the sealed container in the regular laboratory trash, in accordance with your institution's specific policies for non-hazardous solid waste.

Protocol 2: Disposal via Institutional Environmental Health and Safety (EHS)

For larger quantities of this compound or if there is any uncertainty regarding its classification as non-hazardous in your specific context, the most prudent course of action is to contact your institution's EHS department.

Methodology:

  • Segregate and Label: Keep the this compound waste (solid or in solution) in a clearly labeled and sealed container. The label should accurately identify the contents as "this compound Waste" and include any known solvents.

  • Contact EHS: Follow your institution's established procedures for chemical waste pickup. Provide the EHS department with a copy of the this compound Safety Data Sheet.

  • Follow EHS Instructions: Adhere to all instructions provided by the EHS personnel for the packaging, storage, and collection of the waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AsivatrepDisposal This compound Disposal Decision Workflow start Start: this compound Waste is_solid Is the waste solid? start->is_solid evaporate Evaporate solvent in a fume hood is_solid->evaporate No (in solution) small_quantity Is it a small quantity? is_solid->small_quantity Yes evaporate->small_quantity trash_disposal Protocol 1: Mix with inert material and dispose in trash small_quantity->trash_disposal Yes ehs_disposal Protocol 2: Contact Institutional EHS for disposal small_quantity->ehs_disposal No / Uncertain end End: Safe Disposal trash_disposal->end ehs_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Essential Safety and Handling of Asivatrep in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Asivatrep. Adherence to these procedures is mandatory to ensure a safe laboratory environment and prevent accidental exposure.

This compound, while not classified as a hazardous substance or mixture, requires careful handling as its chemical, physical, and toxicological properties have not been fully investigated[1]. Standard laboratory precautions should be strictly followed to minimize risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound in solid or solution form:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1-ratedTo prevent eye contact with this compound powder or solutions[1].
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialTo avoid skin contact. Contaminated gloves should be disposed of immediately[1].
Body Protection Laboratory CoatStandardTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of dust or aerosols, especially when handling the powdered form[1].

Emergency First Aid Procedures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention[1].
Skin Contact Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and seek medical advice[1].
Inhalation Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help. Avoid mouth-to-mouth resuscitation[1].
Ingestion Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance[1].

Physicochemical Properties of this compound

The following table summarizes the known physical and chemical data for this compound.

PropertyValue
Synonyms PAC-14028[1]
Molecular Formula C21H22F5N3O3S[1]
Molecular Weight 491.47 g/mol [1]
Appearance Solid[1]
Relative Density 1.381 g/cm³[1]
Water Solubility No data available[1]
Melting/Freezing Point No data available[1]
Boiling Point/Range No data available[1]
Flash Point No data available[1]

This compound Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Asivatrep_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) prep_workspace Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid this compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Workspace and Equipment handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose_waste Dispose of Contaminated Waste (Gloves, Tubes, etc.) cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_exposure In Case of Exposure emergency_first_aid Follow First Aid Procedures emergency_exposure->emergency_first_aid emergency_seek_medical Seek Medical Attention emergency_first_aid->emergency_seek_medical

This compound Safe Handling and Disposal Workflow

Operational and Disposal Plans

Handling:

  • Always handle this compound in a designated area, preferably within a chemical fume hood, to prevent the formation of dust and aerosols[1].

  • Avoid inhalation, and any direct contact with eyes and skin[1].

  • Use only non-sparking tools for handling the solid compound.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Refer to the product datasheet for specific storage temperatures, which may be as low as -20°C or -80°C for long-term stability[2].

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in the general trash.

  • Pharmaceutical waste should ideally be disposed of through high-temperature incineration by a licensed waste disposal company[3].

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。